molecular formula C33H53F3N4O9 B12369400 Gallinamide A TFA

Gallinamide A TFA

Numéro de catalogue: B12369400
Poids moléculaire: 706.8 g/mol
Clé InChI: LSQVWYLBGSKLOU-VXEXLYRGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gallinamide A TFA is a useful research compound. Its molecular formula is C33H53F3N4O9 and its molecular weight is 706.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C33H53F3N4O9

Poids moléculaire

706.8 g/mol

Nom IUPAC

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H52N4O7.C2HF3O2/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37;3-2(4,5)1(6)7/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39);(H,6,7)/b14-13+;/t20-,21-,22-,23-,25-,28-;/m0./s1

Clé InChI

LSQVWYLBGSKLOU-VXEXLYRGSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O

SMILES canonique

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C.C(=O)(C(F)(F)F)O

Origine du produit

United States

Foundational & Exploratory

Gallinamide A: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a structurally unique linear depsipeptide, has emerged as a significant natural product with potent and selective inhibitory activity against cysteine proteases. Initially discovered for its modest antimalarial properties, subsequent research has unveiled its primary mechanism of action as a powerful and irreversible inhibitor of human cathepsin L. This technical guide provides an in-depth overview of the discovery and origin of Gallinamide A, detailed experimental protocols for its isolation and key biological assays, a comprehensive summary of its biological activities with corresponding quantitative data, and a visualization of its mechanism of action and discovery workflow.

Discovery and Origin

Gallinamide A was first reported in 2009 following a bioassay-guided fractionation of an organic extract from a Panamanian collection of the marine cyanobacterium, Schizothrix species.[1][2] The isolation was driven by the extract's activity against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for malaria.[1][2] Independently, the same compound was isolated from a Floridian species of marine cyanobacteria, Symploca sp., and was named symplostatin 4.[3] Later studies confirmed that Gallinamide A and symplostatin 4 are structurally identical.[3]

The structure of Gallinamide A is characterized by several unusual features, including a 4-(S)-amino-2-(E)-pentenoic acid subunit and a C-terminal methyl-methoxypyrrolinone moiety, which are rare in natural products.[4] Its depsipeptide nature arises from the presence of an ester linkage in its backbone.[5]

Biological Activities and Quantitative Data

Gallinamide A has demonstrated a range of biological activities, primarily centered around its potent inhibition of cysteine proteases.

Antiparasitic Activity

Initially identified for its antimalarial properties, Gallinamide A has shown moderate activity against Plasmodium falciparum.[1][6] Further investigations revealed its potent inhibitory effects on falcipains, the cysteine proteases of P. falciparum.[7] Its antiparasitic scope extends to other pathogens, including Leishmania donovani and Trypanosoma cruzi, the causative agent of Chagas disease, where it inhibits the essential cysteine protease cruzain.[1][8] It has also been identified as a promising agent against schistosomiasis through the inhibition of the cathepsin B1 protease in Schistosoma mansoni.[5]

Anticancer and Antiviral Potential

The primary molecular target of Gallinamide A in human cells is cathepsin L, a lysosomal cysteine protease.[9][10] Cathepsin L is overexpressed in various cancers and is implicated in tumor invasion and metastasis.[9] By irreversibly inhibiting cathepsin L, Gallinamide A presents a potential therapeutic strategy for cancer.[11] Furthermore, as cathepsin L is a host protease utilized by some viruses, including SARS-CoV-2, for cellular entry, Gallinamide A has been investigated as a potential antiviral agent.[12]

Quantitative Inhibitory and Cytotoxic Data

The following tables summarize the key quantitative data for Gallinamide A's biological activities.

Target Organism/Cell Line Assay Type Value Reference
Plasmodium falciparum (W2 strain)IC508.4 µM[1][6]
Leishmania donovaniIC509.3 µM[1][6]
Vero (mammalian) cellsTC5010.4 µM[1][6]
Trypanosoma cruzi (intracellular amastigote)LD5014.7 nM[8]
HeLa cervical cancer cellsIC5012 µM[3]
HT-29 colon adenocarcinoma cellsIC5017.6 µM[3]

Table 1: Antiparasitic and Cytotoxic Activity of Gallinamide A

Enzyme Inhibition Parameter Value Pre-incubation Time Reference
Human Cathepsin LIC5047 nM0 min[9]
Human Cathepsin LIC505.0 nM30 min[9][10]
Human Cathepsin Lk_i_9000 ± 260 M⁻¹s⁻¹-[9][10]
Human Cathepsin VIC50>140 nM30 min[9]
Human Cathepsin BIC50>1600 nM30 min[9]
Falcipain-2IC506.78 nM-[12]
Falcipain-3IC50292 nM-[12]
CruzainIC500.26 nM-[8]

Table 2: Cysteine Protease Inhibition by Gallinamide A

Mechanism of Action: Covalent Inhibition of Cathepsin L

Gallinamide A acts as a potent and selective irreversible inhibitor of human cathepsin L.[9][10] The mechanism of inhibition involves a covalent modification of the active site cysteine residue of the protease.[9][10] This occurs via a Michael addition reaction, where the nucleophilic thiol group of the cysteine attacks the electrophilic β-carbon of the α,β-unsaturated enamide moiety (the "Michael acceptor") within the Gallinamide A structure.[9] This forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[9] The selectivity of Gallinamide A for cathepsin L over other related cathepsins, such as cathepsin V and B, contributes to its potential as a targeted therapeutic agent.[9]

GallinamideA_Mechanism cluster_pre_reaction Pre-Covalent Interaction cluster_post_reaction Covalent Adduct Formation Gallinamide_A Gallinamide A (with Michael Acceptor) Cathepsin_L_Active_Site Cathepsin L Active Site (with Cysteine Thiol) Gallinamide_A->Cathepsin_L_Active_Site Binding Covalent_Adduct Gallinamide A-Cathepsin L Covalent Adduct (Enzyme Inactivated) Cathepsin_L_Active_Site->Covalent_Adduct Michael Addition (Covalent Bond Formation)

Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

Experimental Protocols

Isolation of Gallinamide A from Schizothrix sp.

The following protocol is based on the initial discovery and isolation of Gallinamide A.[1]

  • Extraction:

    • Thaw the frozen cyanobacterial biomass.

    • Exhaustively extract the material with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).

    • Combine the organic extracts and partition against water.

    • Concentrate the organic layer in vacuo to yield a crude extract.

  • Fractionation:

    • Subject the crude extract to silica gel flash column chromatography.

    • Elute with a stepwise gradient of hexanes and ethyl acetate (EtOAc), followed by EtOAc and MeOH.

    • Collect fractions and screen for biological activity (e.g., antiplasmodial activity).

  • Purification:

    • Subject the active fraction (typically eluting with a higher polarity mixture of hexanes/EtOAc) to further purification using high-performance liquid chromatography (HPLC).

    • Employ a C18 reversed-phase column with an appropriate mobile phase (e.g., a gradient of acetonitrile and water with trifluoroacetic acid) to isolate pure Gallinamide A.

GallinamideA_Isolation Start Schizothrix sp. Biomass Extraction Extraction (CH₂Cl₂/MeOH 2:1) Start->Extraction Crude_Extract Crude Organic Extract Extraction->Crude_Extract Silica_Chromatography Silica Gel Flash Chromatography Crude_Extract->Silica_Chromatography Active_Fraction Bioactive Fraction (Hexanes/EtOAc) Silica_Chromatography->Active_Fraction Bioassay-guided HPLC Reversed-Phase HPLC (C18 Column) Active_Fraction->HPLC Pure_Compound Pure Gallinamide A HPLC->Pure_Compound

Caption: Workflow for the isolation of Gallinamide A.

Cathepsin L Inhibition Assay

This protocol is for determining the IC₅₀ of Gallinamide A against human cathepsin L.[9]

  • Reagents and Buffers:

    • Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5.

    • Human recombinant cathepsin L.

    • Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin).

    • Gallinamide A stock solution in DMSO.

  • Procedure for IC₅₀ Determination with Pre-incubation:

    • Prepare serial dilutions of Gallinamide A in the assay buffer.

    • In a 96-well plate, add the cathepsin L enzyme to the assay buffer.

    • Add the Gallinamide A dilutions to the wells containing the enzyme and pre-incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding the Z-FR-AMC substrate.

    • Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Plasmodium falciparum Growth Inhibition Assay

This is a general protocol based on the use of a [³H]-hypoxanthine incorporation assay.[12]

  • Materials:

    • Synchronized ring-stage P. falciparum culture.

    • Complete parasite culture medium.

    • [³H]-hypoxanthine.

    • Gallinamide A stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of Gallinamide A in the culture medium in a 96-well plate.

    • Add the synchronized parasite culture to each well.

    • Incubate the plate for 24 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).

    • Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.

    • Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Determine the IC₅₀ value by plotting the percentage of growth inhibition against the drug concentration.

Cytotoxicity Assay (MTT Assay)

This is a standard protocol for assessing the cytotoxicity of Gallinamide A against a mammalian cell line like Vero cells.

  • Materials:

    • Vero cells.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Gallinamide A stock solution in DMSO.

  • Procedure:

    • Seed Vero cells in a 96-well plate and allow them to adhere overnight.

    • Add serial dilutions of Gallinamide A to the cells and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the TC₅₀ (Toxic Concentration 50%) value.

Conclusion

Gallinamide A stands out as a marine-derived natural product with significant therapeutic potential. Its discovery has not only provided a novel chemical scaffold but has also highlighted the utility of cysteine proteases as drug targets for a variety of diseases, including parasitic infections, cancer, and viral diseases. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research and development of Gallinamide A and its analogs as next-generation therapeutic agents. The unique structure and potent, selective mechanism of action of Gallinamide A make it a compelling lead compound for drug discovery programs.

References

A Technical Guide to the Covalent Inhibition Mechanism of Gallinamide A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Gallinamide A, a cyclic depsipeptide isolated from marine cyanobacteria, has emerged as a potent and selective covalent inhibitor of the human cysteine protease, Cathepsin L.[1][2] Its irreversible mechanism of action, high potency, and selectivity make it a valuable pharmacological tool and a promising scaffold for therapeutic development against diseases involving Cathepsin L, including cancer, parasitic infections, and viral entry.[2][3] This document provides an in-depth technical overview of Gallinamide A's mechanism of covalent inhibition, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Covalent Inhibition

Gallinamide A functions as an irreversible, mechanism-based inhibitor that covalently modifies its primary biological target, human Cathepsin L.[1][4][5] The inhibition follows a two-step process: an initial, reversible binding event to the enzyme's active site, followed by an irreversible chemical reaction that forms a permanent covalent bond.

  • The Reactive Warhead: The key structural feature responsible for Gallinamide A's covalent reactivity is an α,β-unsaturated imide moiety, which functions as a Michael acceptor.[6][7][8] This electrophilic "warhead" is primed to react with a nucleophile.

  • The Target Residue: The reaction occurs with the highly nucleophilic thiol group of the catalytic cysteine residue (e.g., Cys25 in human Cathepsin L) located within the enzyme's active site.[6]

  • The Reaction: The proposed and biochemically supported mechanism is a Michael addition reaction.[1][7] The cysteine thiol attacks the β-carbon of the unsaturated system, leading to the formation of a stable thioether bond and rendering the enzyme permanently inactive.[7]

The process can be summarized as: E + I ⇌ E·I → E-I * Where E is the active enzyme, I is Gallinamide A, E·I is the reversible non-covalent complex, and E-I * is the final, irreversibly inactivated covalent adduct.

G cluster_0 cluster_1 Reversible Binding cluster_2 Irreversible Reaction GA Gallinamide A (I) (with α,β-unsaturated warhead) NC_Complex Non-covalent Complex (E·I) GA->NC_Complex Enzyme Active Cathepsin L (E) (with Cysteine Thiol) Enzyme->NC_Complex C_Complex Covalent Adduct (E-I*) NC_Complex->C_Complex k_inact Michael Addition Inactive Inactive Enzyme C_Complex->Inactive G prep Preparation High concentration Enzyme (E) + Inhibitor (I) solution. Control: Enzyme (E) + Vehicle. incubate Incubation Incubate for 30 min to allow for covalent adduct formation (E-I*). prep->incubate dilute Rapid Dilution Dilute sample & control 100x into a reaction mix with substrate. incubate->dilute measure Measurement Monitor enzyme activity (fluorescence) over 2 hours. dilute->measure result_inhib Result (Inhibitor) |  Activity remains low and stable. measure->result_inhib result_ctrl Result (Control) |  Activity is high. measure->result_ctrl conclusion Conclusion: Inhibition is Irreversible result_inhib->conclusion result_ctrl->conclusion G Virus SARS-CoV-2 Virus ACE2 ACE2 Receptor Virus->ACE2 1. Binding Endocytosis Endocytosis ACE2->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome CatL Cathepsin L (Proteolytic Cleavage) Endosome->CatL 3. Acidification activates CatL Fusion Membrane Fusion & Viral RNA Release CatL->Fusion 4. Spike Protein Cleavage Replication Viral Replication Fusion->Replication 5. Infection GA Gallinamide A GA->CatL Inhibition

References

Gallinamide A: A Deep Dive into its Structure-Activity Relationship as a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structure-activity relationship (SAR) of gallinamide A, a potent, irreversible inhibitor of cysteine proteases. Initially identified for its modest antimalarial properties, gallinamide A has since emerged as a promising scaffold for the development of therapeutics against a range of diseases, including cancer and parasitic infections, owing to its potent inhibition of enzymes like human cathepsin L and Trypanosoma cruzi cruzain.[1][2][3] This document provides a comprehensive overview of the key structural motifs of gallinamide A and its analogs that govern their biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Structure and Mechanism of Action

Gallinamide A is a cyclic depsipeptide of marine cyanobacterial origin.[2] Its inhibitory activity is primarily attributed to its electrophilic enamide moiety, which acts as a Michael acceptor for the active site cysteine residue of target proteases.[4][5] This results in the formation of a covalent, irreversible bond, leading to the inactivation of the enzyme.[4] The interaction is highly selective for certain cysteine proteases, particularly those of the papain superfamily.[2][4]

The key structural features of gallinamide A include an N-terminal N,N-dimethylisoleucine residue, a central peptide core, and a C-terminal methylmethoxypyrrolinone (MMP) head group.[5] Modifications to each of these regions have been systematically explored to understand their impact on potency and selectivity, providing a rich dataset for SAR analysis.

Structure-Activity Relationship of Gallinamide A Analogs

The following tables summarize the quantitative data from various studies on gallinamide A and its synthetic analogs, highlighting the impact of structural modifications on their inhibitory activity against key cysteine proteases.

Table 1: SAR of Gallinamide A Analogs against Human Cathepsin L
CompoundModification from Gallinamide A (1)Ki (nM)kinact/Ki (M-1s-1)IC50 (nM)
1 (Gallinamide A) --8,730,0005.0[4]
5 Modification at the N-terminus---
10 Inclusion of a leucine side chain at the fifth residue0.094 ± 0.018,730,000 ± 918,000-
11 Modification at the N-terminusSub-nanomolar--

Data sourced from multiple studies.[1][4]

Table 2: SAR of Gallinamide A Analogs against Trypanosoma cruzi Cruzain and Intracellular Amastigotes
CompoundModification from Gallinamide A (1)Cruzain IC50 (nM)T. cruzi Amastigote LD50 (nM)
1 (Gallinamide A) -0.26 ± 0.0214.7 ± 2.3
5 Modification at the N-terminus-5.1 ± 1.4

Data sourced from a study on gallinamide A analogs as anti-Chagas agents.[1]

Table 3: SAR of Gallinamide A Analogs against Falcipain-2, Falcipain-3, and Plasmodium falciparum
CompoundModification from Gallinamide AFP-2 IC50 (nM)FP-3 IC50 (nM)P. falciparum (3D7) IC50 (nM)
Gallinamide A ---8.4 µM[2]
Analog 1 -6.7829289.3

Data sourced from a study on gallinamide A analogs as antimalarials.[6]

Key Experimental Protocols

Cathepsin L Inhibition Assay

Objective: To determine the inhibitory potency of gallinamide A and its analogs against human cathepsin L.

Methodology:

  • Recombinant human cathepsin L is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 0.1% Brij-35, pH 5.5) for a defined period (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition.[4]

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

  • The increase in fluorescence, corresponding to substrate cleavage, is monitored over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).

  • The initial reaction rates are calculated and plotted against the inhibitor concentration.

  • IC50 values are determined by fitting the data to a dose-response curve. For irreversible inhibitors, the kinetic parameters Ki and kinact are determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.[4]

Trypanosoma cruzi Intracellular Amastigote Assay

Objective: To assess the efficacy of gallinamide A analogs against the intracellular replicative stage of T. cruzi.

Methodology:

  • Host cells (e.g., murine macrophages or fibroblasts) are seeded in multi-well plates and infected with T. cruzi trypomastigotes.

  • After an incubation period to allow for parasite invasion and transformation into amastigotes, the extracellular parasites are removed by washing.

  • The infected cells are then treated with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours). Benznidazole is often used as a positive control.[1]

  • The viability of the intracellular amastigotes is assessed. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and counting the number of amastigotes per cell under a microscope. Alternatively, a reporter gene assay (e.g., using parasites expressing β-galactosidase) can be employed for a more high-throughput analysis.

  • The concentration of the compound that reduces the number of intracellular parasites by 50% (LD50 or EC50) is calculated. Cytotoxicity against the host cells is also assessed in parallel to determine selectivity.[1]

Falcipain Inhibition Assay

Objective: To evaluate the inhibitory activity of gallinamide A analogs against the Plasmodium falciparum cysteine proteases, falcipain-2 and falcipain-3.

Methodology:

  • Recombinant falcipain-2 or falcipain-3 is incubated with a range of concentrations of the test compounds in an appropriate assay buffer.

  • The enzymatic reaction is initiated by the addition of a specific fluorogenic substrate.

  • The rate of substrate cleavage is measured using a fluorometer.

  • IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response model.[7]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

GallinamideA_Mechanism Gallinamide_A Gallinamide A (with enamide Michael acceptor) Covalent_Adduct Irreversible Covalent Adduct Gallinamide_A->Covalent_Adduct Michael Addition Active_Site_Cys Active Site Cysteine (in Cysteine Protease) Active_Site_Cys->Covalent_Adduct Inactive_Enzyme Inactive Enzyme Covalent_Adduct->Inactive_Enzyme leads to

Caption: Mechanism of irreversible inhibition of cysteine proteases by gallinamide A.

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Activity N_Terminus N-Terminus Modifications (e.g., N,N-dimethylisoleucine analogs) Potency Inhibitory Potency (IC50, Ki, kinact/Ki) N_Terminus->Potency Selectivity Selectivity (vs. different proteases) N_Terminus->Selectivity Core_Peptide Core Peptide Modifications (e.g., amino acid substitutions) Core_Peptide->Potency C_Terminus C-Terminus (MMP) Modifications C_Terminus->Potency Cellular_Activity Cellular Activity (e.g., anti-parasitic, anti-cancer) Potency->Cellular_Activity Selectivity->Cellular_Activity

Caption: Logical relationship in the SAR studies of gallinamide A.

Experimental_Workflow Start Synthesis of Gallinamide A Analogs Biochemical_Assay Biochemical Assays (e.g., Cathepsin L, Cruzain inhibition) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (e.g., T. cruzi, P. falciparum growth) Start->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for gallinamide A SAR studies.

References

Gallinamide A TFA: A Potent and Selective Inhibitor of Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gallinamide A, a potent and selective irreversible inhibitor of the endo-lysosomal cysteine protease, cathepsin L. Particular focus is given to the trifluoroacetic acid (TFA) salt of gallinamide A, a common formulation for research and development. This document details the mechanism of action, quantitative inhibitory data, key experimental protocols, and the role of cathepsin L in significant signaling pathways, providing a valuable resource for professionals in drug discovery and biomedical research.

Introduction to Gallinamide A and Cathepsin L

Gallinamide A is a natural product first isolated from marine cyanobacteria.[1] It has been identified as a highly potent, selective, and irreversible inhibitor of human cathepsin L.[2][3] Its mechanism of action involves a Michael addition from the active site cysteine of the protease to the enamide core of gallinamide A, forming a covalent bond.[2][3] The trifluoroacetic acid (TFA) salt of gallinamide A is often used in research settings to improve the stability and solubility of the compound, while retaining its potent biological activity.[4][5]

Cathepsin L is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes.[6][7] In normal physiology, it plays a crucial role in protein degradation and turnover within the lysosome.[6] However, its dysregulation and extracellular activity are implicated in various diseases, including cancer metastasis, viral entry (such as SARS-CoV-2), and inflammatory conditions.[1][6][7] This makes cathepsin L a compelling therapeutic target for a variety of diseases.

Quantitative Inhibitory Data

The inhibitory potency of gallinamide A and its analogs against cathepsin L and other related cysteine proteases has been extensively studied. The following tables summarize key quantitative data from in vitro enzymatic assays.

Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsins [2][3][8][9]

CompoundTarget EnzymePre-incubation TimeIC50 (nM)Ki (nM)kinact/Ki (M⁻¹s⁻¹)
Gallinamide ACathepsin L0 min47--
Gallinamide ACathepsin L30 min5.04.67 ± 0.40901,000
Gallinamide ACathepsin V30 min140--
Gallinamide ACathepsin B30 min1600--
Gallinamide ACathepsin K->10,000--
Gallinamide ACathepsin S->10,000--

Table 2: Inhibitory Activity of Gallinamide A Analogs against Human Cathepsin L [8][10][11]

AnalogModificationIC50 (pM)Ki (nM)kinact/Ki (M⁻¹s⁻¹)
Gallinamide A (1) -17.64.67901,000
Analog 5 ----
Analog 10 Leucine at 5th residue-0.094 ± 0.018,730,000
Analog 17 Hydrogenated enamide---
Analog 19 -6--
Analog 20 -17--
Analog 23 -11--

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving cathepsin L and workflows for relevant experimental protocols.

Signaling Pathways

Cathepsin_L_Cancer_Metastasis Role of Cathepsin L in Cancer Metastasis cluster_extracellular Extracellular Matrix cluster_cell Cancer Cell ECM ECM Proteins (Collagen, Fibronectin) Degraded_ECM Degraded ECM Invasion Cell Invasion & Metastasis Degraded_ECM->Invasion Promotes CatL_secreted Secreted Cathepsin L CatL_secreted->ECM Degradation CatL_secreted->Invasion Facilitates TGFb TGF-β Snail Snail TGFb->Snail Induces EMT Epithelial-Mesenchymal Transition (EMT) EMT->Invasion Leads to Snail->EMT Promotes

Caption: Role of secreted Cathepsin L in promoting cancer cell invasion and metastasis.

Cathepsin_L_SARS_CoV_2_Entry Cathepsin L-Mediated SARS-CoV-2 Entry cluster_virus cluster_cell Host Cell Spike Spike Protein (S1/S2) ACE2 ACE2 Receptor Spike->ACE2 Binding Fusion Membrane Fusion Spike->Fusion Mediates Endosome Endosome ACE2->Endosome Endocytosis CatL Cathepsin L Endosome->CatL Activation of CatL->Spike Cleavage of S2' site Release Viral RNA Release Fusion->Release GallinamideA Gallinamide A GallinamideA->CatL Inhibits

Caption: Mechanism of SARS-CoV-2 entry via the endosomal pathway and its inhibition by Gallinamide A.

Experimental Workflows

Cathepsin_L_Inhibition_Assay Workflow for Cathepsin L Enzymatic Inhibition Assay start Start prep_reagents Prepare Reagents: - Cathepsin L - Gallinamide A (TFA) - Z-FR-AMC Substrate - Assay Buffer start->prep_reagents preincubate Pre-incubate Cathepsin L with Gallinamide A (or vehicle) for 30 min at RT prep_reagents->preincubate add_substrate Add Z-FR-AMC Substrate preincubate->add_substrate measure_fluorescence Measure Fluorescence (Ex: 355 nm, Em: 460 nm) over time add_substrate->measure_fluorescence analyze Calculate IC50 values measure_fluorescence->analyze

Caption: Workflow for determining the IC50 of Gallinamide A against Cathepsin L.

ABP_Assay_Workflow Workflow for Activity-Based Probe (ABP) Assay start Start prep_lysates Prepare Cell Lysates (or recombinant enzyme) start->prep_lysates preincubate Pre-incubate Lysates with Gallinamide A (or vehicle) for 30 min at RT prep_lysates->preincubate add_probe Add DCG-04 Probe (biotinylated) preincubate->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page western_blot Western Blot with Streptavidin-HRP sds_page->western_blot visualize Visualize Bands (Chemiluminescence) western_blot->visualize

Caption: Workflow for assessing the inhibition of Cathepsin L activity using the DCG-04 probe.

Experimental Protocols

Cathepsin L Enzymatic Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of gallinamide A against recombinant human cathepsin L using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin L

  • Gallinamide A TFA

  • Z-Phe-Arg-AMC (Z-FR-AMC) substrate[12][13]

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • DMSO

  • 384-well black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

    • Prepare a stock solution of Z-FR-AMC in DMSO. Dilute to the final working concentration in assay buffer.

    • Dilute recombinant human cathepsin L to its final working concentration in assay buffer.

  • Pre-incubation:

    • Add 5 µL of the gallinamide A serial dilutions (or vehicle control - DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 10 µL of the diluted cathepsin L solution to each well.

    • Incubate the plate for 30 minutes at room temperature to allow for the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 5 µL of the Z-FR-AMC substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[14]

    • Take readings every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the rates to the vehicle control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activity-Based Probe (ABP) Assay for Cathepsin L

This protocol assesses the ability of gallinamide A to block the binding of a covalent, activity-based probe to the active site of cathepsin L.

Materials:

  • Cell lysates or recombinant human cathepsin L

  • This compound

  • DCG-04 (biotinylated activity-based probe)[15][16][17]

  • Lysis Buffer (e.g., RIPA buffer)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Western blotting imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates containing active cathepsin L or use a solution of recombinant cathepsin L.

  • Inhibitor Incubation:

    • Incubate the cell lysate or recombinant enzyme with varying concentrations of gallinamide A (or vehicle control) for 30 minutes at room temperature.[2]

  • Probe Labeling:

    • Add the DCG-04 probe to each sample and incubate for an additional 30-60 minutes at room temperature.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane and then probe with streptavidin-HRP to detect the biotinylated DCG-04.

  • Visualization:

    • Add a chemiluminescent substrate and visualize the bands using an imaging system. A decrease in band intensity in the presence of gallinamide A indicates inhibition of cathepsin L activity.[2]

Conclusion

Gallinamide A is a powerful and selective tool for studying the function of cathepsin L. Its irreversible mode of action and high potency make it a valuable lead compound for the development of therapeutics targeting diseases where cathepsin L is dysregulated. The TFA salt provides a stable and convenient form for research applications. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize gallinamide A in their studies of cathepsin L and its role in health and disease.

References

Gallinamide A TFA: A Technical Guide to its Selectivity for Cathepsin Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory activity of Gallinamide A, a potent natural product isolated from marine cyanobacteria, against various cathepsin subtypes. The trifluoroacetic acid (TFA) salt is a common formulation for synthetic peptides and natural product analogs, and the data presented herein pertains to the active Gallinamide A molecule.

Gallinamide A has emerged as a significant lead compound in drug discovery due to its potent and selective irreversible inhibition of human cathepsin L.[1][2][3][4] Its mechanism of action involves a covalent interaction with the active site cysteine of the protease, mediated by its reactive Michael acceptor enamide.[2][3][5] This guide synthesizes the available quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of its selectivity profile.

Quantitative Inhibitory Activity of Gallinamide A

The inhibitory potency of Gallinamide A has been evaluated against several human cysteine cathepsins. The following table summarizes the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Cathepsin SubtypeIC50 (nM)Ki (nM)k_inact / Ki (M⁻¹s⁻¹)Pre-incubation Time (min)NotesReference
Human Cathepsin L 5.04.67 ± 0.40901,00030Potent, irreversible inhibition.[1][2][1][2]
47--0Demonstrates time-dependent inhibition.[2][2]
17.6 pM---Reported as a potent inhibitor.[6][6]
Human Cathepsin V 140--3028-fold less potent than against Cathepsin L.[2][2]
Human Cathepsin B 1600--30320-fold less potent than against Cathepsin L.[2][5][2][5]
Human Cathepsin H >10,000---Inactive at the highest tested concentrations.[2][2]
Human Cathepsin K ----Data not available in the reviewed literature.
Human Cathepsin S ----Data not available in the reviewed literature.
Cruzain (T. cruzi) 0.26 ± 0.02---Potent inhibition of the homologous parasitic protease.[1][1]
Falcipain-2 (P. falciparum) 6.78---Potent inhibition of the malarial protease.[7][7]
Falcipain-3 (P. falciparum) 292---Moderate inhibition.[7][7]

Experimental Protocols

The determination of the inhibitory activity and selectivity of Gallinamide A involves several key experimental procedures. The following are detailed methodologies based on the cited literature.

Enzyme Inhibition Assays

Objective: To determine the IC50 values of Gallinamide A against various cathepsin subtypes.

Materials:

  • Recombinant human cathepsins (L, V, B, H)

  • Gallinamide A

  • Fluorogenic substrate (e.g., Cbz-FR-AMC for Cathepsins L and V, Cbz-RR-AMC for Cathepsin B)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • 96-well microplates

  • Fluorometric plate reader

Procedure:

  • Recombinant cathepsin enzymes are pre-activated in the assay buffer.

  • A dilution series of Gallinamide A is prepared in the assay buffer.

  • The enzyme solution is incubated with varying concentrations of Gallinamide A for a specified pre-incubation time (e.g., 0 or 30 minutes) at room temperature.[2]

  • The fluorogenic substrate is added to initiate the enzymatic reaction.

  • The fluorescence intensity is measured over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).

  • The rate of substrate hydrolysis is calculated from the linear portion of the progress curves.

  • IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Irreversible Inhibition

Objective: To determine the kinetic parameters (Ki and k_inact) for the irreversible inhibition of Cathepsin L by Gallinamide A.

Procedure:

  • Enzyme, inhibitor, and substrate are mixed, and product formation is monitored continuously for an extended period (e.g., 90 minutes).[1]

  • The resulting progress curves are fitted to a model for irreversible inhibition, which accounts for the initial reversible binding step (Ki) and the subsequent irreversible inactivation step (k_inact).[1]

  • The second-order rate constant (k_inact / Ki) is calculated to assess the overall inhibitory potency.[1]

Preincubation-Dilution Experiments

Objective: To confirm the irreversible mode of inhibition.

Procedure:

  • Cathepsin L is pre-incubated with a high concentration of Gallinamide A (e.g., 10-fold the IC50) for a set time (e.g., 30 minutes) to allow for covalent bond formation.[2]

  • The enzyme-inhibitor mixture is then rapidly diluted to a concentration where the inhibitor is well below its IC50 value (e.g., 0.1-fold the IC50).[2]

  • Enzyme activity is immediately measured after dilution.

  • For an irreversible inhibitor, the enzyme activity will remain low and will not recover over time, as the covalent bond is not easily broken upon dilution.[2][7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action and the selectivity profile of Gallinamide A.

GallinamideA_Mechanism Gallinamide A Gallinamide A Active Cathepsin L Active Cathepsin L Gallinamide A->Active Cathepsin L Reversible Binding (Ki) Inactive Covalent Complex Inactive Covalent Complex Active Cathepsin L->Inactive Covalent Complex Irreversible Covalent Modification (kinact)

Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

GallinamideA_Selectivity cluster_high_potency High Potency (Low nM to pM IC50) cluster_moderate_potency Moderate Potency (High nM IC50) cluster_low_potency Low Potency (µM IC50) cluster_inactive Inactive Cathepsin L Cathepsin L Cathepsin V Cathepsin V Cathepsin B Cathepsin B Cathepsin H Cathepsin H Gallinamide A Gallinamide A Gallinamide A->Cathepsin L Highly Selective Inhibition Gallinamide A->Cathepsin V Moderate Inhibition Gallinamide A->Cathepsin B Weak Inhibition Gallinamide A->Cathepsin H No Significant Inhibition

Caption: Selectivity profile of Gallinamide A for various cathepsin subtypes.

References

The Natural Provenance of Gallinamide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a potent and selective depsipeptide inhibitor of human cathepsin L, has emerged as a significant natural product with therapeutic potential in various diseases, including parasitic infections and cancer. This technical guide provides an in-depth exploration of the natural source of Gallinamide A, detailing its isolation from marine cyanobacteria, its biological activities with corresponding quantitative data, and the experimental protocols for its extraction and characterization. Furthermore, this guide illustrates the proposed biosynthetic pathway, the detailed experimental workflow for its isolation, and its mechanism of action through comprehensive diagrams.

Natural Source and Ecology

Gallinamide A is a secondary metabolite produced by marine cyanobacteria.[1][2][3] It was first isolated from a Panamanian collection of Schizothrix species.[1][3] This red-tipped cyanobacterium was collected by hand using scuba from a tropical reef near Piedras Gallinas on the Caribbean coast of Panama at a depth of 12-15 meters.[4][5][6] Subsequently, Gallinamide A, also named symplostatin 4, was independently isolated from a Floridian collection of Symploca species in Key Largo.[1][2][3] These findings highlight tropical and subtropical marine environments as key ecosystems harboring cyanobacterial species with the capacity to produce this bioactive compound.

Biosynthesis of Gallinamide A

The biosynthesis of Gallinamide A is proposed to occur via a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) pathway, which is a common route for the production of complex depsipeptides in cyanobacteria.[7] While the specific gene cluster responsible for Gallinamide A synthesis has not been fully characterized, a hypothetical pathway can be inferred based on its structure, which contains several non-proteinogenic amino acids and a polyketide-derived moiety.

Proposed Biosynthetic Pathway

The assembly of Gallinamide A likely involves the sequential addition of amino acid and keto acid precursors by a large, multi-modular NRPS/PKS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific building block. The process would include modification steps such as N-methylation and the formation of the terminal methyl-methoxypyrrolinone moiety.

Gallinamide A Biosynthesis PKS_Modules Polyketide Synthase (PKS) Modules NRPS_Modules Non-Ribosomal Peptide Synthetase (NRPS) Modules PKS_Modules->NRPS_Modules Elongation_Modules Elongation & Modification Modules (e.g., N-methylation) NRPS_Modules->Elongation_Modules Precursor_Pool Precursor Pool (Amino Acids, Acyl-CoAs) Loading_Module Loading Module Precursor_Pool->Loading_Module Starter Unit Precursor_Pool->Elongation_Modules Extender Units Loading_Module->PKS_Modules Termination_Module Termination Module (Cyclization/Release) Elongation_Modules->Termination_Module Gallinamide_A Gallinamide A Termination_Module->Gallinamide_A Release

Caption: Proposed biosynthetic pathway of Gallinamide A.

Biological Activity and Quantitative Data

Gallinamide A exhibits a range of biological activities, most notably its potent and selective inhibition of human cathepsin L.[1][8] This activity underpins its potential as an antimalarial, antiparasitic, and anticancer agent.[1][3] The quantitative data for its bioactivity are summarized in the tables below.

Antiparasitic and Cytotoxic Activity
Target Organism/Cell LineAssayIC50 / TC50 (µM)Reference
Plasmodium falciparum (W2 strain)Antimalarial activity8.4[1][4][5]
Vero cells (mammalian)Cytotoxicity10.4[1][4][5]
Leishmania donovaniAntileishmanial activity9.3[1][4][5]
Trypanosoma cruziAntitrypanosomal activity>16.9 (inactive)[1][4][5]
HeLa cervical cancer cellsCytotoxicity12[1]
HT-29 colon adenocarcinoma cellsCytotoxicity>10 (inactive)[1]
Cathepsin L Inhibition
EnzymeInhibition AssayIC50 (nM)Pre-incubation TimeReference
Human Cathepsin LFluorogenic substrate470 min[9]
Human Cathepsin LFluorogenic substrate5.030 min[7][9][10]
Human Cathepsin VFluorogenic substrate~14030 min[9]
Human Cathepsin BFluorogenic substrate~160030 min[9]

Experimental Protocols

Collection and Extraction of Cyanobacterial Biomass
  • Collection: The cyanobacterium Schizothrix sp. (44.3 g dry weight) was collected by hand using SCUBA from a depth of 12-15 meters.[4][5] The collected material was immediately frozen and stored at -20°C until extraction.[5]

  • Extraction: The frozen cyanobacterial biomass was thawed and exhaustively extracted with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (6 x 500 mL).[5][6] The combined organic extracts were then partitioned against water (300 mL) to remove salts and polar impurities.[5][6] The organic layer was concentrated in vacuo to yield a crude extract (556 mg of a dark brown gum).[5][6]

Isolation and Purification of Gallinamide A

The following workflow outlines the bioassay-guided fractionation process used to isolate Gallinamide A.

Gallinamide A Isolation Workflow Start Crude Extract (556 mg) from Schizothrix sp. Silica_Gel Silica Gel Flash Chromatography Start->Silica_Gel Fractions Elution with Hexanes/EtOAc Gradient Silica_Gel->Fractions Bioassay Bioassay against P. falciparum Fractions->Bioassay Active_Fraction Active Fraction (2:8 Hexanes/EtOAc) IC50 = 1 µg/mL Bioassay->Active_Fraction Identifies activity HPLC Reverse-Phase HPLC (C18 column) Active_Fraction->HPLC Pure_Compound Pure Gallinamide A (3.4 mg) HPLC->Pure_Compound

Caption: Experimental workflow for the isolation of Gallinamide A.

Structural Elucidation

The planar structure and absolute configuration of Gallinamide A were determined using a combination of spectroscopic and chemical methods:

  • Mass Spectrometry: High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) was used to determine the molecular formula.[6]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the planar structure and assign proton and carbon resonances.[2]

  • Chiral HPLC Analysis: The absolute configurations of the amino acid and isocaproic acid subunits were determined by chiral HPLC analysis of the acid hydrolysate after derivatization.[4]

Mechanism of Action: Inhibition of Cathepsin L

Gallinamide A is a potent, selective, and irreversible inhibitor of human cathepsin L.[3] Its mechanism of action involves the covalent modification of the active site cysteine residue of the enzyme. The α,β-unsaturated enamide moiety in Gallinamide A acts as a Michael acceptor, reacting with the nucleophilic thiol group of the catalytic cysteine.[8]

Gallinamide A Mechanism of Action GallinamideA Gallinamide A (with Michael Acceptor) CathepsinL Cathepsin L (Active) GallinamideA->CathepsinL Binds to active site CovalentComplex Gallinamide A-Cathepsin L Covalent Adduct (Inactive) GallinamideA->CovalentComplex Michael Addition ActiveSite

Caption: Mechanism of covalent inhibition of Cathepsin L by Gallinamide A.

Conclusion

Gallinamide A, a natural product from marine cyanobacteria, represents a promising scaffold for the development of novel therapeutics. Its potent and selective inhibition of cathepsin L provides a clear mechanism for its observed antiparasitic and potential anticancer activities. The detailed methodologies for its isolation and characterization provided herein offer a valuable resource for researchers in natural products chemistry, pharmacology, and drug discovery. Further investigation into its biosynthetic pathway could enable synthetic biology approaches for the production of Gallinamide A and its analogs, facilitating future preclinical and clinical development.

References

Gallinamide A TFA: A Technical Guide to its Application as a Chemical Probe for Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gallinamide A trifluoroacetate (TFA) as a potent and selective chemical probe for human Cathepsin L (CatL). Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a valuable tool for studying the function and activity of this critical cysteine protease.[1][2][3] Its high potency, selectivity, and irreversible mechanism of action make it an ideal probe for target validation and drug discovery efforts.

Introduction to Cathepsin L and Chemical Probes

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein degradation, antigen presentation, and hormone processing.[4] However, dysregulated Cathepsin L activity has been implicated in a range of pathologies, such as cancer metastasis, osteoporosis, and viral entry, making it a significant therapeutic target.[4][5] Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems. An ideal chemical probe for Cathepsin L would exhibit high potency, selectivity over other related proteases, and a well-defined mechanism of action.

Gallinamide A: A Potent Covalent Inhibitor of Cathepsin L

Gallinamide A is a modified tetrapeptide that has been identified as a highly potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2][3] Its unique structure contains an α,β-unsaturated Michael acceptor system within an enamide pharmacophore, which is key to its mechanism of action.[2][6][7]

Mechanism of Action

Gallinamide A functions as an irreversible covalent inhibitor of Cathepsin L. The proposed mechanism involves the nucleophilic attack of the active site cysteine residue (Cys25) of Cathepsin L on the electrophilic β-carbon of the enamide Michael acceptor in Gallinamide A.[1][2] This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. Molecular docking and dynamics simulations have supported this hypothesis, showing the enamide positioned in close proximity to the catalytic cysteine in the enzyme's active site.[1][2][6]

G cluster_0 CatL_inactive Cathepsin L (Inactive) CatL_active Cathepsin L (Active) with Cys25 Thiolate CatL_inactive->CatL_active Activation Complex Initial Reversible E-I Complex CatL_active->Complex Reversible Binding GallinamideA Gallinamide A (Michael Acceptor) GallinamideA->Complex Covalent_Complex Irreversibly Inhibited Covalent Complex Complex->Covalent_Complex Nucleophilic Attack by Cys25

Caption: Proposed mechanism of irreversible covalent inhibition of Cathepsin L by Gallinamide A.

Quantitative Inhibitory Profile of Gallinamide A

Gallinamide A demonstrates exceptional potency against Cathepsin L, with reported IC50 values in the picomolar to low nanomolar range.[8][9] Its selectivity is also noteworthy, showing significantly less activity against other closely related human cysteine cathepsins such as Cathepsin B, V, K, and S.[1][8] This selectivity is crucial for its use as a chemical probe, as it minimizes off-target effects.

CompoundTargetIC50Kik_inact/Ki (M⁻¹s⁻¹)Selectivity vs. CatLReference
Gallinamide A Cathepsin L 5.0 nM 4.67 ± 0.40 nM 901,000 - [1][6]
Cathepsin V140 nM--28-fold[1]
Cathepsin B1600 nM--320-fold[1]
Gallinamide A Cathepsin L 17.6 pM --- [8][9]
Cathepsin B~100 nM--~5680-fold[8]
Cathepsin V~10 nM--~568-fold[8]
Cathepsin K~1 nM--~57-fold[8]
Cathepsin S~100 nM--~5680-fold[8]
Analog 10 Cathepsin L -0.094 ± 0.01 nM 8,730,000 - [6]

Note: IC50 values can vary based on experimental conditions, such as pre-incubation time. A 30-minute pre-incubation of Gallinamide A with Cathepsin L increased its potency from an IC50 of 47 nM to 5.0 nM.[1][10]

Key Experimental Protocols

The following sections detail the methodologies used to characterize Gallinamide A as a Cathepsin L inhibitor.

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol is used to determine the concentration of Gallinamide A required to inhibit 50% of Cathepsin L activity.

  • Reagents: Recombinant human Cathepsin L, assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA), fluorogenic substrate (e.g., Z-FR-AMC), Gallinamide A TFA stock solution in DMSO, and 96-well plates.

  • Procedure: a. Prepare serial dilutions of Gallinamide A in assay buffer. b. In a 96-well plate, add the Cathepsin L enzyme to each well containing the different concentrations of Gallinamide A. c. Incubate the enzyme and inhibitor mixture for a specified time (e.g., 30 minutes) at room temperature. This pre-incubation step is crucial for time-dependent inhibitors like Gallinamide A.[1] d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Monitor the fluorescence increase over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate, e.g., 380/460 nm for AMC). f. Calculate the rate of reaction for each inhibitor concentration. g. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Irreversibility Assessment: Preincubation-Dilution Assay

This experiment distinguishes between reversible and irreversible inhibitors.

  • Principle: An enzyme-inhibitor mixture is incubated at high concentrations and then rapidly diluted. A reversible inhibitor will dissociate upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor will remain bound, and activity will not be recovered.[1][10]

  • Procedure: a. Incubate Cathepsin L (at 100x the final assay concentration) with Gallinamide A (at 10x its IC50 value) for 30 minutes in a small volume.[1][10] b. As a control, incubate the enzyme with vehicle (DMSO). c. Rapidly dilute the mixture 100-fold into assay buffer containing the fluorogenic substrate. This dilution reduces the inhibitor concentration to 0.1x its IC50.[1][10] d. Immediately measure the enzymatic activity. e. Expected Outcome: For Gallinamide A, the enzyme activity will remain low (around 10-12% of the control), indicating irreversible inhibition.[1]

Activity-Based Probe (ABP) Competition Assay

This assay confirms target engagement in a more complex biological sample by assessing the ability of Gallinamide A to compete with a known, labeled cysteine protease probe.

  • Reagents: Cathepsin L, Gallinamide A, a broad-spectrum cysteine protease activity-based probe (e.g., DCG-04, which is biotin-labeled), SDS-PAGE reagents, and streptavidin-HRP for Western blotting.

  • Procedure: a. Pre-incubate Cathepsin L with varying concentrations of Gallinamide A for 30 minutes.[1] b. Add the biotin-labeled ABP (e.g., DCG-04) to the mixture and incubate to allow it to label any remaining active enzyme. c. Quench the reaction and separate the proteins by SDS-PAGE. d. Transfer the proteins to a membrane and probe with streptavidin-HRP to visualize the biotin-labeled (active) Cathepsin L. e. Expected Outcome: Increasing concentrations of Gallinamide A will lead to a decrease in the signal from the biotinylated ABP, demonstrating that Gallinamide A blocks the active site of Cathepsin L. Complete inhibition of labeling was observed at 333 nM Gallinamide A.[1][10]

G cluster_workflow ABP Competition Assay Workflow cluster_results Expected Results start Active Cathepsin L preincubation Pre-incubate with Gallinamide A start->preincubation add_abp Add Labeled ABP (e.g., DCG-04) preincubation->add_abp sds_page SDS-PAGE Separation add_abp->sds_page western_blot Western Blot with Streptavidin-HRP sds_page->western_blot result_no_inhibitor No Gallinamide A: Strong Signal western_blot->result_no_inhibitor result_with_inhibitor With Gallinamide A: Reduced/No Signal western_blot->result_with_inhibitor

Caption: Workflow for an activity-based probe (ABP) competition assay.

Kinetic Analysis of Irreversible Inhibition

To determine the kinetic constants for an irreversible inhibitor, such as the second-order rate constant (k_inact/Ki), progress curves of the enzymatic reaction are analyzed at various inhibitor concentrations.

  • Procedure: a. Perform the Cathepsin L activity assay as described in 4.1, but collect fluorescence readings over a longer period to generate full progress curves. b. Fit the progress curve data to a kinetic model for irreversible inhibition using non-linear regression software. c. This analysis will yield kinetic constants such as k_inact (the maximal rate of inactivation) and Ki (the initial reversible binding affinity). The overall potency of the irreversible inhibitor is best represented by the k_inact/Ki ratio.[6]

Molecular Docking Protocol

Computational docking is used to predict the binding mode of Gallinamide A in the active site of Cathepsin L.

  • Software: Molecular operating environment (MOE) or Schrödinger's Glide are commonly used.[6][10]

  • Procedure: a. Obtain the crystal structure of human Cathepsin L from the Protein Data Bank (PDB). b. Prepare the protein structure by adding hydrogens, assigning protonation states, and energy minimizing the structure. c. Generate a 3D conformer of Gallinamide A. d. Define the docking site based on the location of the catalytic residues (Cys25, His163).[10] e. Run the docking algorithm (e.g., induced fit docking) to place Gallinamide A into the active site. f. Score and rank the resulting poses based on parameters like binding energy and proximity of the reactive enamide to the catalytic cysteine.[6]

Structure-Activity Relationship (SAR) Insights

Synthetic modification of the Gallinamide A scaffold has provided insights into the structural features crucial for its activity.

  • Cyclic Head Group: The cyclic methylmethoxypyrrolinone (MMP) residue is critical for positioning the enone pharmacophore correctly for reaction with the active site cysteine.[6]

  • Amino Acid Residues: Modifications to the amino acid side chains can significantly impact potency. For instance, replacing an isoleucine with a leucine at a specific position resulted in an analog (Compound 10) with a Ki of 0.094 nM, a significant improvement over the parent compound.[6]

SAR cluster_features Key Structural Features gallinamide Gallinamide A Core Scaffold enamide Enamide Michael Acceptor gallinamide->enamide mmp Cyclic MMP Head Group gallinamide->mmp side_chains Amino Acid Side Chains gallinamide->side_chains potency High Potency & Selectivity for CatL enamide->potency Covalent Inactivation mmp->potency Correct Positioning side_chains->potency Modulates Affinity

Caption: Key structural features of Gallinamide A contributing to its inhibitory activity.

Conclusion

References

The Role of the Enamide Warhead in Gallinamide A: A Covalent Inhibitor of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective inhibitor of cysteine proteases, with a particular affinity for human cathepsin L.[1][2] Its unique chemical architecture, featuring a reactive enamide "warhead," has garnered significant interest in the field of drug discovery for its potential in developing novel therapeutics for a range of diseases, including cancer, parasitic infections, and viral diseases.[3][4][5] This technical guide provides a comprehensive overview of the critical role of the enamide moiety in the mechanism of action of Gallinamide A, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The Enamide Warhead: A Key to Irreversible Inhibition

The central feature of Gallinamide A's inhibitory activity is its α,β-unsaturated enamide system. This electrophilic functional group acts as a Michael acceptor, a key feature for its covalent and irreversible mode of inhibition.[6]

Mechanism of Action: Michael Addition

The inhibitory mechanism of Gallinamide A proceeds through a covalent Michael addition reaction. The nucleophilic thiol group of the active site cysteine residue of the target protease attacks the β-carbon of the enamide double bond. This forms a stable, irreversible covalent bond between the inhibitor and the enzyme, thereby inactivating it.[1][6] Molecular docking and dynamics simulations have confirmed that the enamide is positioned in close proximity (<4 Å) to the catalytic cysteine in the active site of cathepsin L, facilitating this reaction.[1] The irreversible nature of this inhibition has been experimentally verified through preincubation-dilution and activity-probe experiments.[1][6]

Quantitative Analysis of Gallinamide A and Analog Activity

The potency and selectivity of Gallinamide A and its synthetic analogs have been extensively studied. The following tables summarize key quantitative data, highlighting the structure-activity relationships (SAR) centered around the enamide warhead and other structural modifications.

CompoundTarget ProteaseIC50 (nM)Ki (nM)kinact/Ki (M⁻¹s⁻¹)Reference
Gallinamide A Human Cathepsin L5.0 (with 30 min preincubation)4.67 ± 0.40901,000[6][7]
Human Cathepsin V140 (with 30 min preincubation)--[6]
Human Cathepsin B1600 (with 30 min preincubation)--[6]
Cruzain0.26 ± 0.02--[7]
Analog 5 Cruzain5.1 ± 1.4--[7]
Analog 10 Human Cathepsin L-0.0937 ± 0.018,730,000[7][8]
Analog 17 (Hydrogenated enamide) Human Cathepsin LReversible inhibitor--[7]

Table 1: Inhibitory Potency of Gallinamide A and Key Analogs. This table showcases the potent and selective inhibition of human cathepsin L by Gallinamide A. Notably, the significantly reduced or reversible activity of analogs with a saturated enamide bond (e.g., Analog 17) underscores the critical role of the Michael acceptor functionality.[7]

ModificationEffect on ActivityRationale
Saturation of the enamide double bond Drastic reduction or loss of irreversible inhibitory activityThe α,β-unsaturated system is essential for the Michael addition reaction with the catalytic cysteine.
Modification of the N-terminal region Tolerated, can modulate potency and selectivityThis region is involved in interactions with the S2 and S3 pockets of the protease, influencing binding affinity.
Modification of the C-terminal pyrrolinone moiety Can be modified to improve potency and pharmacokinetic propertiesThis part of the molecule contributes to the overall binding and can be altered to fine-tune activity.

Table 2: Structure-Activity Relationship (SAR) Summary. This table outlines the general SAR trends observed for Gallinamide A analogs, emphasizing the indispensable nature of the enamide warhead.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of covalent inhibitors like Gallinamide A. The following are protocols for key experiments cited in the literature.

Protocol 1: Cathepsin L Inhibition Assay (Kinetic Analysis)

This protocol is adapted from methodologies described for determining the kinetic parameters of Gallinamide A's inhibition of human cathepsin L.[6][7]

Materials:

  • Recombinant human cathepsin L

  • Gallinamide A or analog (in DMSO)

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 4 mM DTT, 1 mM EDTA, pH 5.5

  • Fluorogenic substrate: Z-Phe-Arg-AMC (10 µM final concentration)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the inhibitor in DMSO.

  • In a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

  • Add 178 µL of Assay Buffer to each well.

  • Add 10 µL of a pre-diluted solution of human cathepsin L (e.g., 100 ng/mL) to each well to initiate the preincubation.

  • For time-dependent inhibition, incubate the plate at room temperature for a set period (e.g., 30 minutes). For immediate inhibition, proceed directly to the next step.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate Z-Phe-Arg-AMC to each well.

  • Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30-90 minutes) using a fluorescence plate reader.

  • Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

  • Determine IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • For irreversible inhibitors, calculate the second-order rate constant (kinact/Ki) by plotting the observed pseudo-first-order rate constants (kobs) against the inhibitor concentration.

Protocol 2: Preincubation-Dilution Assay for Irreversibility

This assay is designed to differentiate between reversible and irreversible inhibitors.[6]

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a concentrated solution of human cathepsin L (e.g., 100-fold the final assay concentration).

  • Prepare a concentrated solution of Gallinamide A (e.g., 10-fold its IC50 value).

  • In a small volume (e.g., 2 µL), preincubate the concentrated enzyme and inhibitor for 30 minutes at room temperature.

  • Rapidly dilute the enzyme-inhibitor mixture 100-fold into a larger volume of Assay Buffer containing the fluorogenic substrate Z-Phe-Arg-AMC at its final working concentration. This dilution reduces the inhibitor concentration to a level that would cause minimal inhibition if it were a reversible inhibitor (e.g., 0.1-fold the IC50).

  • Immediately monitor the fluorescence signal over an extended period (e.g., 2 hours).

  • Interpretation:

    • Reversible inhibitor: A rapid increase in fluorescence will be observed as the inhibitor dissociates from the enzyme upon dilution.

    • Irreversible inhibitor: The rate of fluorescence increase will remain low and constant, indicating that the enzyme remains inhibited even after dilution.

Protocol 3: Activity-Based Protein Profiling (ABPP)

ABPP is used to visualize the covalent modification of the target enzyme in a complex biological sample.[6]

Materials:

  • Cell lysate or purified enzyme

  • Gallinamide A or analog

  • Activity-based probe (ABP) for cysteine proteases (e.g., DCG-04, a biotinylated E-64 analog)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot apparatus and reagents

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Procedure:

  • Preincubate the proteome (cell lysate) or purified enzyme with varying concentrations of Gallinamide A for 30 minutes at 37°C.

  • Add the activity-based probe (e.g., DCG-04) to the samples and incubate for a further 30-60 minutes at 37°C to label the active cysteine proteases.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Probe the membrane with streptavidin-HRP conjugate to detect the biotinylated ABP-labeled proteins.

  • Wash the membrane and detect the signal using a chemiluminescent substrate.

  • Interpretation: A decrease in the intensity of the band corresponding to the target protease in the presence of Gallinamide A indicates that the inhibitor has covalently modified the active site, preventing the binding of the ABP.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

GallinamideA_Mechanism cluster_inhibitor Gallinamide A cluster_enzyme Cysteine Protease (e.g., Cathepsin L) cluster_reaction Inhibition Mechanism Gallinamide_A Gallinamide A (with Enamide Warhead) Michael_Addition Michael Addition (Covalent Bond Formation) Gallinamide_A->Michael_Addition Active_Site Active Site Cysteine (Nucleophilic Thiol) Active_Site->Michael_Addition Inactive_Enzyme Irreversibly Inactivated Enzyme Michael_Addition->Inactive_Enzyme

Figure 1: Mechanism of irreversible inhibition of cysteine proteases by Gallinamide A.

CathepsinL_Signaling cluster_inhibition Inhibition cluster_downstream Downstream Effects GallinamideA Gallinamide A CathepsinL Cathepsin L GallinamideA->CathepsinL Inhibits Protein_Degradation Decreased Protein Degradation CathepsinL->Protein_Degradation Antigen_Processing Impaired Antigen Processing CathepsinL->Antigen_Processing ECM_Remodeling Inhibition of Extracellular Matrix Remodeling CathepsinL->ECM_Remodeling Viral_Entry Blockade of Viral Entry (e.g., SARS-CoV-2) CathepsinL->Viral_Entry

Figure 2: Downstream consequences of Cathepsin L inhibition by Gallinamide A.

ABPP_Workflow Proteome Proteome (Cell Lysate or Purified Enzyme) Preincubation Preincubation Proteome->Preincubation Inhibitor Gallinamide A (or vehicle control) Inhibitor->Preincubation Labeling Labeling of Active Enzymes Preincubation->Labeling ABP Activity-Based Probe (ABP) (e.g., DCG-04-biotin) ABP->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection (Streptavidin-HRP) Western_Blot->Detection Result Result: Decreased band intensity indicates inhibition Detection->Result

Figure 3: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Conclusion

The enamide warhead of Gallinamide A is the cornerstone of its potent and irreversible inhibition of cysteine proteases, most notably cathepsin L. Its mechanism of action, a covalent Michael addition, has been firmly established through a combination of kinetic studies, activity-based protein profiling, and computational modeling. The structure-activity relationship data from numerous synthetic analogs consistently demonstrate the indispensability of the enamide's electrophilic character for covalent modification of the target enzyme. The detailed experimental protocols provided herein offer a practical guide for researchers seeking to evaluate Gallinamide A and its analogs. The continued exploration of this natural product's unique mode of action holds significant promise for the development of targeted covalent inhibitors for a variety of therapeutic applications.

References

Gallinamide A: A Potent Cysteine Protease Inhibitor with Broad Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a linear depsipeptide of marine cyanobacterial origin, has emerged as a promising scaffold for the development of novel therapeutics. Initially identified for its modest antimalarial activity, subsequent research has revealed its primary mechanism of action as a potent, selective, and irreversible inhibitor of human cathepsin L. This cysteine protease is a critical mediator in a variety of pathological processes, including cancer metastasis, parasitic infections, and viral entry. This technical guide provides a comprehensive overview of the current understanding of Gallinamide A, its mechanism of action, and its potential therapeutic applications. It includes a compilation of quantitative bioactivity data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Gallinamide A is a natural product first isolated from the marine cyanobacterium Schizothrix spp.[1][2]. Its structure features several unique moieties, including an N,N-dimethyl-isoleucine terminus and a reactive α,β-unsaturated enamide, which is crucial for its irreversible inhibitory activity[3][4]. The primary molecular target of Gallinamide A has been identified as human cathepsin L, a lysosomal cysteine protease that is frequently dysregulated in various diseases[5][6][7]. The potent and selective inhibition of this enzyme positions Gallinamide A and its analogs as attractive candidates for therapeutic intervention in oncology, infectious diseases, and virology.

Mechanism of Action

Gallinamide A acts as a covalent, irreversible inhibitor of cathepsin L[3][5]. The proposed mechanism involves a Michael addition reaction where the active site cysteine residue of cathepsin L attacks the electrophilic β-carbon of the enamide "warhead" in Gallinamide A[4][7]. This covalent modification permanently inactivates the enzyme. Molecular docking and dynamics simulations have further elucidated the binding mode, highlighting a stable interaction within the active site, supported by a network of hydrogen bonds[5][7]. This irreversible binding contributes to its high potency and prolonged duration of action.

Quantitative Bioactivity Data

The biological activity of Gallinamide A and its synthetic analogs has been extensively evaluated against a range of targets. The following tables summarize the key quantitative data, providing a comparative overview of its potency and selectivity.

Target EnzymeInhibitorPre-incubation TimeIC50 (nM)k_inact/K_i (M⁻¹s⁻¹)Reference(s)
Human Cathepsin LGallinamide A0 min47-[5][6]
30 min5.09000 ± 260[5][7]
Human Cathepsin LAnalog 10--8,730,000 ± 918,000[3]
Human Cathepsin VGallinamide A30 min140-[5]
Human Cathepsin BGallinamide A30 min1600-[5]
Human Cathepsin HGallinamide A->10,000-[5][6]
Cruzain (T. cruzi)Gallinamide A-0.26 ± 0.02-[3]
Falcipain-2 (P. falciparum)Gallinamide A analog 1-6.78-[8]
Falcipain-3 (P. falciparum)Gallinamide A analog 1-292-[8]
Pathogen/Cell LineInhibitorIC50 / EC50 / TC50 (µM)Assay TypeReference(s)
Plasmodium falciparum (W2 strain)Gallinamide A8.4 (IC50)Antimalarial activity[1][2][9]
Vero cellsGallinamide A10.4 (TC50)Cytotoxicity[1][2][9]
Leishmania donovaniGallinamide A9.3 (IC50)Anti-leishmanial activity[1][9]
Trypanosoma cruzi (intracellular amastigote)Gallinamide A0.0147 ± 0.0023 (LD50)Anti-trypanosomal activity[3]
Trypanosoma cruzi (intracellular amastigote)Analog 50.0051 ± 0.0014 (LD50)Anti-trypanosomal activity[3][10]
SARS-CoV-2 (in vitro)Gallinamide ANanomolar range (EC50)Antiviral activity[11][12]
HeLa cervical cancer cellsGallinamide A12 (IC50)Cytotoxicity[1]
HT-29 colon adenocarcinoma cellsGallinamide A>17 (IC50)Cytotoxicity[1]

Potential Therapeutic Applications

Oncology

Cathepsin L is overexpressed in numerous cancers and plays a crucial role in tumor invasion and metastasis[5][8]. It facilitates the degradation of the extracellular matrix (ECM), a key step for cancer cell dissemination[8]. By inhibiting cathepsin L, Gallinamide A can potentially block this process. Studies have demonstrated that selective cathepsin L inhibitors can significantly reduce tumor invasiveness and metastasis[5][6]. As cathepsin L can act extracellularly to promote metastasis, cell permeability is not a prerequisite for this therapeutic application[5].

Infectious Diseases

Gallinamide A was initially discovered due to its activity against the malaria parasite, Plasmodium falciparum[2][9]. The parasitic cysteine proteases, falcipains, are essential for hemoglobin degradation by the parasite and are validated drug targets[8][13]. Gallinamide A and its analogs have been shown to potently inhibit falcipain-2 and falcipain-3, leading to parasite death[8].

Chagas disease, caused by the parasite Trypanosoma cruzi, is another promising therapeutic area for Gallinamide A. Cruzain, a cysteine protease essential for the parasite's survival and replication, is highly homologous to human cathepsin L[3][10]. Gallinamide A and its analogs have demonstrated exquisite potency against the intracellular amastigote stage of T. cruzi at nanomolar concentrations, with minimal toxicity to host cells[3][10].

Gallinamide A has also shown activity against Leishmania donovani, the causative agent of visceral leishmaniasis[1][9]. Cysteine proteases are known to be important for the survival and pathogenesis of Leishmania parasites.

Recent studies have shown that Gallinamide A analogs are potent inhibitors of the Schistosoma mansoni cathepsin B1 (SmCB1), a key digestive protease of the parasite, highlighting its potential as an antischistosomal agent[4][14].

Virology

Cathepsin L is a critical host factor for the entry of several viruses, including coronaviruses[11][12]. It is involved in the proteolytic processing of the viral spike (S) protein, which is necessary for the fusion of the viral and host cell membranes[11][12]. Gallinamide A and its analogs have been identified as potent inhibitors of SARS-CoV-2 infection in vitro, with EC50 values in the nanomolar range[11][12]. Targeting a host protease like cathepsin L offers the advantage of a lower likelihood of viral resistance development[11].

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of cathepsin L.

  • Principle: A fluorogenic substrate, such as Z-FR-AMC, is cleaved by active cathepsin L, releasing a fluorescent product (AMC). The rate of fluorescence increase is proportional to the enzyme activity.

  • Materials:

    • Recombinant human cathepsin L

    • Fluorogenic substrate (e.g., Z-FR-AMC)

    • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

    • Test compound (Gallinamide A or analog)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In the microplate wells, add the test compound dilutions. Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only).

    • Add a solution of recombinant human cathepsin L to all wells except the negative control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 2 minutes for 30-60 minutes) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Plasmodium falciparum Growth Inhibition Assay

This assay determines the efficacy of a compound against the malaria parasite.

  • Principle: The proliferation of P. falciparum in red blood cells is measured, often by quantifying parasitic DNA or the incorporation of a radiolabeled precursor.

  • Materials:

    • Synchronized culture of P. falciparum (e.g., W2 strain)

    • Human red blood cells

    • Complete culture medium (e.g., RPMI 1640 with supplements)

    • Test compound

    • 96-well microplate

    • DNA-intercalating dye (e.g., SYBR Green I) or [³H]-hypoxanthine

    • Plate reader (fluorescence or scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in the culture medium.

    • In a 96-well plate, add the compound dilutions.

    • Add a suspension of P. falciparum-infected red blood cells (at a known parasitemia and hematocrit) to each well.

    • Incubate the plate under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a defined period (e.g., 72 hours).

    • To measure parasite growth:

      • SYBR Green I method: Lyse the cells and add SYBR Green I dye. Measure fluorescence to quantify parasite DNA.

      • [³H]-hypoxanthine incorporation method: Add [³H]-hypoxanthine during the last 24-48 hours of incubation. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.

    • Calculate the IC50 value by comparing the growth in treated wells to untreated control wells.

Trypanosoma cruzi Intracellular Amastigote Assay

This assay assesses the activity of a compound against the replicative stage of T. cruzi within host cells.

  • Principle: Host cells are infected with T. cruzi, and the proliferation of intracellular amastigotes is monitored in the presence of the test compound.

  • Materials:

    • Host cell line (e.g., Vero cells or mouse myoblasts)

    • Trypanosoma cruzi trypomastigotes

    • Culture medium for host cells

    • Test compound

    • 96-well plate

    • Method for quantifying amastigotes (e.g., high-content imaging with a DNA stain, or use of a reporter parasite strain expressing β-galactosidase or a fluorescent protein)

  • Procedure:

    • Seed host cells in a 96-well plate and allow them to adhere.

    • Infect the host cells with T. cruzi trypomastigotes. After a few hours, wash the wells to remove extracellular parasites.

    • Add fresh medium containing serial dilutions of the test compound.

    • Incubate the plate for a period that allows for several rounds of amastigote replication (e.g., 72-96 hours).

    • Fix and stain the cells with a DNA dye (e.g., DAPI or Hoechst) to visualize host and parasite nuclei.

    • Use an automated microscope or high-content imager to count the number of amastigotes per host cell.

    • Determine the IC50 value by quantifying the reduction in amastigote proliferation in treated wells compared to untreated controls.

Signaling Pathways and Experimental Workflows

Cathepsin L in Cancer Metastasis

CathepsinL_Metastasis CathepsinL_secreted Secreted Active Cathepsin L Collagen Collagen CathepsinL_secreted->Collagen Degradation Fibronectin Fibronectin CathepsinL_secreted->Fibronectin Degradation Laminin Laminin CathepsinL_secreted->Laminin Degradation GallinamideA Gallinamide A GallinamideA->CathepsinL_secreted Inhibition CathepsinL_active CathepsinL_active CathepsinL_active->CathepsinL_secreted Secretion Invasion Invasion

Caption: Role of Cathepsin L in Cancer Metastasis and its Inhibition by Gallinamide A.

Cathepsin L in Viral Entry

CathepsinL_ViralEntry cluster_Endosome Virus Virus (e.g., SARS-CoV-2) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding HostCell Host Cell Endosome Endosome Receptor->Endosome 2. Endocytosis CathepsinL Cathepsin L Fusion Membrane Fusion CathepsinL->Fusion 3. S-protein Cleavage & Activation Infection Viral Genome Release & Replication Fusion->Infection 4. Fusion & Release GallinamideA Gallinamide A GallinamideA->CathepsinL Inhibition

Caption: Mechanism of Cathepsin L-mediated Viral Entry and Inhibition by Gallinamide A.

General Experimental Workflow for Bioactivity Screening

Workflow start Start: Gallinamide A or Analog Library enzymatic_assay In Vitro Enzymatic Assay (e.g., Cathepsin L) start->enzymatic_assay cell_based_assay Cell-Based Assay (e.g., Antiviral, Antiparasitic) start->cell_based_assay cytotoxicity_assay Cytotoxicity Assay (e.g., on Vero cells) start->cytotoxicity_assay data_analysis Data Analysis (IC50 / EC50 Determination) enzymatic_assay->data_analysis cell_based_assay->data_analysis cytotoxicity_assay->data_analysis hit_identification Hit Identification & Lead Selection data_analysis->hit_identification

Caption: General workflow for screening the bioactivity of Gallinamide A and its analogs.

Conclusion and Future Directions

Gallinamide A represents a highly promising natural product scaffold for the development of novel therapeutics targeting a range of diseases. Its potent and selective irreversible inhibition of cathepsin L provides a strong foundation for its anticancer, anti-infective, and antiviral properties. The modular nature of its structure has been shown to be amenable to synthetic modification, allowing for the generation of analogs with improved potency and selectivity[3].

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Continued synthesis and evaluation of Gallinamide A analogs will be crucial to optimize its pharmacokinetic and pharmacodynamic properties for specific therapeutic applications.

  • In Vivo Efficacy: While in vitro data is compelling, further preclinical studies in relevant animal models are necessary to validate the therapeutic potential of Gallinamide A and its derivatives.

  • Combination Therapies: Investigating the synergistic effects of Gallinamide A with other therapeutic agents, such as in combination with TMPRSS2 inhibitors for COVID-19 or with standard chemotherapy for cancer, could lead to more effective treatment regimens[11].

  • Target Deconvolution: While cathepsin L is the primary target, further studies are warranted to fully elucidate the complete target profile of Gallinamide A and its analogs to anticipate any potential off-target effects.

References

Gallinamide A TFA: A Technical Guide to Cytotoxicity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of human Cathepsin L.[1][2] Its unique chemical structure and mechanism of action have garnered significant interest for its potential therapeutic applications, ranging from anti-parasitic and anti-viral to anti-cancer activities.[1][3][4][5] This technical guide provides an in-depth overview of the cytotoxicity and off-target effects of Gallinamide A, with a focus on its trifluoroacetic acid (TFA) salt, a stable form used in research that retains the biological activity of the parent compound.[6] The information is presented to aid researchers and drug development professionals in evaluating the therapeutic potential and liabilities of this promising compound.

Cytotoxicity Profile of Gallinamide A

Gallinamide A has demonstrated a wide range of cytotoxic effects against various cancer cell lines, parasites, and viruses. The following table summarizes the available quantitative data on its cytotoxic and anti-proliferative activities.

Cell Line/OrganismCell Type/DiseaseActivity MetricValueReference
Cancer Cell Lines
HeLaCervical CancerIC5012 µM[1]
HT-29Colon AdenocarcinomaIC5012 µM
4T1Mouse Breast CancerIC5034.6 µM[6]
A-375Human MelanomaIC5045.6 µM[6]
Parasites
Plasmodium falciparum (W2 strain)Malaria (chloroquine-resistant)IC508.4 µM[1]
Plasmodium falciparumMalariaIC5050 nM[5]
Leishmania donovaniLeishmaniasisIC509.3 µM[1]
Trypanosoma cruziChagas DiseaseInactive>16.9 µM[1]
Trypanosoma cruzi (intracellular amastigote)Chagas DiseaseLD5014.7 ± 2.3 nM[4]
Normal Cells
VeroMammalian Kidney EpithelialTC5010.4 µM[1]
VeroE6Monkey Kidney EpithelialCC50>100 µM[5]
Murine Myoblast Host CellsMouse Muscle PrecursorCytotoxicityNo cytotoxicity observed up to 10 µM[4]
Viruses
SARS-CoV-2COVID-19EC5028 nM[5]

On-Target and Off-Target Activities

Gallinamide A's primary molecular target is the cysteine protease Cathepsin L. Its high potency and selectivity for this enzyme are key features of its biological activity. The following table summarizes the inhibitory activity of Gallinamide A against its primary target and a panel of other proteases, highlighting its selectivity profile.

Target EnzymeEnzyme ClassActivity MetricValuePre-incubation TimeReference
Primary Target
Human Cathepsin LCysteine ProteaseIC5017.6 pMNot Specified[1][6]
Human Cathepsin LCysteine ProteaseIC505.0 nM30 min[2]
Human Cathepsin LCysteine ProteaseIC5047 nM0 min[2]
Human Cathepsin LCysteine Proteaseki9000 ± 260 M-1s-1Not Applicable[2]
Off-Targets
Human Cathepsin VCysteine ProteaseIC50140 nM30 min[2]
Human Cathepsin BCysteine ProteaseIC501.6 µM30 min[2]
Human Cathepsin HCysteine ProteaseActivityInactive at highest tested concentrationsNot Specified[2]
Cruzain (T. cruzi)Cysteine ProteaseIC500.26 ± 0.02 nMNot Specified[4]
FurinSerine ProteaseActivityNo inhibition up to 50 µMNot Specified[7]
TMPRSS2Serine ProteaseActivityNo inhibition up to 50 µMNot Specified[7]
S. mansoni Cathepsin B1 (SmCB1)Cysteine Proteasek2nd6644 M-1s-1Not Applicable[8]

Experimental Protocols

Cytotoxicity Assays (General Protocol)

The cytotoxicity of Gallinamide A is typically assessed using cell-based assays that measure cell viability or proliferation. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][9]

1. Cell Preparation:

  • Culture the desired cancer or normal cell lines in appropriate growth medium until they reach the logarithmic growth phase.
  • Harvest the cells using trypsinization and perform a cell count to determine the cell concentration.
  • Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of Gallinamide A TFA in a suitable solvent, such as DMSO.
  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
  • Remove the culture medium from the 96-well plates and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
  • Incubate the plates for a specified period (e.g., 48 or 96 hours).[5][6]

3. Measurement of Cell Viability:

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours. Live cells will metabolize the MTT into a colored formazan product.
  • Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
  • Measure the absorbance of each well at a specific wavelength using a microplate reader.

4. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protease Inhibition Assays

The inhibitory activity of Gallinamide A against Cathepsin L and other proteases is determined using in vitro enzymatic assays.

1. Enzyme and Substrate Preparation:

  • Recombinant human Cathepsin L or other proteases are used.
  • A specific fluorogenic substrate for the respective protease is prepared in an appropriate assay buffer.

2. Inhibition Assay:

  • The assay is typically performed in a 96-well plate format.
  • A pre-incubation step of the enzyme with varying concentrations of Gallinamide A is often included to assess time-dependent inhibition.[2]
  • The enzymatic reaction is initiated by adding the fluorogenic substrate.
  • The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

3. Data Analysis:

  • The rate of reaction is calculated for each inhibitor concentration.
  • The percentage of inhibition is determined relative to a control without the inhibitor.
  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
  • For irreversible inhibitors, kinetic parameters such as the inactivation rate constant (kinact) and the inhibition constant (Ki) can be determined through more detailed kinetic studies.[2]

Visualizations

Mechanism of Action of Gallinamide A

G Mechanism of Gallinamide A Action on Cathepsin L cluster_cathepsin_l Cathepsin L Active Site Cys25 Cys25 (Thiol Group) CovalentBond Covalent Bond Formation (Irreversible Inhibition) Cys25->CovalentBond Nucleophilic Attack His163 His163 GallinamideA Gallinamide A (Michael Acceptor) GallinamideA->CovalentBond Enters Active Site InactivatedEnzyme Inactive Cathepsin L CovalentBond->InactivatedEnzyme Results in

Caption: Covalent inhibition of Cathepsin L by Gallinamide A.

Experimental Workflow for Cytotoxicity Assessment

G Workflow for this compound Cytotoxicity Assessment start Start cell_culture Cell Culture (Cancer or Normal Cell Lines) start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Cell Treatment and Incubation cell_seeding->treatment compound_prep Preparation of this compound Serial Dilutions compound_prep->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acquisition Data Acquisition (Absorbance Measurement) viability_assay->data_acquisition data_analysis Data Analysis (IC50/CC50 Determination) data_acquisition->data_analysis end End data_analysis->end

Caption: General workflow for assessing the cytotoxicity of this compound.

On-Target vs. Off-Target Effects of Gallinamide A

G Gallinamide A: On-Target vs. Off-Target Effects cluster_on_target On-Target Effects cluster_off_target Off-Target Effects GallinamideA Gallinamide A CathepsinL Cathepsin L Inhibition (Potent & Irreversible) GallinamideA->CathepsinL Highly Selective OtherProteases Other Proteases GallinamideA->OtherProteases Low to No Activity Downstream Downstream Consequences CathepsinL->Downstream Antiparasitic Anti-parasitic Activity Downstream->Antiparasitic Antiviral Anti-viral Activity Downstream->Antiviral Anticancer Anti-cancer Activity Downstream->Anticancer CathepsinB Cathepsin B (Weak Inhibition) OtherProteases->CathepsinB CathepsinH Cathepsin H (Inactive) OtherProteases->CathepsinH TMPRSS2 TMPRSS2 (Inactive) OtherProteases->TMPRSS2

Caption: Logical relationship of Gallinamide A's on-target and off-target effects.

References

Gallinamide A TFA: A Technical Guide to its Role in Inhibiting Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a marine cyanobacterial metabolite, has emerged as a highly potent and selective inhibitor of the human cysteine protease Cathepsin L (CatL).[1][2] This technical guide provides an in-depth analysis of Gallinamide A's mechanism of action in preventing viral entry, with a primary focus on its well-documented activity against SARS-CoV-2. By targeting a host-cell factor essential for the lifecycle of certain viruses, Gallinamide A represents a promising candidate for host-directed antiviral therapy, a strategy that may offer a higher barrier to the development of viral resistance. This document details the molecular interactions, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and provides visual diagrams of the underlying pathways and workflows.

Introduction to Gallinamide A

Gallinamide A is a linear depsipeptide first isolated from the marine cyanobacterium Schizothrix sp.[1] Structurally, it features several unique moieties, including a pyrrolinone and an α,β-unsaturated imide, which contribute to its biological activity.[3] Initially investigated for its antimalarial properties, subsequent research revealed its exceptional potency and selectivity as a covalent, irreversible inhibitor of human Cathepsin L.[1][4] Its mechanism involves a Michael addition reaction with the active site cysteine of the protease.[4] This specific inhibition of a key host protease forms the basis of its function as a viral entry inhibitor.

Mechanism of Viral Entry Inhibition

The entry of many enveloped viruses into host cells is a multi-step process that can occur either at the cell surface or following endocytosis. For certain viruses, including coronaviruses like SARS-CoV-2, entry is critically dependent on the proteolytic processing of the viral spike (S) protein by host proteases.[5][6]

The Cathepsin L-Dependent Endosomal Pathway

SARS-CoV-2 can utilize an endosomal pathway for cell entry. After the virus binds to the ACE2 receptor on the cell surface, the entire virus-receptor complex is internalized into an endosome. Inside the endosome, the acidic environment activates host proteases, primarily Cathepsin L.[6] CatL then cleaves the viral S protein, which exposes the fusion peptide and triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral genome into the cytoplasm.[5][6]

Gallinamide A as a Cathepsin L Inhibitor

Gallinamide A exerts its antiviral effect by directly and irreversibly inhibiting Cathepsin L.[4][5] By binding to and inactivating CatL within the host cell, it prevents the necessary cleavage of the viral S protein inside the endosome. This blockade of proteolytic activation effectively halts the fusion process, trapping the virus within the endosome and preventing the release of its genetic material, thereby inhibiting infection.[3][5]

Studies have confirmed that Gallinamide A is highly selective for Cathepsin L. It shows significantly less activity against other related proteases like Cathepsin B and does not inhibit viral proteases (e.g., SARS-CoV-2 Mpro and PLpro) or other key host proteases involved in viral entry, such as furin and TMPRSS2.[3][5][7]

Dual Viral Entry Pathways and Synergistic Inhibition

It is crucial to note that SARS-CoV-2 can also utilize an alternative entry pathway at the cell surface, which is mediated by the serine protease TMPRSS2.[3] The preferential pathway depends on the relative expression levels of TMPRSS2 and Cathepsin L in a given cell type. In cells with high TMPRSS2 expression, the antiviral activity of Gallinamide A alone is reduced because the virus can bypass the endosomal route.[3][5]

However, research has demonstrated a synergistic potentiation of antiviral activity when Gallinamide A is combined with a TMPRSS2 inhibitor, such as nafamostat mesylate.[5][7] This dual-inhibitor approach simultaneously blocks both major entry pathways, suggesting that combination therapy could be a highly effective strategy for treating COVID-19.[3]

Quantitative Data: Potency and Efficacy

The inhibitory activity of Gallinamide A has been quantified across enzymatic and cell-based assays. The data highlights its picomolar potency against its target enzyme and nanomolar efficacy in inhibiting viral infection in vitro.

Target/Virus Assay Type Metric Value Cell Line Reference(s)
Human Cathepsin LEnzymatic InhibitionIC₅₀17.6 pM-[1][8][9]
Human Cathepsin LEnzymatic Inhibition (30 min preincubation)IC₅₀5.0 nM-[2][4]
SARS-CoV-2Viral InfectivityEC₅₀28 nMVeroE6[3][8]
SARS-CoV-2Viral InfectivityIC₉₀88 nMVeroE6[3][6]
Plasmodium falciparumAnti-parasiticIC₅₀50 nM-[8]
CytotoxicityCell ViabilityCC₅₀>100 µMVeroE6[8]

Experimental Protocols

The following sections describe the generalized methodologies used to evaluate the efficacy of Gallinamide A.

Cathepsin L Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Cathepsin L.

  • Enzyme Preparation : Recombinant human Cathepsin L is activated in an appropriate assay buffer.

  • Inhibitor Incubation : The activated enzyme is pre-incubated with various concentrations of Gallinamide A (or a vehicle control, e.g., DMSO) for a defined period (e.g., 30 minutes) to allow for binding.[4]

  • Substrate Addition : A fluorogenic peptide substrate for Cathepsin L is added to the mixture.

  • Activity Measurement : The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time using a plate reader.

  • Data Analysis : The rate of reaction in the presence of the inhibitor is compared to the control. IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[3]

SARS-CoV-2 Viral Infectivity Assay

This cell-based assay measures the ability of Gallinamide A to prevent viral infection and its resulting cytopathic effect (CPE).

  • Cell Plating : Host cells permissive to SARS-CoV-2 infection (e.g., VeroE6) are seeded in multi-well plates (e.g., 96- or 384-well) and grown to confluence.[3]

  • Compound Treatment : Cells are pre-incubated with serial dilutions of Gallinamide A for a short period (e.g., 1-2 hours).[3][6]

  • Viral Challenge : The cells are then infected with a known multiplicity of infection (MOI) of SARS-CoV-2.

  • Incubation : The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE (e.g., 72-96 hours).[3][6]

  • Quantification of Cell Viability : The CPE is quantified by assessing the number of remaining viable cells. This is commonly done by staining the nuclei of live cells with a fluorescent dye (e.g., Hoechst stain), followed by automated imaging and cell counting.[3]

  • Data Analysis : The percentage of cell survival is plotted against the drug concentration to determine the effective concentration (EC₅₀), the concentration at which 50% of the viral CPE is inhibited.

Cytotoxicity Assay

This assay is performed in parallel to the antiviral assay to ensure that the observed antiviral effect is not due to the compound being toxic to the host cells.

  • Methodology : The protocol is identical to the viral infectivity assay, but without the addition of the virus.

  • Data Analysis : Cell viability is measured and plotted against drug concentration to determine the 50% cytotoxic concentration (CC₅₀).

  • Selectivity Index (SI) : The SI is calculated as the ratio of CC₅₀ to EC₅₀. A high SI value indicates that the compound's antiviral activity occurs at concentrations far below those that cause host cell toxicity.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed.

G cluster_0 Cell Surface cluster_1 Endosome ACE2 ACE2 Receptor TMPRSS2 TMPRSS2 ACE2->TMPRSS2 2a. Priming Endosome Endosome (Acidic pH) ACE2->Endosome 2b. Endocytosis Fusion_Membrane Membrane Fusion & Genome Release TMPRSS2->Fusion_Membrane 3a. Cleavage & Activation CatL Cathepsin L Endosome->CatL Fusion_Endo Membrane Fusion & Genome Release CatL->Fusion_Endo 3b. Cleavage & Activation GalA Gallinamide A GalA->CatL INHIBITION Virus SARS-CoV-2 Virus->ACE2 1. Binding

SARS-CoV-2 entry pathways and the inhibitory action of Gallinamide A.

G A Prepare activated recombinant Cathepsin L B Pre-incubate enzyme with serial dilutions of Gallinamide A A->B C Add fluorogenic Cathepsin L substrate B->C D Measure fluorescence kinetics on a plate reader C->D E Calculate reaction rates and plot against inhibitor concentration D->E F Determine IC50 value from dose-response curve E->F

Workflow for a Cathepsin L enzymatic inhibition assay.

G A Seed VeroE6 cells in multi-well plates B Pre-treat cells with serial dilutions of Gallinamide A A->B C Infect cells with SARS-CoV-2 B->C D Incubate for 72-96 hours to allow for CPE development C->D E Stain nuclei of viable cells, image, and count D->E F Calculate % cell survival vs. control E->F G Determine EC50 value from dose-response curve F->G

Workflow for a cell-based viral infectivity assay.

Conclusion

Gallinamide A is a powerful and specific inhibitor of the host protease Cathepsin L, a key factor in the endosomal entry pathway for SARS-CoV-2 and potentially other viruses. Its picomolar potency against its target enzyme translates into nanomolar efficacy in cell-based antiviral assays, with a high selectivity index indicating a favorable safety profile in vitro. The demonstrated synergy with TMPRSS2 inhibitors highlights the therapeutic potential of a multi-pronged approach that targets multiple viral entry routes. As a host-directed agent, Gallinamide A holds promise for the development of broad-spectrum antivirals that are less susceptible to viral evolution and drug resistance. Further research, including in vivo studies, is warranted to fully evaluate its potential as a prophylactic or therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Gallinamide A TFA In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A is a natural product derived from marine cyanobacteria that has been identified as a potent, selective, and irreversible inhibitor of human cathepsin L.[1][2] Cathepsin L is a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis and viral entry, making it a compelling target for therapeutic development.[3] Gallinamide A exhibits its inhibitory activity through a proposed mechanism of covalent Michael addition to the active site cysteine of the protease.[2] This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of Gallinamide A TFA against human cathepsin L.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of Gallinamide A against various cathepsins. The IC50 values highlight the compound's high potency and selectivity for cathepsin L, particularly after a 30-minute pre-incubation period, which is characteristic of its irreversible inhibition mechanism.

EnzymeIC50 (0 min pre-incubation)IC50 (30 min pre-incubation)Selectivity Index (30 min) vs. Cathepsin L
Human Cathepsin L47 nM5.0 nM[2]1
Human Cathepsin V460 nM140 nM[2]28
Human Cathepsin B4.2 µM1.7 µM[2]320
Human Cathepsin H>30 µM>30 µM[2]N/A

Signaling Pathway and Inhibition Mechanism

Gallinamide A is understood to act as a covalent irreversible inhibitor of cathepsin L. The proposed mechanism involves the nucleophilic attack by the active site cysteine residue of the enzyme on the α,β-unsaturated enamide moiety of Gallinamide A, forming a stable covalent bond. This effectively and irreversibly inactivates the enzyme.

G cluster_0 Mechanism of Irreversible Inhibition Cathepsin_L Cathepsin L (Active) Enzyme_Inhibitor_Complex Initial Non-covalent Complex Cathepsin_L->Enzyme_Inhibitor_Complex Binding Gallinamide_A Gallinamide A Gallinamide_A->Enzyme_Inhibitor_Complex Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Enzyme_Inhibitor_Complex->Covalent_Adduct Michael Addition

Caption: Proposed mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

Experimental Protocols

This section details the protocol for determining the inhibitory activity of this compound against human cathepsin L using a fluorescence-based assay.

Materials and Reagents
  • This compound: (MedchemExpress, Cat. No.: HY-N10109A or equivalent)

  • Human Cathepsin L, recombinant: (BPS Bioscience, Cat. No.: 80005 or equivalent)

  • Fluorogenic Substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)

  • Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Reducing Agent: Dithiothreitol (DTT)

  • Solvent: Anhydrous DMSO

  • Microplate: 96-well black, flat-bottom plate

  • Microplate Reader: Capable of fluorescence measurement with excitation at ~360 nm and emission at ~460 nm.

Preparation of Reagents
  • Assay Buffer (Working Solution): To the base assay buffer (100 mM Sodium Acetate, 1 mM EDTA, pH 5.5), add DTT to a final concentration of 4-5 mM. Prepare this fresh before each experiment.

  • This compound Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in DMSO. Further dilute these into the assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Cathepsin L Working Solution: Thaw the enzyme on ice. Prepare a working solution of human cathepsin L in the assay buffer at a concentration that will yield a final concentration of approximately 0.02 ng/µL in the assay well.

  • Substrate Working Solution: Prepare a working solution of Z-FR-AMC in the assay buffer to achieve a final concentration of 10 µM in the assay well.

Assay Procedure

The following workflow outlines the steps for the in vitro enzyme inhibition assay.

G cluster_1 In Vitro Enzyme Inhibition Assay Workflow A Prepare Reagent Working Solutions B Dispense this compound Dilutions to Microplate A->B C Add Cathepsin L Working Solution B->C D Pre-incubate for 30 minutes at Room Temperature C->D E Initiate Reaction by Adding Substrate D->E F Incubate for 60 minutes at Room Temperature E->F G Measure Fluorescence (Ex: 360 nm, Em: 460 nm) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Workflow for the this compound in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Dispense Inhibitor: Add 5 µL of the diluted this compound solutions to the wells of a 96-well plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 5 µL of assay buffer containing the same concentration of DMSO as the inhibitor wells.

  • Add Enzyme: Add 20 µL of the Cathepsin L working solution to each well, except for the negative control wells. Add 20 µL of assay buffer to the negative control wells.

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature. This pre-incubation step is crucial for irreversible inhibitors like Gallinamide A to allow for covalent bond formation with the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The total reaction volume will be 50 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity of each well using a microplate reader with excitation at approximately 360 nm and emission at approximately 460 nm.

Data Analysis
  • Subtract Background: Subtract the average fluorescence reading of the negative control wells from all other readings.

  • Calculate Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Confirmation of Irreversible Inhibition (Optional)

A preincubation-dilution experiment can be performed to confirm the irreversible nature of Gallinamide A's inhibition of cathepsin L.[2]

  • Pre-incubation of Concentrated Solution: Incubate a concentrated solution of cathepsin L with a high concentration of Gallinamide A (e.g., 10-fold the IC50) for 30 minutes.

  • Dilution: Rapidly dilute this mixture 100-fold into assay buffer containing the fluorogenic substrate.

  • Monitor Activity: Monitor the enzymatic activity over time. A rapidly reversible inhibitor will dissociate from the enzyme upon dilution, leading to a recovery of enzyme activity. An irreversible inhibitor like Gallinamide A will remain covalently bound, and the enzyme activity will remain low even after dilution.[2]

References

Application Notes and Protocols: Gallinamide A TFA for Trypanosoma cruzi Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent inhibitor of Trypanosoma cruzi, the etiological agent of Chagas disease.[1][2][3] This cyclic depsipeptide exhibits its trypanocidal activity through the inhibition of cruzain, the major cysteine protease of the parasite, which is essential for its survival and replication.[1][4] Gallinamide A demonstrates remarkable potency, with inhibitory concentrations in the nanomolar range against both the cruzain enzyme and intracellular amastigotes of T. cruzi.[1][2] Furthermore, it displays a high selectivity index, showing minimal toxicity to host cells at effective concentrations.[1]

This document provides detailed application notes and protocols for the use of Gallinamide A trifluoroacetate (TFA) salt in in vitro studies aimed at inhibiting Trypanosoma cruzi. The TFA salt form is recommended for its enhanced stability while retaining the full biological activity of the parent compound.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of Gallinamide A against T. cruzi and its target enzyme, cruzain.

Table 1: In Vitro Activity of Gallinamide A against Trypanosoma cruzi

Assay TypeTargetIC50 / EC50 / LD50Host Cell LineReference CompoundReference Compound Value
Intracellular Amastigote AssayT. cruzi amastigotes14.7 ± 2.3 nM (LD50)Murine myoblastsBenznidazole1.5 µM (LD50)
Intracellular Amastigote AssayT. cruzi amastigotes15 nM (EC50)Not specified--

Table 2: Enzymatic Inhibition of Cruzain by Gallinamide A

ParameterValue
IC500.26 ± 0.02 nM

Table 3: Cytotoxicity of Gallinamide A

Cell LineParameterValue
Murine host cellsCytotoxicityNo toxicity observed up to 10 µM

Mechanism of Action: Cruzain Inhibition

Gallinamide A functions as a selective and potent inhibitor of cathepsin L-like cysteine proteases, with cruzain being a primary target in Trypanosoma cruzi.[1][3] The mechanism is believed to involve the formation of a covalent bond with the active site cysteine residue of the protease, leading to irreversible inhibition. This inhibition disrupts essential parasitic processes, ultimately leading to parasite death.

G cluster_parasite Trypanosoma cruzi Gallinamide_A Gallinamide A Cruzain Cruzain (Cysteine Protease) Gallinamide_A->Cruzain Inhibition Essential_Processes Essential Parasite Processes Cruzain->Essential_Processes Enables Parasite_Death Parasite Death Cruzain->Parasite_Death Inhibition leads to Essential_Processes->Parasite_Death

Caption: Mechanism of Gallinamide A action in T. cruzi.

Experimental Protocols

Protocol 1: Preparation of Gallinamide A TFA Stock Solution

This protocol outlines the preparation of a stock solution of this compound for use in in vitro assays. It is crucial to handle the compound in a sterile environment to prevent contamination.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Determine the required concentration: Based on the desired final concentrations for your experiments, calculate the volume of DMSO needed to create a concentrated stock solution (e.g., 10 mM).

  • Equilibrate reagents: Allow the lyophilized this compound and DMSO to come to room temperature before opening to prevent condensation.

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Dissolution: Gently vortex or pipette up and down to ensure complete dissolution of the peptide. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cruzain Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Gallinamide A against recombinant cruzain.

Materials:

  • Recombinant cruzain

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Dithiothreitol (DTT)

  • Triton X-100

  • Fluorogenic substrate: Z-Phe-Arg-aminomethylcoumarin (Z-FR-AMC)

  • This compound stock solution (from Protocol 1)

  • Black, flat-bottom 96-well plates

  • Fluorometric plate reader

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and supplement it with 1 mM DTT and 0.01% Triton X-100.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to achieve the desired final concentrations. Remember to include a DMSO vehicle control.

  • Enzyme Preparation: Dilute the recombinant cruzain in the assay buffer to the desired final concentration (e.g., 0.5 nM).

  • Assay Plate Setup:

    • To each well of the 96-well plate, add the appropriate volume of the diluted this compound or vehicle control.

    • Add the diluted cruzain solution to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Prepare a stock solution of Z-FR-AMC in DMSO (e.g., 10 mM) and then dilute it in the assay buffer to the desired final concentration (e.g., 2.5 µM). Add the diluted substrate to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorometric plate reader and monitor the increase in fluorescence over time (e.g., excitation at 380 nm, emission at 460 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of Gallinamide A. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Intracellular T. cruzi Amastigote Inhibition Assay

This protocol details a cell-based assay to evaluate the efficacy of Gallinamide A against the intracellular replicative form of T. cruzi.

Materials:

  • Host cells (e.g., murine myoblasts, Vero cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

  • Trypanosoma cruzi trypomastigotes

  • This compound stock solution (from Protocol 1)

  • Benznidazole (as a positive control)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa)

  • 96-well cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Infection: Infect the host cell monolayer with T. cruzi trypomastigotes at a specified multiplicity of infection (MOI). Incubate for a sufficient time to allow for parasite invasion (e.g., 2-4 hours).

  • Wash: After the infection period, wash the wells with sterile PBS or fresh medium to remove any non-internalized trypomastigotes.

  • Compound Addition: Add fresh complete medium containing serial dilutions of this compound or the positive control, benznidazole. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for a period that allows for amastigote replication (e.g., 3 days).

  • Fixation and Staining:

    • After the incubation period, wash the wells with PBS.

    • Fix the cells with the fixation solution.

    • Stain the cells with a suitable dye to visualize both host cell and parasite nuclei (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images of the stained cells using a high-content imaging system or a fluorescence microscope.

    • Quantify the number of intracellular amastigotes per host cell for each treatment condition.

    • Calculate the percentage of parasite inhibition relative to the vehicle control and determine the EC50 or LD50 value.

G cluster_workflow Experimental Workflow: Intracellular Amastigote Assay Seed_Cells 1. Seed Host Cells (e.g., Murine Myoblasts) Infect_Cells 2. Infect with T. cruzi Trypomastigotes Seed_Cells->Infect_Cells Wash 3. Wash to Remove Extracellular Parasites Infect_Cells->Wash Add_Compound 4. Add this compound (Serial Dilutions) Wash->Add_Compound Incubate 5. Incubate (e.g., 3 days) Add_Compound->Incubate Fix_Stain 6. Fix and Stain (e.g., DAPI) Incubate->Fix_Stain Image_Analyze 7. Image and Analyze (Quantify Amastigotes) Fix_Stain->Image_Analyze

Caption: Workflow for the intracellular T. cruzi amastigote assay.

References

Kinetic Analysis of Gallinamide A TFA Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallinamide A, a natural product isolated from marine cyanobacteria, is a potent and selective irreversible inhibitor of the human cysteine protease Cathepsin L.[1][2][3] Its unique mechanism of action, involving a covalent modification of the enzyme's active site, makes it a subject of significant interest in drug discovery for various diseases, including parasitic infections and cancer.[1][4][5][6] This document provides detailed application notes and protocols for the kinetic analysis of Gallinamide A trifluoroacetate (TFA) inhibition, intended to guide researchers in characterizing its inhibitory properties.

Introduction

Gallinamide A is a depsipeptide that exhibits potent inhibitory activity against clan CA cysteine proteases.[5] Its primary target in humans is Cathepsin L, a lysosomal protease implicated in various physiological and pathological processes.[1][2] The inhibitory mechanism of Gallinamide A is characterized by an irreversible covalent bond formation with the catalytic cysteine residue in the enzyme's active site.[2][5] This is achieved through a Michael addition reaction involving the α,β-unsaturated enamide "warhead" of the inhibitor.[2][5] Understanding the kinetics of this inhibition is crucial for the development of Gallinamide A and its analogs as potential therapeutic agents.

Data Presentation: Quantitative Inhibitory Activity of Gallinamide A

The inhibitory potency of Gallinamide A has been quantified against various targets. The following tables summarize the key kinetic parameters reported in the literature.

Target EnzymeInhibitorIC50k_inact / K_i (M⁻¹s⁻¹)Assay ConditionsReference
Human Cathepsin LGallinamide A5.0 nM9000 ± 26030 min preincubation[2]
Human Cathepsin LGallinamide A47 nM-No preincubation[2]
Human Cathepsin LGallinamide A TFA17.6 pM-Not specified[1][7]
Human Cathepsin VGallinamide A140 nM-30 min preincubation[2]
Human Cathepsin BGallinamide A1600 nM-30 min preincubation[2]
P. falciparum (W2)Gallinamide A8.4 µM-Not specified[1]
L. donovaniGallinamide A9.3 µM-Not specified[1]
Cruzain (T. cruzi)Gallinamide A0.26 nM-Not specified[4]
SmCB1 (S. mansoni)Gallinamide A-6644Not specified[5]

Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Gallinamide A against Cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • This compound

  • Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5

  • Substrate: Z-FR-AMC (10 µM final concentration)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of Gallinamide A in 10% DMSO.

  • In a 96-well plate, add 8.5 µL of assay buffer.

  • Add 1.5 µL of the serially diluted Gallinamide A or 10% DMSO (for vehicle control) to the wells.

  • Add 1 µL of 40 ng/µL Cathepsin L solution to each well.

  • Pre-incubate the plate for 30 minutes at room temperature.

  • Initiate the reaction by adding 4 µL of 10 µM Z-FR-AMC substrate.

  • Immediately monitor the fluorescence intensity over time using a plate reader.

  • Calculate the initial reaction velocities (v) from the linear portion of the progress curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinetic Analysis of Irreversible Inhibition

This protocol determines the second-order rate constant (k_obs/[I]) for irreversible inhibitors.

Procedure:

  • Follow steps 1-7 of the Enzyme Inhibition Assay protocol, using a range of Gallinamide A concentrations.

  • For each inhibitor concentration, fit the progress curve (fluorescence vs. time) to the equation for irreversible enzyme inactivation to obtain the first-order rate constant (k_obs).

  • Plot the calculated k_obs values against the corresponding inhibitor concentrations ([I]).

  • The resulting plot should be linear. The slope of this line represents the second-order rate constant (k_obs/[I]).[2]

Reversibility Assay (Preincubation-Dilution Method)

This protocol is used to confirm the irreversible nature of the inhibition.

Procedure:

  • Prepare a concentrated solution of Cathepsin L (100-fold the final assay concentration).

  • Prepare a solution of Gallinamide A at 10-fold its IC50 value.

  • In a small volume (e.g., 2 µL), incubate the concentrated enzyme with the Gallinamide A solution for 30 minutes.

  • Rapidly dilute this mixture 100-fold into assay buffer containing the substrate (Z-FR-AMC) to a final volume of 200 µL. This dilution reduces the inhibitor concentration to 0.1-fold its IC50.

  • Immediately monitor the enzyme activity over time.

  • An irreversible inhibitor will show sustained low enzyme activity, while a reversible inhibitor would lead to a rapid recovery of enzyme activity.[2]

Active-Site Directed Probe Competition Binding Assay

This assay confirms that Gallinamide A binds to the active site of the enzyme.

Materials:

  • Biotin-labeled active site probe (e.g., DCG-04)

  • Streptavidin-HRP conjugate

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Pre-incubate Cathepsin L with varying concentrations of Gallinamide A for 30 minutes.

  • Add the biotinylated active site probe (e.g., DCG-04) and incubate for another 30 minutes.

  • Stop the reaction and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.

  • Visualize the bands. A decrease in the intensity of the probe-labeled enzyme band with increasing Gallinamide A concentration indicates competitive binding to the active site.[2]

Visualizations

Signaling Pathway of Covalent Inhibition

G E Cathepsin L (E) + Cys25-SH EI_noncovalent Non-covalent E-I Complex E->EI_noncovalent Binding I Gallinamide A (I) (α,β-unsaturated enamide) I->EI_noncovalent EI_covalent Covalent E-I Adduct (Inactive Enzyme) EI_noncovalent->EI_covalent Michael Addition (Irreversible) G cluster_0 Initial Characterization cluster_1 Mechanism of Action cluster_2 Detailed Kinetics A Dose-Response Assay B Determine IC50 A->B C Reversibility Assay (Preincubation-Dilution) B->C D Competition Binding Assay B->D E Confirm Irreversible & Active Site Binding C->E D->E F Time-dependent Inhibition Assay E->F G Calculate k_obs F->G H Plot k_obs vs. [I] G->H I Determine k_inact/K_i H->I

References

Determining the Potency of Gallinamide A TFA as a Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

Gallinamide A, a natural product isolated from marine cyanobacteria, has been identified as a potent and selective inhibitor of human cathepsin L, a cysteine protease implicated in various pathological processes, including cancer metastasis and viral entry.[1][2][3] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Gallinamide A trifluoroacetate (TFA) against cathepsin L. The IC50 value is a critical parameter for evaluating the potency of an inhibitor. The presented methodology is based on a fluorometric assay that measures the enzymatic activity of cathepsin L in the presence of varying concentrations of the inhibitor.

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been linked to several diseases, making it an attractive therapeutic target.[2] Gallinamide A has emerged as a promising inhibitor of cathepsin L, exhibiting time-dependent and irreversible inhibition.[1][2][3] The mechanism of action involves the covalent modification of the active site cysteine residue of the protease.[1][2][3] Understanding the potency of Gallinamide A through IC50 determination is fundamental for its development as a potential therapeutic agent.

Quantitative Data Summary

The inhibitory potency of Gallinamide A against human cathepsin L is time-dependent, showing increased potency with longer preincubation times.[1][2] The IC50 values are summarized in the table below.

InhibitorTargetPreincubation TimeIC50Reference
Gallinamide AHuman Cathepsin L0 minutes47 nM[1][2]
Gallinamide AHuman Cathepsin L30 minutes5.0 nM[1][2][3]
Gallinamide A TFACathepsin L (CatL)Not Specified17.6 pM[4][5]

Gallinamide A also demonstrates significant selectivity for cathepsin L over other related human cysteine cathepsins.[1][2]

EnzymeFold Selectivity (relative to Cathepsin L)
Cathepsin V28-fold
Cathepsin B320-fold
Cathepsin HInactive at highest tested concentrations

Experimental Protocol: Determination of IC50 of this compound for Cathepsin L

This protocol describes a fluorometric assay to determine the IC50 of this compound for human recombinant cathepsin L.

Materials and Reagents:

  • Human recombinant cathepsin L (e.g., from R&D Systems)[1]

  • This compound

  • Fluorogenic cathepsin L substrate: Z-Phe-Arg-AMC (Bachem Americas)[1]

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1.0 mM EDTA, 4 mM dithiothreitol (DTT), pH 5.5[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 365 nm and emission at 450 nm[1]

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C.

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a stock solution of the substrate Z-Phe-Arg-AMC in DMSO.

    • On the day of the experiment, dilute the human recombinant cathepsin L to the desired final concentration (e.g., 3.0 ng/mL) in Assay Buffer.[1]

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 20 µM).[1]

  • Inhibitor Dilution Series:

    • Perform a serial dilution of the this compound stock solution in 10% DMSO to create a range of concentrations for the dose-response curve (e.g., an 8-point, 3-fold serial dilution).[1]

  • Assay Protocol:

    • To each well of a 96-well plate, add the following components in the specified order:

      • 50 µL of 2x concentrated Assay Buffer

      • 20 µL of H₂O

      • 10 µL of the diluted this compound solution or 10% DMSO for the control wells (0% inhibition).[1]

    • Preincubation (for time-dependent inhibition):

      • Add 10 µL of the diluted cathepsin L solution to each well.[1]

      • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.[1][2]

    • Reaction Initiation:

      • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.[1]

    • Fluorescence Measurement:

      • Immediately measure the fluorescence intensity on a microplate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[1]

      • Monitor the reaction kinetically over a set period (e.g., 30 minutes) at 25°C.[1]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the control (0% inhibition) to obtain the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Experimental Workflow

IC50_Determination_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer, H2O, Inhibitor) prep->plate dilute Serial Dilution of This compound dilute->plate preincubate Add Cathepsin L & Pre-incubate (30 min) plate->preincubate start_reaction Add Substrate (Z-Phe-Arg-AMC) preincubate->start_reaction measure Kinetic Fluorescence Measurement (Ex: 365nm, Em: 450nm) start_reaction->measure analyze Data Analysis (Calculate % Inhibition, Plot Curve) measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Workflow for determining the IC50 of this compound against Cathepsin L.

Cathepsin L Signaling and Inhibition

Cathepsin L is involved in various cellular processes that can be considered signaling pathways in a broader sense, particularly in the context of disease. The inhibition of cathepsin L by Gallinamide A can interfere with these processes.

Cathepsin_L_Inhibition_Pathway cluster_inhibition Inhibition gallinamide Gallinamide A catL Cathepsin L (Active) gallinamide->catL Inhibition inactive_catL Inactive Cathepsin L (Covalent Adduct) ecm Extracellular Matrix Degradation catL->ecm Promotes viral_entry Viral Glycoprotein Processing catL->viral_entry Mediates inactive_catL->ecm Blocks inactive_catL->viral_entry Blocks invasion Tumor Cell Invasion & Metastasis ecm->invasion Leads to infection Viral Entry & Infection viral_entry->infection Enables

Caption: Inhibition of Cathepsin L by Gallinamide A blocks pathways promoting cancer metastasis and viral infection.

References

Application Note: Gallinamide A TFA for High-Throughput Screening of Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gallinamide A is a cyclic depsipeptide of marine cyanobacterial origin that has been identified as a potent and selective irreversible inhibitor of human cathepsin L and other related cysteine proteases.[1][2][3] Its mechanism of action involves a covalent Michael addition to the active site cysteine of the protease.[1][3] The trifluoroacetate (TFA) salt of Gallinamide A is a stable and soluble form suitable for use in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of cysteine proteases, which are implicated in a variety of diseases including cancer, parasitic infections, and viral entry.[2][4][5] This document provides detailed protocols for the use of Gallinamide A TFA as a reference compound in HTS assays targeting human Cathepsin L.

Mechanism of Action

Gallinamide A acts as a potent covalent inhibitor of several cysteine proteases.[5] The proposed mechanism for its inhibition of human Cathepsin L involves the reactive Michael acceptor enamide of Gallinamide A being positioned near the active site cysteine of the protease, leading to covalent inhibition.[1][3] This irreversible binding makes it an excellent tool for studying enzyme kinetics and for use as a potent positive control in screening assays.[1]

Applications

  • High-Throughput Screening (HTS): this compound is an ideal positive control for HTS campaigns targeting cysteine proteases like Cathepsin L. Its high potency allows for its use at low concentrations, conserving compound libraries.

  • Structure-Activity Relationship (SAR) Studies: The modifiable structural features of Gallinamide A make it a valuable scaffold for the development of analogs with improved potency and selectivity.[1][6]

  • Target Validation: As a selective inhibitor, Gallinamide A can be used to probe the biological function of Cathepsin L and other cysteine proteases in various disease models.

Quantitative Data

The inhibitory activity of Gallinamide A against various proteases is summarized in the table below. This data highlights its potency and selectivity, making it a valuable tool for targeted drug discovery.

Target EnzymeIC50 ValueAssay ConditionsReference
Human Cathepsin L5.0 nM30 min pre-incubation[1][3]
Human Cathepsin V140 nM (28-fold less potent than Cathepsin L)30 min pre-incubation[1]
Human Cathepsin B1.6 µM (320-fold less potent than Cathepsin L)30 min pre-incubation[1]
Plasmodium falciparum (W2 strain)8.4 µMin vitro[2]
Trypanosoma cruzi cruzain0.26 nMrecombinant enzyme[6]
Trypanosoma cruzi (intracellular amastigote)14.7 nMcell-based assay[6]

Signaling Pathway

GallinamideA_Pathway cluster_0 Cellular Processes cluster_1 Enzymatic Activity Cancer Progression Cancer Progression Viral Entry (e.g., SARS-CoV-2) Viral Entry (e.g., SARS-CoV-2) Parasitic Life Cycle (e.g., Malaria, Chagas) Parasitic Life Cycle (e.g., Malaria, Chagas) Cathepsin L Cathepsin L Cathepsin L->Cancer Progression Promotes Cathepsin L->Viral Entry (e.g., SARS-CoV-2) Facilitates Other Cysteine Proteases (e.g., Falcipain, Cruzain) Other Cysteine Proteases (e.g., Falcipain, Cruzain) Other Cysteine Proteases (e.g., Falcipain, Cruzain)->Parasitic Life Cycle (e.g., Malaria, Chagas) Essential for Gallinamide A Gallinamide A Gallinamide A->Cathepsin L Inhibits Gallinamide A->Other Cysteine Proteases (e.g., Falcipain, Cruzain) Inhibits

Experimental Protocols

High-Throughput Screening Protocol for Cathepsin L Inhibitors

This protocol is designed for a 384-well plate format suitable for automated HTS.

Materials and Reagents:

  • This compound (positive control)

  • Test compounds from screening library

  • Recombinant Human Cathepsin L

  • Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 4 mM DTT, 1 mM EDTA, pH 5.5

  • DMSO (for compound dilution)

  • 384-well black, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates)

Experimental Workflow:

HTS_Workflow Start Start Compound Plating 1. Compound Plating: - Add 1 µL of test compounds, this compound (positive control), or DMSO (negative control) to wells. Start->Compound Plating Enzyme Addition 2. Enzyme Addition: - Add 20 µL of Cathepsin L solution to all wells. Compound Plating->Enzyme Addition Pre-incubation 3. Pre-incubation: - Incubate at room temperature for 30 minutes. Enzyme Addition->Pre-incubation Substrate Addition 4. Substrate Addition: - Add 20 µL of fluorogenic substrate solution to all wells. Pre-incubation->Substrate Addition Kinetic Reading 5. Kinetic Reading: - Immediately measure fluorescence intensity every minute for 30 minutes. Substrate Addition->Kinetic Reading Data Analysis 6. Data Analysis: - Calculate the rate of reaction and percent inhibition. Kinetic Reading->Data Analysis End End Data Analysis->End

Detailed Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO. A 10 mM stock is recommended.

    • For the HTS, create a working solution of this compound at a concentration that will yield >90% inhibition in the final assay volume (e.g., a final concentration of 100 nM).

    • Prepare test compounds from the screening library at the desired screening concentration in DMSO.

  • Assay Plate Preparation:

    • Using an automated liquid handler or multichannel pipette, dispense 1 µL of the appropriate compound solution to the wells of a 384-well plate:

      • Test wells: 1 µL of test compound.

      • Positive control wells: 1 µL of this compound working solution.

      • Negative control (0% inhibition) wells: 1 µL of DMSO.

      • No enzyme control (background) wells: 1 µL of DMSO.

  • Enzyme Addition:

    • Prepare a solution of recombinant Human Cathepsin L in assay buffer at a concentration that will result in a robust signal-to-background ratio. The final concentration will need to be optimized, but a starting point of 1-5 ng/µL is suggested.

    • Add 20 µL of the Cathepsin L solution to all wells except the "no enzyme control" wells. To these, add 20 µL of assay buffer without the enzyme.

  • Pre-incubation:

    • Centrifuge the plates briefly to ensure all components are mixed.

    • Incubate the plates at room temperature for 30 minutes to allow for the binding of irreversible inhibitors like Gallinamide A.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) in assay buffer. The final concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors. A typical starting concentration is 10 µM.

    • Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescent plate reader and begin kinetic measurements. Read the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each test compound using the following formula:

    • Compounds showing significant inhibition can then be selected for further dose-response studies to determine their IC50 values.

Troubleshooting

  • High variability between replicate wells: Ensure proper mixing of reagents and accurate liquid handling. Check for and address any issues with the automated liquid handling system.

  • Low signal-to-background ratio: Optimize enzyme and substrate concentrations. Ensure the assay buffer components, especially DTT, are fresh.

  • Edge effects on the plate: Ensure proper sealing of the plate during incubation to prevent evaporation. Consider not using the outer wells of the plate for data analysis.

Ordering Information

ProductCatalog NumberSize
This compound[Specify Catalog No.]1 mg, 5 mg

For further information or technical support, please visit our website or contact our technical support team.

References

Application Notes and Protocols for the Synthesis of Gallinamide A TFA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Gallinamide A analogs, specifically focusing on trifluoroacetic acid (TFA) salts. Gallinamide A, a natural product isolated from marine cyanobacteria, and its analogs are potent inhibitors of cysteine proteases, making them promising leads for the development of novel therapeutics against various diseases, including malaria, Chagas disease, and certain cancers.[1][2][3][4]

Introduction

Gallinamide A is a depsipeptide that acts as an irreversible inhibitor of clan CA cysteine proteases, such as cathepsin L and falcipain, through a covalent Michael addition mechanism.[2][5][6] The synthesis of Gallinamide A analogs allows for the exploration of structure-activity relationships (SAR), aiming to improve potency, selectivity, and pharmacokinetic properties.[2][6][7][8] The protocols outlined below describe a generalized solid-phase peptide synthesis (SPPS) approach, which offers advantages in terms of efficiency and purification of the final products as their TFA salts.[9][10]

Data Presentation

The following table summarizes the biological activity of representative Gallinamide A analogs.

CompoundTarget EnzymeIC50 (nM)Ki (nM)kinact/Ki (M⁻¹s⁻¹)Reference
Gallinamide A (1)Cathepsin L5.0-9000 ± 260[5]
Gallinamide A (1)Cruzain0.26 ± 0.02--[2]
Analog 5Cruzain5.1 ± 1.4--[2][3]
Analog 10Cathepsin L-0.0937 ± 0.018,730,000[2][3]
Analog 1Falcipain-26.78--[9]
Analog 1Falcipain-3292--[9]

Experimental Protocols

This section details a generalized protocol for the solid-phase synthesis of Gallinamide A TFA analogs. The synthesis involves the sequential coupling of amino acids on a solid support, followed by cleavage and purification.

Materials and Reagents
  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride (2-CTC) resin

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)[9][11]

  • N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Diethyl ether

Protocol for Solid-Phase Synthesis of a Linear Peptide Precursor
  • Resin Loading: Swell 2-CTC resin in DMF for 30 minutes. Dissolve the first Fmoc-protected amino acid (C-terminal) in DMF and add DIPEA. Add the amino acid solution to the swollen resin and shake for 2-4 hours. Cap any unreacted sites with a solution of MeOH/DIPEA in DCM. Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, HBTU/HATU, and NMM in DMF.[9][11] Add the coupling solution to the resin and shake for 2 hours. Monitor the reaction using a Kaiser test. Once the reaction is complete, wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

  • N-terminal Modification (Optional): For analogs with a modified N-terminus, such as N,N-dimethylation, reductive amination can be performed on-resin using formaldehyde and a reducing agent like sodium triacetoxyborohydride.[9][11]

Cleavage and Deprotection
  • After the final amino acid coupling and deprotection, wash the resin with DCM and dry it.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The product at this stage is the TFA salt.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Purification Cleavage and Purification Resin 2-CTC Resin Loading 1. Resin Loading (Fmoc-AA-OH, DIPEA) Resin->Loading Fmoc_Resin Fmoc-AA-Resin Loading->Fmoc_Resin Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Resin->Deprotection NH2_Resin H2N-AA-Resin Deprotection->NH2_Resin Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, NMM) NH2_Resin->Coupling Peptide_Resin Fmoc-Peptide-Resin Coupling->Peptide_Resin Repeat Repeat Steps 2 & 3 Peptide_Resin->Repeat Cleavage 4. Cleavage from Resin (TFA/TIS/H2O) Peptide_Resin->Cleavage Repeat->Deprotection Crude_Peptide Crude Peptide (TFA Salt) Cleavage->Crude_Peptide Purification 5. RP-HPLC Purification Crude_Peptide->Purification Pure_Analog Pure Gallinamide A TFA Analog Purification->Pure_Analog

Caption: Solid-phase synthesis workflow for this compound analogs.

Mechanism of Action

MOA Gallinamide Gallinamide A Analog (α,β-unsaturated carbonyl) Covalent_Complex Irreversible Covalent Complex Gallinamide->Covalent_Complex Michael Addition Protease Cysteine Protease (e.g., Cathepsin L, Falcipain) Protease->Covalent_Complex Nucleophilic attack by active site Cysteine Inhibition Inhibition of Proteolytic Activity Covalent_Complex->Inhibition

Caption: Mechanism of irreversible inhibition of cysteine proteases by Gallinamide A analogs.

References

Application Notes and Protocols for Gallinamide A TFA Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A is a potent and selective irreversible inhibitor of human Cathepsin L, a cysteine protease implicated in the progression of various diseases, including cancer and parasitic infections.[1][2] Its mechanism of action involves a covalent modification of the active site cysteine residue through a Michael addition.[2][3] The trifluoroacetate (TFA) salt of Gallinamide A is a common form used in research. These application notes provide detailed protocols for the formulation and in vivo evaluation of Gallinamide A TFA in animal models, particularly focusing on cancer efficacy studies.

Quantitative Data Summary

The following tables summarize key quantitative data for Gallinamide A, crucial for designing in vivo experiments.

Table 1: In Vitro Potency of Gallinamide A

TargetAssay ConditionsIC50Reference
Human Cathepsin L30 min preincubation5.0 nM[2][3]
Human Cathepsin LNo preincubation47 nM[2]
Human Cathepsin V30 min preincubation140 nM[2]
Human Cathepsin B30 min preincubation1.6 µM[2]
Plasmodium falciparum (W2 strain)---8.4 µM[1]
Leishmania donovani---9.3 µM[1]
HeLa cervical cancer cells---12 µM[1]
HT-29 colon adenocarcinoma cells--->25 µM[1]

Table 2: In Vivo Efficacy of a Gallinamide A Analogue against Plasmodium berghei in Mice

DosageAdministration RouteDosing ScheduleOutcomeReference
25 mg/kgIntraperitoneal (i.p.)Daily for 4 daysCured infection in a 4-day suppressive test
50 mg/kgIntraperitoneal (i.p.)Daily for 4 daysCleared established infections
100 mg/kgOral (p.o.)Four dosesModerate activity

Note: This data is for a synthetic analogue of Gallinamide A and should be used as a starting point for dose-ranging studies with this compound.

Signaling Pathway of Cathepsin L Inhibition

Gallinamide A exerts its therapeutic effects by inhibiting Cathepsin L, which plays a critical role in tumor progression and metastasis. The diagram below illustrates the key downstream effects of Cathepsin L inhibition.

CathepsinL_Pathway GallinamideA Gallinamide A CathepsinL Cathepsin L GallinamideA->CathepsinL Inhibits ECM_Degradation Extracellular Matrix (ECM) Degradation CathepsinL->ECM_Degradation Promotes GrowthFactors Growth Factor Activation CathepsinL->GrowthFactors Promotes CellAdhesion Disruption of Cell-Cell Adhesion CathepsinL->CellAdhesion Promotes EMT Epithelial-to-Mesenchymal Transition (EMT) CathepsinL->EMT Promotes InvasionMetastasis Tumor Invasion & Metastasis ECM_Degradation->InvasionMetastasis Angiogenesis Angiogenesis GrowthFactors->Angiogenesis CellAdhesion->InvasionMetastasis EMT->InvasionMetastasis

Caption: Signaling pathway of Cathepsin L inhibition by Gallinamide A.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a sterile formulation of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.

Background: Gallinamide A is a hydrophobic peptide, and its TFA salt may have limited aqueous solubility. Therefore, a co-solvent system is generally required for in vivo administration. This protocol provides a general guideline; researchers must perform small-scale solubility and stability tests before preparing a large batch for animal studies.

Materials:

  • This compound (ensure purity and identity)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, pyrogen-free vials

  • Sterile syringes and filters (0.22 µm)

Procedure for Intraperitoneal (i.p.) Formulation:

  • Solubility Test (Small Scale):

    • Accurately weigh a small amount of this compound (e.g., 1-2 mg).

    • Determine the volume of DMSO required to completely dissolve the compound. Start with a small volume and vortex gently.

    • Once dissolved in DMSO, assess the solubility upon addition of other co-solvents and the final aqueous vehicle. A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical starting ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

    • Observe for any precipitation. The final concentration of DMSO should be kept as low as possible (ideally ≤10% of the final injection volume) to minimize toxicity.

  • Preparation of Formulation (Example for a 5 mg/mL solution):

    • Aseptically weigh the required amount of this compound into a sterile vial.

    • Add the pre-determined volume of sterile DMSO to dissolve the compound completely. For example, for a final 10% DMSO concentration in a 1 mL formulation, this would be 100 µL.

    • In a separate sterile tube, prepare the vehicle by mixing the other components (e.g., 400 µL PEG400, 50 µL Tween 80, and 450 µL saline).

    • Slowly add the vehicle to the dissolved this compound solution while vortexing to ensure proper mixing and prevent precipitation.

    • Visually inspect the final formulation for clarity and any particulate matter.

    • If necessary, the final formulation can be sterile-filtered using a 0.22 µm syringe filter compatible with the solvent mixture.

Procedure for Oral (p.o.) Formulation:

  • Solubility and Suspension Test:

    • For oral administration, a suspension can be a suitable alternative if a clear solution is not achievable at the desired concentration.

    • Follow a similar solubility testing procedure as for the i.p. formulation.

    • Commonly used vehicles for oral gavage in mice include 0.5% carboxymethylcellulose (CMC) in water or a mixture of PEG400 and water.

    • If a suspension is prepared, ensure it is homogenous by vortexing or sonicating before each administration.

  • Preparation of Suspension (Example):

    • Weigh the required amount of this compound.

    • Prepare the vehicle (e.g., 0.5% CMC in sterile water).

    • Add a small amount of the vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while triturating or vortexing to create a uniform suspension.

Quality Control:

  • Sterility: Ensure all procedures are performed under aseptic conditions.

  • Homogeneity: For suspensions, ensure uniform distribution of the compound before each administration.

  • Stability: Ideally, the formulation should be prepared fresh before each use. If short-term storage is necessary, stability should be evaluated at the intended storage temperature.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model of Cancer

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Experimental Workflow Diagram:

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Tumor_Cell_Implantation Tumor Cell Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring (Calipers) Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization When tumors reach ~100-150 mm³ Tumor_Excision Tumor Excision, Weight Measurement Tumor_Growth_Monitoring->Tumor_Excision At study termination Treatment_Administration Treatment Administration (i.p. or p.o.) Randomization->Treatment_Administration Treatment_Administration->Tumor_Growth_Monitoring Body_Weight_Monitoring Body Weight Monitoring Treatment_Administration->Body_Weight_Monitoring Body_Weight_Monitoring->Tumor_Excision At study termination Tissue_Collection Tissue Collection for Pharmacodynamic Analysis Tumor_Excision->Tissue_Collection

Caption: Experimental workflow for an in vivo efficacy study.

Materials and Animals:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

  • Cancer cell line known to express Cathepsin L (e.g., a human breast or colon cancer cell line).

  • Cell culture medium and reagents.

  • Matrigel (optional, to enhance tumor take rate).

  • Calipers for tumor measurement.

  • Anesthesia.

  • Surgical tools for tumor excision.

  • This compound formulation (prepared as per Protocol 1).

  • Vehicle control formulation.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel (1:1 ratio).

    • Inject approximately 1-5 x 10^6 cells subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration:

    • Administer this compound or vehicle control via the chosen route (i.p. or p.o.) at the predetermined dose and schedule. Based on analog data, a starting dose could be in the range of 25-50 mg/kg daily.

    • Continue treatment for a specified period (e.g., 2-4 weeks).

  • Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Study Endpoint and Tissue Collection:

    • The study can be terminated when tumors in the control group reach a predetermined size or at the end of the treatment period.

    • At the endpoint, euthanize the mice, excise the tumors, and measure their final weight.

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot or qPCR analysis of Cathepsin L activity or downstream markers, and another portion can be fixed in formalin for immunohistochemistry.

Data Analysis:

  • Calculate the average tumor volume and body weight for each group over time.

  • Determine the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.

Safety and Toxicology Considerations

  • In Vitro Cytotoxicity: Gallinamide A has shown cytotoxicity against some mammalian cell lines, although one study reported no cytotoxicity to murine host cells at concentrations up to 10 µM in a cell-based assay.

  • In Vivo Toxicity: There is limited published data on the in vivo toxicity of Gallinamide A. It is crucial to conduct a maximum tolerated dose (MTD) study before initiating efficacy studies. This involves administering escalating doses of the compound and closely monitoring the animals for signs of toxicity and weight loss.

  • TFA Salt: Trifluoroacetic acid is commonly used in peptide synthesis and purification. While generally considered safe at the residual levels found in purified peptides, high concentrations of TFA can be acidic and may cause local irritation at the injection site. The formulation should be buffered if necessary.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the formulation and experimental design based on the specific characteristics of their this compound batch, the chosen animal model, and their research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes: Activity-Based Protein Profiling with Gallinamide A Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A is a natural product derived from marine cyanobacteria that has been identified as a potent, selective, and irreversible inhibitor of several cysteine proteases, most notably human Cathepsin L.[1][2][3][4] Its mechanism of action involves the covalent modification of the active site cysteine residue through its reactive enamide Michael acceptor.[1][2][3] This property makes Gallinamide A and its derivatives excellent candidates for the development of activity-based probes (ABPs) to study the activity of these proteases in complex biological systems. Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique that utilizes such probes to profile the functional state of entire enzyme families.[5][6][7] This document provides detailed application notes and protocols for utilizing Gallinamide A-based probes in ABPP experiments.

Principle of Gallinamide A-Based ABPP

Gallinamide A-based ABPP can be performed in a competitive or a direct probing format.

  • Competitive ABPP: In this format, a biological sample is pre-incubated with Gallinamide A or its analogs. Subsequently, a broad-spectrum cysteine protease ABP with a reporter tag (e.g., biotin or a fluorophore) is added. The binding of Gallinamide A to its target proteases will block the binding of the reporter-tagged probe. The reduction in signal from the reporter tag, as measured by techniques like SDS-PAGE with fluorescence scanning or mass spectrometry, corresponds to the specific engagement of Gallinamide A with its targets.[2]

  • Direct ABPP with Gallinamide A Probes: This approach involves the chemical synthesis of a Gallinamide A analog that incorporates a reporter tag, such as an alkyne or azide for subsequent click chemistry, or a fluorophore.[8] This tagged probe directly labels the active target enzymes in a proteome, allowing for their visualization and identification.

Applications

  • Target Identification and Validation: Confirming the molecular targets of Gallinamide A and its analogs in various cell and tissue types.[1][8]

  • Inhibitor Selectivity Profiling: Assessing the selectivity of novel protease inhibitors against a panel of active cysteine proteases in a native biological context.[1][2]

  • Drug Discovery: Screening for and characterizing new inhibitors of therapeutically relevant proteases like Cathepsin L, which is implicated in cancer metastasis, viral entry, and parasitic infections.[2][4][8][9]

  • Fundamental Research: Investigating the role of specific cysteine proteases in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the inhibitory potency of Gallinamide A against various proteases as reported in the literature.

Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsins

EnzymeIC50 (nM)Pre-incubation TimeInhibition Constant (k_i) (M⁻¹s⁻¹)NotesReference
Cathepsin L5.030 min9000 ± 260Potent and selective inhibition.[1][2][3][1][2][3]
Cathepsin L470 min-Time-dependent inhibition.[2][2]
Cathepsin V140 (approx.)30 min-28-fold less potent than against Cathepsin L.[1][2][1][2]
Cathepsin B1600 (approx.)30 min-320-fold less potent than against Cathepsin L.[1][2][1][2]
Cathepsin HInactive--Inactive at the highest concentrations tested.[2][2]

Table 2: Activity of Gallinamide A Against Parasitic Proteases

OrganismEnzymeIC50 (nM)NotesReference
Trypanosoma cruziCruzain0.26Potent inhibition.[10][10]
Schistosoma mansoniCathepsin B1 (SmCB1)Potent (k2nd values >10³ M⁻¹s⁻¹)Inhibits both carboxydipeptidase and endopeptidase activities.[8][8]
Plasmodium falciparumFalcipainsModerate (IC50 = 8.4 µM against W2 strain)Originally identified for its antimalarial activity.[4][4]

Experimental Protocols

Protocol 1: Competitive Activity-Based Protein Profiling

This protocol is adapted from a study demonstrating the inhibition of Cathepsin L by Gallinamide A.[2]

Materials:

  • Gallinamide A

  • Recombinant human Cathepsin L

  • Assay Buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5

  • Broad-spectrum cysteine protease activity-based probe (e.g., DCG-04, a biotinylated E-64 derivative)

  • Positive Control Inhibitor (e.g., CLIK-148, a Cathepsin L selective inhibitor)

  • 10% DMSO in water

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and nitrocellulose membrane

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Gel imaging system

Procedure:

  • Preparation of Gallinamide A Dilutions: Prepare a 6-point, 3-fold serial dilution of Gallinamide A in 10% DMSO.

  • Enzyme Pre-incubation:

    • In a microcentrifuge tube, add 8.5 µL of assay buffer.

    • Add 1 µL of 40 ng/µL Cathepsin L solution.

    • Add 1.5 µL of the Gallinamide A dilution (or 10% DMSO for the negative control, or 100 µM CLIK-148 for the positive control).

    • Incubate for 30 minutes at room temperature.

  • Probe Labeling:

    • Add 4 µL of 10 µM DCG-04 probe to each tube.

    • Incubate for 30 minutes at room temperature.

  • SDS-PAGE and Western Blotting:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose membrane.

  • Detection:

    • Block the membrane and then incubate with streptavidin-HRP.

    • Wash the membrane and add a chemiluminescent substrate.

    • Image the blot using a suitable imaging system.

Expected Results:

A dose-dependent decrease in the biotin signal for Cathepsin L is expected with increasing concentrations of Gallinamide A, demonstrating competitive binding to the active site. Complete inhibition should be observed at higher concentrations.[2]

Visualizations

Competitive_ABPP_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis Proteome Proteome (e.g., cell lysate) GallinamideA Gallinamide A (Inhibitor) Proteome->GallinamideA Pre-incubation LabeledProteome Labeled Proteome Proteome->LabeledProteome GallinamideA->LabeledProteome ABP Tagged ABP (e.g., DCG-04-biotin) ABP->LabeledProteome LabeledProteome->ABP Incubation SDSPAGE SDS-PAGE LabeledProteome->SDSPAGE WesternBlot Western Blot (Streptavidin-HRP) SDSPAGE->WesternBlot Detection Chemiluminescent Detection WesternBlot->Detection Result Quantification of Target Engagement Detection->Result

Caption: Competitive ABPP workflow with Gallinamide A.

GallinamideA_MoA cluster_pathway Cathepsin L Activity and Inhibition GallinamideA Gallinamide A InactiveComplex Inactive Covalent Complex GallinamideA->InactiveComplex Covalent Binding (Michael Addition) CathepsinL Active Cathepsin L (with active site Cysteine) CathepsinL->InactiveComplex Cleavage Proteolytic Cleavage CathepsinL->Cleavage acts on NoCleavage No Cleavage InactiveComplex->NoCleavage Substrate Protein Substrate Substrate->Cleavage Substrate->NoCleavage

Caption: Mechanism of Cathepsin L inhibition by Gallinamide A.

Direct_ABPP_Workflow cluster_probe_synthesis Probe Synthesis cluster_labeling_direct Labeling & Enrichment cluster_analysis_direct Analysis GallinamideA_analog Gallinamide A Analog GallinamideA_probe Alkyne-tagged Gallinamide A Probe GallinamideA_analog->GallinamideA_probe Alkyne_tag Alkyne Tag Alkyne_tag->GallinamideA_probe Labeled_proteome_direct Labeled Proteome GallinamideA_probe->Labeled_proteome_direct Proteome_direct Proteome Proteome_direct->Labeled_proteome_direct Click_chemistry Click Chemistry (Biotin-Azide) Labeled_proteome_direct->Click_chemistry Enrichment Streptavidin Enrichment Click_chemistry->Enrichment Digestion On-bead Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS TargetID Target Identification LCMS->TargetID

Caption: Direct ABPP workflow using a tagged Gallinamide A probe.

References

Application Note: Mass Spectrometry-Based Target Engagement Studies of Gallinamide A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of cysteine proteases.[1] Its primary molecular target has been identified as Cathepsin L (CTSL), a lysosomal cysteine protease involved in various physiological and pathological processes, including protein turnover, antigen presentation, and tumor metastasis.[2][3] Understanding the engagement of Gallinamide A with its cellular targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This application note provides detailed protocols for assessing Gallinamide A target engagement using mass spectrometry-based quantitative proteomics, specifically focusing on a competitive activity-based protein profiling (ABPP) approach.

Signaling Pathway

Gallinamide A exerts its biological effects primarily through the inhibition of Cathepsin L. This inhibition can impact several downstream cellular processes. Cathepsin L is involved in the degradation of extracellular matrix (ECM) components, processing of growth factors and their receptors, and regulation of metabolic pathways.[4] By inhibiting Cathepsin L, Gallinamide A can modulate these signaling cascades, potentially affecting cell growth, proliferation, and invasion.[4]

GallinamideA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol / Lysosome cluster_nucleus Nucleus cluster_downstream Downstream Effects ECM Extracellular Matrix (e.g., Collagen, Fibronectin) Metastasis ↓ Metastasis ECM->Metastasis GF Growth Factors GFR Growth Factor Receptors GF->GFR GeneExpression Gene Expression GFR->GeneExpression Signaling Cascade GallinamideA Gallinamide A CTSL Cathepsin L (CTSL) GallinamideA->CTSL Inhibition CTSL->ECM Degradation CTSL->GFR Processing MetabolicEnzymes Metabolic Enzymes (e.g., LDHA) CTSL->MetabolicEnzymes Degradation CellGrowth ↓ Cell Growth CellProliferation ↓ Proliferation Metabolism Altered Metabolism MetabolicEnzymes->Metabolism GeneExpression->CellGrowth GeneExpression->CellProliferation

Caption: Gallinamide A signaling pathway.

Quantitative Data Summary

The inhibitory potency of Gallinamide A and its analogs has been evaluated against several cysteine proteases. The following table summarizes key kinetic parameters, demonstrating the high potency and selectivity of Gallinamide A for Cathepsin L.

CompoundTarget ProteaseIC50 (nM)Ki (nM)kinact/Ki (M⁻¹s⁻¹)Reference
Gallinamide AHuman Cathepsin L5.04.67 ± 0.40901,000[1][5]
Gallinamide AHuman Cathepsin V140--[1]
Gallinamide AHuman Cathepsin B1600--[1]
Gallinamide AT. cruzi Cruzain0.26 ± 0.02--[5]
Analog 5T. cruzi Cruzain5.1 ± 1.4--[5]
Analog 10Human Cathepsin L-0.0937 ± 0.018,730,000[6]

Note: IC50, Ki, and kinact/Ki values are key parameters for evaluating enzyme inhibitors. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme. k_inact/Ki is the second-order rate constant for enzyme inactivation, which is a measure of the efficiency of an irreversible inhibitor.

Experimental Protocols

A competitive activity-based protein profiling (ABPP) workflow coupled with quantitative mass spectrometry is a powerful method to identify the cellular targets of Gallinamide A and assess its engagement with these targets in a complex biological system.

Experimental Workflow

GallinamideA_Workflow cluster_sample_prep 1. Sample Preparation cluster_enrichment 2. Target Enrichment cluster_ms_analysis 3. Mass Spectrometry Analysis start Live Cells or Lysate treatment Incubate with Gallinamide A (or vehicle control) start->treatment probe_labeling Label with Cysteine Protease Activity-Based Probe (ABP) treatment->probe_labeling lysis Cell Lysis (if starting with live cells) probe_labeling->lysis click_chemistry Click Chemistry to attach Biotin (if using an alkyne-ABP) lysis->click_chemistry avidin_pulldown Streptavidin Affinity Purification click_chemistry->avidin_pulldown on_bead_digestion On-Bead Tryptic Digestion avidin_pulldown->on_bead_digestion lc_ms LC-MS/MS Analysis on_bead_digestion->lc_ms data_analysis Quantitative Proteomic Data Analysis lc_ms->data_analysis target_id Target Identification and Quantification data_analysis->target_id

Caption: Mass spectrometry workflow.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture human cancer cells (e.g., MDA-MB-231, known to express high levels of Cathepsin L) in appropriate media.

  • Treat cells with varying concentrations of Gallinamide A or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).

2. Competitive Activity-Based Protein Profiling (ABPP):

  • For live cells: After treatment with Gallinamide A, incubate the cells with a cell-permeable, alkyne-functionalized cysteine protease activity-based probe (ABP) (e.g., a derivative of E-64).

  • For cell lysates: Harvest and lyse the treated cells in a suitable lysis buffer. Incubate the lysates with the alkyne-functionalized ABP.

  • The ABP will covalently bind to the active site of cysteine proteases that are not already inhibited by Gallinamide A.

3. Click Chemistry and Enrichment:

  • Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-functionalized ABP-labeled proteins.

  • Enrich the biotinylated proteins using streptavidin-coated magnetic beads. Wash the beads extensively to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

  • Perform on-bead digestion of the enriched proteins. Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).

  • Digest the proteins with sequencing-grade trypsin overnight at 37°C.

  • Collect the resulting peptides and desalt them using C18 StageTips.

5. LC-MS/MS Analysis:

  • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Separate the peptides using a reversed-phase analytical column with a gradient of increasing acetonitrile concentration.

  • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

6. Data Analysis:

  • Process the raw mass spectrometry data using a software platform such as MaxQuant or Proteome Discoverer.

  • Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptides and corresponding proteins.

  • Perform label-free quantification (LFQ) to compare the abundance of the identified proteins between the Gallinamide A-treated and vehicle control samples.

  • Proteins that show a significant decrease in abundance in the Gallinamide A-treated samples are considered potential targets, as their active sites were blocked by Gallinamide A, preventing ABP labeling and subsequent enrichment. Cathepsin L is expected to be a primary hit.

This detailed protocol provides a robust framework for researchers to investigate the target engagement of Gallinamide A and other covalent inhibitors, facilitating a deeper understanding of their mechanism of action and aiding in the development of more selective and potent therapeutic agents.

References

Assessing the Cell Permeability of Gallinamide A TFA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a cyclic depsipeptide isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of human Cathepsin L[1][2]. Cathepsin L is a lysosomal cysteine protease implicated in a variety of physiological and pathological processes, including tumor invasion and metastasis, antigen processing, and viral entry[3][4][5]. The trifluoroacetic acid (TFA) salt of Gallinamide A is a common formulation for research and development purposes.

Understanding the cell permeability of Gallinamide A TFA is a critical step in its development as a potential therapeutic agent. Poor membrane penetration can significantly limit the efficacy of a drug targeting intracellular components. These application notes provide a comprehensive overview and detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

Data Presentation

As no specific experimental data on the cell permeability of this compound is publicly available, the following tables present a representative, hypothetical dataset. This data is intended to be illustrative of typical results obtained for a cyclic peptide with moderate passive permeability and potential for active transport.

Table 1: PAMPA Permeability of this compound

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Permeability Classification
This compound 3.5 ± 0.4 Moderate
Propranolol (High Permeability Control)15.2 ± 1.1High
Atenolol (Low Permeability Control)0.8 ± 0.2Low

Table 2: Caco-2 Permeability of this compound

DirectionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B) 2.1 ± 0.3 3.1
Basolateral to Apical (B-A) 6.5 ± 0.7
Propranolol (High Permeability Control, A-B)18.5 ± 1.50.9
Atenolol (Low Permeability Control, A-B)0.5 ± 0.11.1

Note: An efflux ratio greater than 2 is generally indicative of active efflux.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive permeability of this compound across an artificial lipid membrane, providing a rapid and high-throughput screening method.

Materials:

  • This compound

  • PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Propranolol and Atenolol (as controls)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare Donor Solutions:

    • Dissolve this compound and control compounds in DMSO to create 10 mM stock solutions.

    • Dilute the stock solutions with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.

  • Hydrate the PAMPA Plate:

    • Add 180 µL of PBS to each well of the acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter membranes are in contact with the PBS.

    • Incubate for 15-30 minutes at room temperature to hydrate the membrane.

  • Perform the Assay:

    • Carefully remove the donor plate and discard any remaining hydration buffer.

    • Add 180 µL of the donor solutions (this compound and controls) to the donor plate wells in triplicate.

    • Place the donor plate back onto the acceptor plate.

    • Incubate the plate assembly at room temperature for 4-18 hours in a sealed container to prevent evaporation.

  • Quantify Compound Concentrations:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of this compound and controls in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or LC-MS/MS for higher sensitivity and specificity).

  • Calculate Apparent Permeability (Papp):

    • The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation:

    Where:

    • VD = Volume of the donor well (cm³)

    • VA = Volume of the acceptor well (cm³)

    • A = Area of the membrane (cm²)

    • t = Incubation time (s)

    • [CA] = Concentration in the acceptor well at time t

    • [CD_initial] = Initial concentration in the donor well

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the permeability of this compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized epithelial barrier that mimics the human intestinal epithelium. This assay can evaluate both passive and active transport mechanisms.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • This compound

  • Propranolol and Atenolol (as controls)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

    • Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport:

      • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

      • Add 0.4 mL of HBSS (pH 6.5, to mimic the intestinal lumen) containing 10 µM this compound or control to the apical (donor) side.

      • Add 1.2 mL of HBSS (pH 7.4) to the basolateral (acceptor) side.

      • Incubate at 37°C with gentle shaking for 2 hours.

      • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the volume with fresh HBSS.

    • Basolateral to Apical (B-A) Transport:

      • Wash the monolayers as described above.

      • Add 1.2 mL of HBSS (pH 7.4) containing 10 µM this compound or control to the basolateral (donor) side.

      • Add 0.4 mL of HBSS (pH 7.4) to the apical (acceptor) side.

      • Incubate and sample from the apical side as described for A-B transport.

  • Sample Analysis:

    • Analyze the concentration of this compound and controls in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio:

    • Calculate the Papp for both A-B and B-A directions using the following equation:

    Where:

    • dQ/dt = The rate of permeation (µmol/s)

    • A = The surface area of the membrane (cm²)

    • C₀ = The initial concentration in the donor chamber (µmol/cm³)

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Visualizations

Cathepsin_L_Signaling_Inhibition cluster_cell Cellular Environment cluster_extracellular Extracellular Matrix cluster_lysosome Lysosome / Endosome ecm ECM Proteins (Collagen, Fibronectin, Laminin) invasion Tumor Cell Invasion & Metastasis ecm->invasion Leads to catL Cathepsin L catL->ecm Degrades degradation Protein Degradation & Antigen Processing catL->degradation Catalyzes viral_entry Viral Entry catL->viral_entry Facilitates gallinamide This compound gallinamide->catL Irreversibly Inhibits

References

Application Notes and Protocols for Studying Cathepsin L in Cancer with Gallinamide A TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallinamide A, a natural product derived from marine cyanobacteria, has emerged as a highly potent and selective irreversible inhibitor of cathepsin L (CTSL).[1][2] Its trifluoroacetate (TFA) salt, Gallinamide A TFA, offers a valuable tool for investigating the role of CTSL in various pathological processes, particularly in cancer. Cathepsin L is a lysosomal cysteine protease that is frequently upregulated in various cancers and has been implicated in promoting tumor progression, invasion, and metastasis through the degradation of the extracellular matrix (ECM).[3][4][5] These application notes provide detailed protocols for utilizing this compound to study the function of cathepsin L in cancer cell lines.

Mechanism of Action

Gallinamide A acts as a covalent, irreversible inhibitor of cathepsin L.[1][2] Its mechanism involves the reactive Michael acceptor enamide of Gallinamide A forming a stable covalent bond with the active site cysteine residue of the protease.[2] This irreversible inhibition makes it a powerful tool for sustained suppression of CTSL activity in experimental settings.

Quantitative Data Summary

The following tables summarize the inhibitory potency and selectivity of Gallinamide A against human cathepsins.

Table 1: Inhibitory Activity of Gallinamide A against Human Cathepsin L

ParameterValueReference
IC₅₀ (30 min preincubation)5.0 nM[1]
IC₅₀ (no preincubation)47 nM[1]
kᵢ (inhibition constant)9000 ± 260 M⁻¹s⁻¹[2]
IC₅₀ (another study)17.6 pM[6]

Table 2: Selectivity of Gallinamide A for Human Cathepsins (30 min preincubation)

CathepsinIC₅₀Selectivity vs. Cathepsin LReference
Cathepsin L5.0 nM-[1]
Cathepsin V140 nM28-fold[1]
Cathepsin B1600 nM320-fold[1]
Cathepsin HInactive>10,000-fold[1]

Experimental Protocols

Herein are detailed protocols for assessing the effects of this compound on cancer cells.

Protocol 1: In Vitro Cathepsin L Activity Assay

This protocol measures the direct inhibitory effect of this compound on CTSL activity using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin L

  • This compound

  • Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1.0 mM EDTA, 4 mM DTT, pH 5.5

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in Assay Buffer to desired concentrations.

  • In a 96-well plate, add 50 µL of recombinant human cathepsin L (e.g., 3.0 ng/mL in Assay Buffer).

  • Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells.

  • Pre-incubate the plate at room temperature for 30 minutes to allow for irreversible inhibition.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM Z-Phe-Arg-AMC in Assay Buffer).

  • Immediately measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Monitor the fluorescence kinetically over 30-60 minutes.

  • Calculate the rate of reaction and determine the IC₅₀ value of this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol determines the mode of cell death induced by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Protocol 4: Cell Invasion Assay (Transwell Assay)

This protocol evaluates the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Cancer cell line

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound

  • Transwell inserts with 8 µm pore size

  • Matrigel

  • Cotton swabs

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Starve the cancer cells in serum-free medium for 24 hours.

  • Resuspend the starved cells in serum-free medium containing different concentrations of this compound.

  • Add 1 x 10⁵ cells to the upper chamber of each Transwell insert.

  • Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate the plate for 24-48 hours at 37°C.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

  • Quantify the results and express them as a percentage of the control.

Visualizations

Signaling Pathway

Cathepsin_L_Metastasis cluster_extracellular Extracellular Space cluster_cell Cancer Cell ECM Extracellular Matrix (Collagen, Fibronectin, Laminin) Degraded_ECM Degraded ECM Pro_MMPs Pro-MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Active_MMPs->ECM Degradation Invasion_Metastasis Cell Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Promotes Cathepsin_L_Secreted Secreted Cathepsin L Cathepsin_L_Secreted->ECM Degradation Cathepsin_L_Secreted->Pro_MMPs Activation Gallinamide_A This compound Gallinamide_A->Cathepsin_L_Secreted Inhibits

Caption: Cathepsin L's role in metastasis and its inhibition by Gallinamide A.

Experimental Workflow

Gallinamide_A_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis start Cancer Cell Line Selection treatment Treatment with this compound (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis invasion Invasion Assay (e.g., Transwell) treatment->invasion ctsl_activity Cathepsin L Activity Assay (Fluorogenic Substrate) treatment->ctsl_activity quantification Quantification of Results (IC50, % Viability, % Apoptosis, % Invasion) viability->quantification apoptosis->quantification invasion->quantification ctsl_activity->quantification conclusion Conclusion on the Role of Cathepsin L and Efficacy of This compound quantification->conclusion

Caption: Workflow for studying this compound in cancer cell lines.

References

Troubleshooting & Optimization

troubleshooting Gallinamide A TFA solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Gallinamide A TFA salt in various buffer systems. The information is presented in a clear question-and-answer format to directly address common issues and provide practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and why is its TFA salt form common?

Gallinamide A is a natural lipodepsipeptide and a potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2] During its chemical synthesis and purification via reverse-phase high-performance liquid chromatography (RP-HPLC), trifluoroacetic acid (TFA) is frequently used as an ion-pairing agent.[3][4] Consequently, the final lyophilized product is often a TFA salt.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?

Gallinamide A is a hydrophobic molecule.[5] The precipitation is likely due to the low aqueous solubility of the peptide, which is exacerbated when a concentrated organic stock solution is diluted into a purely aqueous buffer. This phenomenon is common for hydrophobic peptides.

Q3: Can the TFA counter-ion affect my experimental results?

Yes, residual TFA can interfere with biological assays.[3] It has been shown to be cytotoxic to cells even at nanomolar concentrations and can alter the secondary structure and solubility of peptides.[3][6] For sensitive cell-based assays or in vivo studies, it is highly recommended to either use a minimal amount of the TFA salt stock or perform a salt exchange to a more biocompatible counter-ion like acetate or hydrochloride.[3][4]

Q4: What is the mechanism of action of Gallinamide A?

Gallinamide A irreversibly inhibits Cathepsin L through a Michael addition mechanism. Its reactive acrylamide "warhead" forms a covalent bond with the active site cysteine residue of the protease.[5][7]

Troubleshooting Guide for this compound Solubility Issues

Problem: My lyophilized this compound will not dissolve in my aqueous buffer (e.g., PBS, Tris).

  • Cause: Gallinamide A is a lipophilic peptide with poor intrinsic water solubility.

  • Solution: Direct dissolution in aqueous buffers is not recommended. A solubilization strategy starting with an organic solvent is necessary. Please refer to the detailed Experimental Protocol for Solubilizing this compound below.

Problem: My Gallinamide A solution is cloudy or contains visible particulates.

  • Cause: The peptide has either not fully dissolved or has precipitated out of solution.

  • Solution:

    • Sonication: Briefly sonicate the vial in a bath sonicator for 5-10 minutes. Avoid probe sonicators as they can generate excessive heat and degrade the peptide.[8]

    • Gentle Warming: Warm the solution to 30-40°C. Be cautious as excessive heat can also lead to degradation.

    • Clarification: Before use, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble aggregates. Carefully transfer the clear supernatant to a fresh tube.

Problem: I observe inconsistent results between different batches of this compound.

  • Cause: Variability in the amount of residual TFA or differences in lyophilization can affect the solubility and activity of the peptide.

  • Solution:

    • Standardize Dissolution Protocol: Ensure you are using the exact same procedure to dissolve each batch.

    • Quantify Peptide Concentration: After dissolution, it is good practice to determine the actual concentration of your stock solution, for example, by using a fluorescently labeled analog or by amino acid analysis if possible.

    • Consider TFA Removal: For highly sensitive and reproducible experiments, performing a TFA salt exchange is recommended. See the Protocol for TFA Salt Exchange below.

Data Presentation

Table 1: Physicochemical Properties of Gallinamide A

PropertyValueSource
Molecular FormulaC31H52N4O7[2]
Molecular Weight592.78 g/mol [9]
Predicted LogP3.15(Predicted)
Predicted Isoelectric Point (pI)7.85(Predicted)

Table 2: Recommended Solvents for this compound

SolventRecommended UseNotes
Dimethyl sulfoxide (DMSO)Primary solvent for creating high-concentration stock solutions.Gallinamide A has been shown to be soluble in 100% DMSO at 10 mM.[10] Use anhydrous, high-purity DMSO.
Dimethylformamide (DMF)Alternative to DMSO.
Acetonitrile, Ethanol, MethanolCan be used for initial wetting of the lyophilized powder before adding DMSO or buffer.Less effective than DMSO for highly concentrated stocks.
Aqueous Buffers (e.g., PBS, Tris)Not recommended for initial dissolution.Used for final dilution of the organic stock solution. The final concentration of the organic co-solvent should be kept as low as possible and tested for compatibility with the assay.

Experimental Protocols

Protocol 1: Solubilization of this compound for Aqueous Assays

This protocol is designed to prepare a concentrated stock solution in an organic solvent, which is then diluted into an aqueous buffer.

  • Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution in Organic Solvent:

    • Add a small volume of 100% anhydrous, high-purity DMSO to the vial to create a concentrated stock solution (e.g., 10 mM).

    • Vortex gently until the peptide is fully dissolved. A brief sonication in a water bath (5-10 minutes) can aid dissolution.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer of choice, slowly add the concentrated DMSO stock solution dropwise to achieve the desired final concentration.

    • Crucially, do not add the aqueous buffer to the concentrated DMSO stock , as this can cause the peptide to precipitate immediately.

    • The final concentration of DMSO in your assay should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects on biological systems. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Final Preparation and Storage:

    • If any cloudiness or precipitation is observed after dilution, centrifuge the solution at >10,000 x g for 5 minutes and use the clear supernatant.

    • For storage, it is recommended to aliquot the high-concentration DMSO stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: TFA Salt Exchange to Hydrochloride (HCl) Salt

This protocol is for applications where the presence of TFA is a concern.

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water. If solubility is an issue, a small amount of acetonitrile can be added.

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.[8][11]

  • Lyophilization: Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen) and lyophilize overnight until all liquid is removed.

  • Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the HCl solution (step 2) and repeat the lyophilization (step 3) at least two more times.[8][11]

  • Final Product: The resulting lyophilized powder will be the hydrochloride salt of Gallinamide A. Dissolve this using the appropriate protocol for your experiment (starting with an organic solvent if necessary).

Mandatory Visualizations

Gallinamide_A_Troubleshooting_Workflow start Start: Lyophilized This compound dissolve_aqueous Attempt to dissolve directly in aqueous buffer start->dissolve_aqueous Incorrect Method dissolve_dmso Dissolve in 100% DMSO to create a stock solution start->dissolve_dmso Recommended Method is_soluble_aqueous Is the solution clear? dissolve_aqueous->is_soluble_aqueous is_soluble_dmso Is the stock solution clear? dissolve_dmso->is_soluble_dmso use_supernatant Use clear supernatant for experiment is_soluble_aqueous->use_supernatant Yes (Unlikely) fail Insoluble. Re-evaluate concentration or solvent system. is_soluble_aqueous->fail No sonicate_warm Briefly sonicate and/or gently warm is_soluble_dmso->sonicate_warm No dilute Slowly add DMSO stock to vortexing aqueous buffer is_soluble_dmso->dilute Yes sonicate_warm->is_soluble_dmso is_final_clear Is the final solution clear? dilute->is_final_clear centrifuge Centrifuge to pellet insoluble material is_final_clear->centrifuge No is_final_clear->use_supernatant Yes centrifuge->use_supernatant Cathepsin_L_Signaling_Pathway gallinamide Gallinamide A cathepsin_l Cathepsin L gallinamide->cathepsin_l Inhibits degradation Degradation cathepsin_l->degradation Promotes emt Epithelial-Mesenchymal Transition (EMT) cathepsin_l->emt Contributes to ecm Extracellular Matrix (e.g., Collagen, Fibronectin) degradation->ecm invasion Cancer Cell Invasion and Metastasis degradation->invasion emt->invasion tgf_beta TGF-β Signaling tgf_beta->emt Induces

References

Technical Support Center: Optimizing Gallinamide A TFA Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gallinamide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of Gallinamide A trifluoroacetic acid (TFA) salt for long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and why is its stability important?

Gallinamide A is a cyclic depsipeptide originally isolated from marine cyanobacteria.[1] It is a potent and selective irreversible inhibitor of human Cathepsin L, a cysteine protease implicated in various diseases.[1][2] The long-term stability of Gallinamide A is crucial for obtaining reliable and reproducible data in multi-day or multi-week experiments, as degradation can lead to a loss of activity and inaccurate results.

Q2: What is TFA and how does it affect Gallinamide A?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, including Gallinamide A.[3][4] As a result, the final lyophilized product is often a TFA salt, where the TFA counter-ion is associated with positively charged residues on the peptide.[3] While necessary for purification, residual TFA can impact the stability, solubility, and biological activity of peptides.[5] It can sometimes lead to aggregation or alter the peptide's secondary structure.[5]

Q3: How should I store lyophilized Gallinamide A TFA salt for long-term stability?

For long-term storage, lyophilized this compound salt should be kept in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[6] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can accelerate degradation.[6]

Q4: What is the recommended procedure for dissolving this compound salt?

Due to the potential for aggregation, it is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile before diluting with the desired aqueous buffer.

Q5: Can I remove the TFA from my Gallinamide A sample?

Yes, TFA can be removed or exchanged for a more biocompatible counter-ion like acetate or hydrochloride.[3][7] This is particularly important for cell-based assays where TFA can be cytotoxic, or for in vivo studies.[4][5] Common methods for TFA removal include ion-exchange chromatography or repeated lyophilization from an HCl solution.[3][7]

Q6: How does the ester bond in Gallinamide A affect its stability?

Gallinamide A is a depsipeptide, meaning it contains at least one ester linkage in its cyclic structure.[8][9] Ester bonds are generally more susceptible to hydrolysis, especially at acidic or alkaline pH, compared to amide bonds.[10] This can be a potential degradation pathway for Gallinamide A. In fact, some research on analogs has involved replacing the ester bond with a more stable amide bond.[10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity over time in solution 1. Hydrolysis of the ester bond: The depsipeptide nature of Gallinamide A makes it susceptible to hydrolysis, especially at non-neutral pH. 2. Aggregation: Peptides, particularly with TFA counter-ions, can aggregate in solution, reducing the concentration of active monomer.1. Prepare fresh solutions for each experiment. If storage in solution is necessary, aliquot and store at -80°C for short periods. Avoid repeated freeze-thaw cycles. Maintain the pH of the stock solution between 5 and 7. 2. Use a small amount of organic solvent (e.g., DMSO) to initially dissolve the peptide before adding aqueous buffer. Consider exchanging the TFA counter-ion for acetate or hydrochloride to improve solubility and reduce aggregation.
Inconsistent results between experimental replicates 1. Inaccurate concentration determination: The gross weight of the lyophilized powder includes the peptide, bound TFA, and residual water. Using the gross weight for concentration calculations can lead to significant errors.[5] 2. Degradation of stock solution: If the stock solution is not stored properly or is used over an extended period, degradation can lead to variability.1. Determine the net peptide content. If not provided by the supplier, consider TFA exchange followed by peptide quantification using UV absorbance or amino acid analysis.[5] 2. Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles and contamination.
Precipitation of Gallinamide A in aqueous buffer 1. Poor solubility: The presence of TFA and the hydrophobic nature of the peptide can lead to poor solubility in aqueous solutions.[5]1. Dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO) before slowly adding the aqueous buffer with vortexing. 2. Perform a TFA/acetate exchange, as the acetate salt may have better aqueous solubility.[5]
Unexpected cytotoxicity in cell-based assays 1. Residual TFA: TFA is known to be toxic to cells, which can interfere with the interpretation of experimental results.[4][5]1. Exchange the TFA counter-ion for a more biocompatible one, such as acetate or hydrochloride, using established protocols.[3][7]

Data Summary

The following tables provide illustrative data on the stability of a typical cyclic depsipeptide under various conditions. Note that specific data for Gallinamide A is limited in the public domain, and these tables are intended as a general guide.

Table 1: Illustrative Stability of a Cyclic Depsipeptide in Different Solvents at 4°C

Solvent% Remaining after 7 days% Remaining after 30 days
Water (pH 7)95%85%
PBS (pH 7.4)94%82%
50% Acetonitrile/Water98%92%
DMSO>99%>98%

Table 2: Illustrative pH Stability of a Cyclic Depsipeptide in Aqueous Buffer at 25°C

pHHalf-life (t½) in hours
348
5120
7150
972

Experimental Protocols

Protocol 1: Stability Assessment of Gallinamide A by HPLC-MS

This protocol outlines a method to assess the stability of Gallinamide A under different conditions (e.g., pH, temperature, solvent).

1. Materials:

  • This compound salt

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid

  • Buffers of various pH (e.g., citrate, phosphate, borate)

  • HPLC-MS system with a C18 column

2. Sample Preparation:

  • Prepare a stock solution of Gallinamide A in DMSO at a concentration of 1 mg/mL.

  • For each stability condition, dilute the stock solution to a final concentration of 50 µg/mL in the respective test buffer or solvent.

  • Prepare a "time zero" sample by immediately analyzing one of the freshly prepared solutions.

  • Incubate the remaining samples under the desired conditions (e.g., 4°C, 25°C, 37°C).

3. HPLC-MS Analysis:

  • At specified time points (e.g., 0, 24, 48, 72, 168 hours), withdraw an aliquot from each sample.

  • Inject the sample into the HPLC-MS system.

  • HPLC Method (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 10-90% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 220 nm and MS (positive ion mode, monitoring for the [M+H]⁺ of Gallinamide A and potential degradation products).

  • Data Analysis:

    • Quantify the peak area of the intact Gallinamide A at each time point.

    • Calculate the percentage of Gallinamide A remaining relative to the time zero sample.

    • Identify any major degradation products by their mass-to-charge ratio.

Protocol 2: TFA to Acetate Exchange using Anion Exchange Resin

This protocol describes how to replace the TFA counter-ion with acetate.

1. Materials:

  • This compound salt

  • Strong anion exchange resin (e.g., AG 1-X8)

  • Sodium acetate solution (1 M)

  • HPLC-grade water

  • Lyophilizer

2. Procedure:

  • Prepare a small column with the anion exchange resin.

  • Equilibrate the column by washing with 1 M sodium acetate solution.

  • Wash the column thoroughly with HPLC-grade water to remove excess sodium acetate.

  • Dissolve the this compound salt in a minimal amount of water.

  • Apply the peptide solution to the column.

  • Elute the peptide with water and collect the fractions containing the peptide (monitor with UV absorbance at 220 nm or a suitable method).

  • Combine the peptide-containing fractions.

  • Freeze the combined fractions and lyophilize to obtain the Gallinamide A acetate salt.

  • Confirm the exchange and purity using HPLC-MS and/or NMR.

Visualizations

GallinamideA_Stability_Workflow Experimental Workflow for Gallinamide A Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output prep1 Dissolve this compound in DMSO (Stock Solution) prep2 Dilute stock into various test conditions (buffers, solvents) prep1->prep2 inc1 Incubate samples at different temperatures (4°C, 25°C, 37°C) prep2->inc1 inc2 Withdraw aliquots at specified time points (0, 24, 48, 72h...) inc1->inc2 ana1 Inject aliquots into HPLC-MS inc2->ana1 ana2 Quantify remaining Gallinamide A ana1->ana2 ana3 Identify degradation products ana2->ana3 out1 Stability Profile (Degradation kinetics) ana3->out1

Caption: Workflow for assessing Gallinamide A stability.

Troubleshooting_Logic Troubleshooting Logic for Gallinamide A Instability cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Poor Experimental Results cause1 Peptide Degradation start->cause1 cause2 Inaccurate Concentration start->cause2 cause3 TFA Interference start->cause3 sol1 Prepare fresh solutions Store properly (aliquot, -80°C) Optimize pH (5-7) cause1->sol1 sol2 Determine net peptide content (e.g., AAA or UV spec) cause2->sol2 sol3 Perform TFA exchange (Acetate or HCl salt) cause3->sol3

Caption: Troubleshooting decision tree for Gallinamide A.

GallinamideA_Degradation_Pathways Potential Degradation Pathways of Gallinamide A gallinamide Gallinamide A (Cyclic Depsipeptide) hydrolysis Hydrolysis gallinamide->hydrolysis pH, Temp oxidation Oxidation gallinamide->oxidation Oxygen, Light aggregation Aggregation gallinamide->aggregation Concentration, TFA product1 Linearized Depsipeptide (cleavage at ester bond) hydrolysis->product1 product2 Oxidized side chains (e.g., Met, Trp if present) oxidation->product2 product3 Inactive Aggregates aggregation->product3

Caption: Potential degradation pathways for Gallinamide A.

References

minimizing off-target effects of Gallinamide A TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Gallinamide A TFA, with a focus on minimizing and troubleshooting off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Gallinamide A?

Gallinamide A is a potent and selective irreversible inhibitor of human Cathepsin L.[1][2] Its mechanism involves the formation of a covalent bond with the active site cysteine residue of the protease.[2] This irreversible binding leads to prolonged inhibition of the enzyme's activity.

Q2: What are the known off-target effects of Gallinamide A?

While Gallinamide A is highly selective for Cathepsin L, it can exhibit activity against other closely related cysteine proteases. Studies have shown that it is 28-fold more selective for Cathepsin L than Cathepsin V and 320-fold more selective than Cathepsin B.[1][3] It is reported to be inactive against the exopeptidase Cathepsin H.[1][3] Due to its covalent nature, there is a potential for off-target interactions with other proteins containing reactive cysteine residues. Researchers should be aware of this possibility when interpreting experimental results.

Q3: What is this compound?

This compound is the trifluoroacetate salt of Gallinamide A. The TFA salt form is often used to improve the solubility and stability of the peptide. It is important to consider the potential effects of TFA in your experiments, although it is generally used at concentrations that do not interfere with most biological assays.

Q4: Are there strategies to reduce the off-target effects of Gallinamide A?

Yes, several strategies can be employed:

  • Use the lowest effective concentration: Titrate Gallinamide A to the lowest concentration that yields the desired on-target effect to minimize the likelihood of off-target binding.

  • Control experiments: Include appropriate controls to differentiate between on-target and off-target effects. This can include using cells with knockdown or knockout of Cathepsin L or using a less active analog of Gallinamide A as a negative control.

  • Structural modification: Synthesis of Gallinamide A analogs with improved selectivity is an active area of research. Modifications to the peptide backbone and side chains can enhance binding to the target protease while reducing interactions with other proteins.[4][5][6]

  • Targeted delivery: While not yet specific to Gallinamide A, targeted delivery systems using cyclic peptides or antibody-drug conjugates are being developed to increase the concentration of therapeutic agents at the site of action, thereby reducing systemic exposure and off-target effects.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

Possible Cause: Off-target effects of Gallinamide A.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Results A Unexpected/Inconsistent Results Observed B Step 1: Confirm On-Target Cathepsin L Inhibition A->B Start C Step 2: Perform Dose-Response Curve Analysis B->C On-target confirmed D Step 3: Proteome-wide Off-Target Analysis C->D Dose-dependency established E Step 4: Analog Comparison D->E Potential off-targets identified F Step 5: Data Interpretation & Refined Hypothesis E->F Selectivity of analogs assessed G cluster_0 Troubleshooting Cellular Toxicity A Cellular Toxicity Observed at High Concentrations B Step 1: Determine CC50 (Cytotoxic Concentration 50%) A->B Start C Step 2: Compare CC50 with On-Target EC50 B->C CC50 determined D Step 3: Apoptosis/Necrosis Pathway Analysis C->D Significant difference observed E Step 4: Rescue Experiment with Cathepsin L Overexpression D->E Mechanism of toxicity identified F Conclusion E->F Rescue effect assessed G cluster_0 Cathepsin L Signaling Pathway cluster_1 Inhibition A Pro-Cathepsin L B Active Cathepsin L A->B Proteolytic Cleavage D Cleaved Substrates B->D Proteolysis C Substrate Proteins (e.g., ECM components) C->D E Cellular Processes (e.g., Invasion, Migration) D->E F Gallinamide A F->B Irreversible Inhibition

References

optimizing pre-incubation time for Gallinamide A TFA assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Gallinamide A TFA Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and what is its mechanism of action?

Gallinamide A is a potent and selective irreversible inhibitor of human Cathepsin L.[1][2][3][4] Its mechanism of action involves the formation of a covalent bond with the active site cysteine of the protease through a Michael addition reaction.[2][4][5] This irreversible binding makes the timing of its interaction with the enzyme a critical experimental parameter.

Q2: Why is pre-incubation time a critical factor in Gallinamide A assays?

Gallinamide A exhibits time-dependent inhibition, meaning its inhibitory potency increases with longer pre-incubation times with the target enzyme, Cathepsin L, before the addition of the substrate.[2][4][5][6] Pre-incubation allows for the covalent bond to form, leading to a more accurate determination of its inhibitory activity. For example, studies have shown a significant decrease in the IC50 value of Gallinamide A against Cathepsin L after a 30-minute pre-incubation compared to no pre-incubation.[2][5][6]

Q3: What does "TFA" in "this compound" signify?

TFA stands for trifluoroacetic acid. It is often used as a counterion to stabilize peptides and small molecules like Gallinamide A during synthesis and purification. For most biological assays, the presence of residual TFA at working dilutions is not expected to interfere with the results.

Q4: What is the primary signaling pathway involving Gallinamide A's target, Cathepsin L?

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[5][7] In cancer, elevated Cathepsin L activity is associated with tumor invasion, metastasis, and drug resistance.[3][5][7][8] Gallinamide A, by inhibiting Cathepsin L, can modulate these pathways.

Below is a diagram illustrating the central role of Cathepsin L and its inhibition by Gallinamide A.

CathepsinL_Pathway Cathepsin L Signaling and Inhibition by Gallinamide A cluster_lysosome Lysosome cluster_extracellular Extracellular Matrix / Cell Surface cluster_cellular_processes Cellular Processes CathepsinL Cathepsin L (active) DrugResistance Drug Resistance CathepsinL->DrugResistance Contributes to AntigenProcessing Antigen Processing CathepsinL->AntigenProcessing Mediates CathepsinL_secreted Secreted Cathepsin L CathepsinL->CathepsinL_secreted Secretion ProCathepsinL Pro-Cathepsin L ProCathepsinL->CathepsinL Autocatalytic activation (low pH) ECM Extracellular Matrix (e.g., Collagen, Fibronectin) DegradedECM Degraded ECM Invasion Tumor Invasion & Metastasis DegradedECM->Invasion Promotes GallinamideA Gallinamide A GallinamideA->CathepsinL Irreversible Inhibition GallinamideA->CathepsinL_secreted Irreversible Inhibition CathepsinL_secreted->ECM Degradation

Cathepsin L pathway and Gallinamide A inhibition.

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing the pre-incubation time for your this compound assays.

Problem Possible Causes Solutions
High variability in IC50 values between experiments. Inconsistent pre-incubation timing. Pipetting errors. Cell plating inconsistencies (for cell-based assays).Ensure precise and consistent pre-incubation times for all samples, including controls. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. Ensure a homogenous cell suspension and allow plates to rest at room temperature before incubation to ensure even cell distribution.
No significant difference in IC50 with and without pre-incubation. Pre-incubation time is too short. Gallinamide A degradation. Inactive enzyme.Increase the pre-incubation time. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to determine the optimal duration. Prepare fresh Gallinamide A solutions for each experiment. Avoid repeated freeze-thaw cycles. Verify the activity of your Cathepsin L stock with a known substrate and control inhibitor.
Unexpectedly high IC50 values even with pre-incubation. Sub-optimal assay buffer conditions (pH, additives). High enzyme concentration. Interference from TFA salt (unlikely but possible at very high concentrations).Optimize the assay buffer. Cathepsin L is most active at an acidic pH (typically pH 5.5). Titrate the enzyme concentration to ensure the assay is in the linear range. High enzyme concentrations can lead to rapid substrate depletion and may require higher inhibitor concentrations for effective inhibition. Ensure the final concentration of TFA in the assay is negligible. If concerned, dialyze the Gallinamide A stock or use a different salt form if available.
Assay signal is too low or too high. Incorrect substrate concentration. Inappropriate cell number (for cell-based assays). Incorrect plate reader settings.Determine the Km of the substrate for your enzyme and use a substrate concentration at or below the Km for competitive inhibition studies. Optimize cell seeding density to ensure the signal is within the linear range of the detection method. Check the excitation and emission wavelengths and other settings on your plate reader.

Experimental Protocols

Protocol: Optimizing Pre-incubation Time for Gallinamide A Inhibition of Cathepsin L

This protocol provides a framework for determining the optimal pre-incubation time for a biochemical assay measuring Gallinamide A inhibition of recombinant human Cathepsin L.

Materials:

  • Recombinant Human Cathepsin L

  • This compound

  • Cathepsin L substrate (e.g., Z-FR-AMC)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 4 mM DTT, pH 5.5)

  • 96-well black microplates

  • Fluorescence plate reader

Workflow Diagram:

Assay_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) start->prep_reagents setup_plate Set up 96-well Plate (Controls and Gallinamide A dilutions) prep_reagents->setup_plate pre_incubation Pre-incubate Enzyme and Gallinamide A (Time points: 0, 15, 30, 60 min) setup_plate->pre_incubation add_substrate Add Substrate to Initiate Reaction pre_incubation->add_substrate read_plate Read Fluorescence over Time (Kinetic or Endpoint) add_substrate->read_plate analyze_data Analyze Data (Calculate IC50 for each time point) read_plate->analyze_data end End analyze_data->end

Workflow for optimizing pre-incubation time.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute recombinant Cathepsin L and the substrate in assay buffer to their desired working concentrations.

  • Assay Plate Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add serial dilutions of Gallinamide A to the appropriate wells. Include vehicle control (DMSO) wells.

    • Add the diluted Cathepsin L to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for different durations (e.g., 0, 15, 30, and 60 minutes). The 0-minute time point involves adding the substrate immediately after the enzyme.

  • Reaction Initiation and Measurement:

    • After the designated pre-incubation time, add the Cathepsin L substrate to all wells to start the reaction.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for Z-FR-AMC) in kinetic mode for 30-60 minutes, or as a single endpoint reading after a fixed time.

  • Data Analysis:

    • For each pre-incubation time point, calculate the initial reaction rates from the kinetic reads.

    • Plot the percent inhibition versus the logarithm of the Gallinamide A concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.

Data Presentation

Table 1: Effect of Pre-incubation Time on Gallinamide A IC50 against Cathepsin L

The following table summarizes representative data demonstrating the impact of pre-incubation time on the inhibitory potency of Gallinamide A.

Pre-incubation Time (minutes)IC50 (nM)Fold Change in Potency (relative to 0 min)
047.01.0
305.09.4

Data is illustrative and based on published findings.[2][5][6]

This data clearly shows that a 30-minute pre-incubation period increases the apparent potency of Gallinamide A by nearly 10-fold. Researchers should generate similar data under their specific experimental conditions to determine the optimal pre-incubation time for their assays.

References

dealing with the reactivity of Gallinamide A TFA in complex media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Gallinamide A TFA. It focuses on the challenges presented by its reactivity and the presence of the trifluoroacetic acid (TFA) counter-ion in complex biological media.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and what is its mechanism of action?

A: Gallinamide A is a natural lipodepsipeptide derived from marine cyanobacteria.[1][2] It is a potent and selective irreversible inhibitor of cathepsin L and related cysteine proteases.[1][3][4] Its mechanism involves a covalent Michael addition reaction between its reactive enamide group (an α,β-unsaturated Michael acceptor) and the active site cysteine thiol of the protease.[2][3] This irreversible binding leads to the inactivation of the enzyme.

Q2: Why is the compound supplied as a TFA salt? What are the implications?

A: Trifluoroacetic acid (TFA) is commonly used during the solid-phase synthesis and HPLC purification of peptides and related molecules like Gallinamide A.[5][6] Consequently, the final lyophilized product is often a TFA salt, where the TFA anion acts as a counter-ion to positively charged groups on the molecule.[7][8] While essential for purification, residual TFA can significantly impact experimental results. It can alter the compound's conformation, solubility, and biological activity, and may exhibit cytotoxicity at concentrations as low as 10 nM.[5][7]

Q3: Can the TFA counter-ion interfere with my assay?

A: Yes, residual TFA can cause unpredictable results.[7] Its acidity can denature pH-sensitive proteins in your assay.[5] Furthermore, TFA has been reported to inhibit cell proliferation in some cases and stimulate it in others, which can lead to false positive or negative results in cell-based assays.[7] For sensitive applications, especially in vivo studies or cell-based assays, reducing TFA levels to below 1% is often recommended.[5]

Troubleshooting Guide

Q4: I'm observing higher-than-expected cytotoxicity in my cell-based assay. Could this compound be the cause?

A: Yes, this is a common issue. The observed cytotoxicity may stem from two sources: the intrinsic activity of Gallinamide A or the presence of the TFA counter-ion. TFA itself is known to be cytotoxic and can inhibit the proliferation of cell types like osteoblasts and chondrocytes even at nanomolar concentrations.[7]

Recommended Actions:

  • Run a TFA Control: Test the effect of TFA alone on your cells at concentrations equivalent to what might be present with your Gallinamide A sample.

  • Perform a Counter-ion Exchange: Exchange the TFA for a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. A detailed protocol is provided below (see Protocol 2). Re-testing the HCl or acetate salt of Gallinamide A should clarify if the cytotoxicity is from the compound or the TFA.[5][9]

Q5: My IC50 values for Gallinamide A are inconsistent or weaker than the literature reports.

A: Inconsistent potency can be due to several factors related to the reactivity of Gallinamide A and the presence of TFA.

Potential Causes & Solutions:

  • Compound Instability: Gallinamide A is an irreversible inhibitor with reactive functional groups, including an ester bond.[2][3] It may be unstable in your assay medium, especially if it contains high concentrations of serum with active esterases.[10]

    • Solution: Assess the stability of Gallinamide A in your specific medium over the time course of your experiment (see Protocol 1). Consider reducing pre-incubation times or serum concentrations if stability is an issue.

  • TFA Interference: TFA can bind to positively charged residues on your target protein or other components in the assay, potentially altering interactions.[5][9]

    • Solution: Perform a counter-ion exchange to remove TFA.

  • Reaction with Media Components: The reactive enamide of Gallinamide A could potentially react with other nucleophiles in complex media, such as free thiols on serum albumin, reducing the effective concentration available to inhibit your target.

    • Solution: Minimize pre-incubation time in complex media. If possible, perform the inhibition assay in a simpler buffer system before validating in a more complex matrix.

Q6: I am seeing high background or artifacts in my fluorescence-based assay.

A: This could be an artifact caused by the TFA or the compound itself. Some compounds can quench fluorescence, leading to misleading results in assays that rely on fluorescent substrates.[11][12]

Recommended Actions:

  • Run a "Compound Only" Control: Include a control well with Gallinamide A and the fluorescent probe/substrate but without the enzyme/target to check for direct quenching or fluorescence effects.

  • Consider an Orthogonal Assay: If possible, validate your findings using a different detection method, such as LC-MS, to measure substrate turnover.

Data Presentation

Table 1: Reported In Vitro Activity of Gallinamide A This table summarizes the inhibitory concentrations of Gallinamide A against various targets as reported in the literature.

TargetAssay TypeIC50 / EC50Reference
Human Cathepsin LEnzymatic Assay (30 min pre-incubation)5.0 nM[3]
Human Cathepsin LEnzymatic Assay17.6 pM[13]
Plasmodium falciparum (W2 strain)Cell-based Assay8.4 µM[1]
Plasmodium falciparumCell-based Assay50 nM[13]
Trypanosoma cruzi cruzainEnzymatic Assay0.26 nM[14]
Intracellular T. cruzi amastigotesCell-based Assay15 nM[14]
SARS-CoV-2 Infection (VeroE6 cells)Cell-based Assay28 nM[13]

Table 2: Example Plasma Stability Data for a Test Compound This table illustrates how to present stability data. The values are for demonstration purposes only and do not represent actual data for Gallinamide A.

Incubation Time (minutes)% Compound Remaining (Mean ± SD)Half-life (t½) (minutes)
0100\multirow{5}{*}{Calculated from decay curve}
1585.2 ± 4.1
3068.5 ± 3.5
6045.1 ± 2.9
12018.9 ± 2.2

Mandatory Visualizations

Mechanism_of_Action cluster_CatL Enzyme Active Site CatL Cathepsin L (Active) Cys25 Active Site Cysteine-SH Complex Reversible E-I Complex CatL->Complex Ki GallA Gallinamide A (Reactive Enamide) GallA->Complex Covalent_Complex Covalent Inactivated Complex (Cathepsin L-S-Gallinamide A) Complex->Covalent_Complex kinact (Michael Addition)

Caption: Proposed mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Potency, High Cytotoxicity) Check_TFA Is TFA the issue? Start->Check_TFA Check_Stability Is the compound unstable? Check_TFA->Check_Stability No TFA_Control Run TFA-only control experiment Check_TFA->TFA_Control Yes Stability_Assay Run stability assay in media (Protocol 1) Check_Stability->Stability_Assay Yes Problem_Not_Solved Problem Persists (Consider other factors, e.g., off-target effects) Check_Stability->Problem_Not_Solved No Ion_Exchange Perform counter-ion exchange (Protocol 2) TFA_Control->Ion_Exchange Rerun_HCl Re-run experiment with HCl/Acetate salt Ion_Exchange->Rerun_HCl Modify_Protocol Modify assay protocol (e.g., reduce pre-incubation time) Stability_Assay->Modify_Protocol Problem_Solved Problem Resolved Rerun_HCl->Problem_Solved Modify_Protocol->Problem_Solved

Caption: A logical workflow for troubleshooting common issues with this compound.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Plasma or Cell Culture Media

This protocol outlines a general method to determine the stability of Gallinamide A in a complex biological matrix using LC-MS/MS.[10][15]

Materials:

  • This compound

  • Human (or other species) plasma, serum, or complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ice-cold acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge for 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare a stock solution of Gallinamide A (e.g., 10 mM in DMSO). Prepare a working solution by diluting the stock in ACN or an appropriate solvent.

  • Reaction Setup: Pre-warm the biological matrix (plasma, media) to 37°C. In a 96-well plate, add the matrix to each well.

  • Initiate Reaction: To start the assay, add a small volume of the Gallinamide A working solution to each well to achieve the final desired concentration (e.g., 1-10 µM). Mix gently. This is the T=0 time point for the first set of wells.

  • Incubation: Incubate the plate at 37°C. Samples will be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard to the appropriate wells. The ACN will precipitate the proteins.

  • Protein Precipitation: After the final time point, seal the plate and vortex for 2 minutes. Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new 96-well plate. Analyze the samples by LC-MS/MS to quantify the remaining concentration of Gallinamide A relative to the internal standard.

  • Data Analysis: Calculate the percentage of Gallinamide A remaining at each time point compared to the T=0 sample. Plot the natural logarithm of the percent remaining against time to determine the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.[10]

Stability_Assay_Workflow Start Prepare Gallinamide A and Biological Matrix Incubate Incubate at 37°C Start->Incubate Timepoints Take samples at T = 0, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench with Cold ACN + Internal Standard Timepoints->Quench Precipitate Centrifuge to Precipitate Proteins Quench->Precipitate Analyze Analyze Supernatant by LC-MS/MS Precipitate->Analyze Calculate Calculate % Remaining and Half-Life Analyze->Calculate

Caption: Experimental workflow for determining the stability of Gallinamide A.

Protocol 2: TFA Counter-ion Exchange to Hydrochloride (HCl) Salt

This protocol describes a common method to replace TFA counter-ions with chloride, which is more physiologically compatible.[9]

Materials:

  • This compound (lyophilized powder)

  • 10 mM Hydrochloric Acid (HCl) solution in water

  • Milli-Q or HPLC-grade water

  • Lyophilizer

Methodology:

  • Dissolution: Dissolve the lyophilized this compound powder in a minimal amount of 10 mM HCl.

  • Lyophilization (Cycle 1): Freeze the solution (e.g., using a dry ice/acetone bath or by placing it in a -80°C freezer) until it is completely solid. Lyophilize the sample until all the solvent is removed (typically overnight).

  • Repeat Cycles: To ensure complete exchange, repeat the process. Re-dissolve the resulting powder in 10 mM HCl, freeze, and lyophilize again. Three cycles are generally sufficient to reduce TFA content to negligible levels.[9]

  • Final Wash: For the final cycle, dissolve the peptide in pure Milli-Q water (instead of HCl solution), freeze, and lyophilize one last time to remove any excess HCl.

  • Verification (Optional): The efficiency of TFA removal can be quantified using methods like ¹⁹F-NMR or specific HPLC-ELSD analysis if available.[9] The resulting Gallinamide A HCl salt can then be weighed and used to prepare fresh stock solutions for biological assays.

References

Technical Support Center: Overcoming Gallinamide A TFA Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Gallinamide A TFA in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

Gallinamide A is a natural product isolated from marine cyanobacteria.[1][2] Its trifluoroacetic acid (TFA) salt is commonly used in research. Gallinamide A is a potent, selective, and irreversible inhibitor of human Cathepsin L (CatL), a cysteine protease.[1][3][4] It acts by forming a covalent bond with the active site cysteine residue of CatL, thereby inactivating the enzyme.[3][4]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to Gallinamide A have not been extensively documented, based on its mechanism of action and general principles of drug resistance, potential mechanisms include:

  • Target Alteration: Downregulation or mutation of the Cathepsin L protein (CTSL gene) could reduce the primary target of Gallinamide A.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump Gallinamide A out of the cell, reducing its intracellular concentration.

  • Pathway Compensation: Upregulation of alternative or compensatory signaling pathways may bypass the effects of Cathepsin L inhibition.

  • Increased Antioxidant Capacity: Enhanced cellular antioxidant systems, such as elevated glutathione (GSH) levels, might quench the reactive electrophile of Gallinamide A, preventing it from reaching its target.

Q3: How can I confirm if my cells have developed resistance to this compound?

You can confirm resistance by performing a dose-response assay and calculating the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value in your cell line compared to the parental, sensitive cell line indicates the development of resistance.

Troubleshooting Guide

Issue 1: Increased IC50 of this compound in my cell line.

This is the primary indicator of resistance. The following steps will help you investigate the underlying cause.

Workflow for Investigating Gallinamide A Resistance

cluster_0 Start: Suspected Resistance cluster_1 Step 1: Target Analysis cluster_2 Step 2: Drug Efflux Assessment cluster_3 Step 3: Cellular Redox State Analysis cluster_4 Step 4: Potential Solutions A Increased IC50 of Gallinamide A B Measure Cathepsin L (CTSL) Expression A->B Hypothesis: Target Alteration D Quantify ABC Transporter (e.g., P-gp) Expression A->D Hypothesis: Increased Efflux F Measure Intracellular Glutathione (GSH) Levels A->F Hypothesis: Redox Adaptation C Assess Cathepsin L Enzymatic Activity B->C G Combination Therapy: - ABC Transporter Inhibitor - Pro-oxidant Agent C->G If CatL is low H Alternative Therapeutic Strategy: - Target different pathway C->H If CatL is mutated E Perform Rhodamine 123 Efflux Assay D->E E->G If efflux is high F->G If GSH is high cluster_0 Gallinamide A Action A Gallinamide A B Cathepsin L (Active) A->B Enters Cell C Covalent Adduct (Inactive Cathepsin L) B->C Irreversible Covalent Inhibition at Cys25 cluster_0 Cellular Resistance Mechanisms Gallinamide_A Gallinamide A Target Cathepsin L Gallinamide_A->Target Inhibits Cell_Survival Cell Survival Target->Cell_Survival Promotes Apoptosis (when inhibited) Efflux P-gp Efflux Pump Efflux->Gallinamide_A Pumps Out Redox GSH Redox->Gallinamide_A Neutralizes Pathway Compensatory Signaling Pathway Pathway->Cell_Survival Promotes Survival

References

troubleshooting inconsistent results in Gallinamide A TFA experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gallinamide A experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during their work with Gallinamide A, particularly in the context of trifluoroacetic acid (TFA) usage.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and what is its primary mechanism of action?

Gallinamide A is a cyclodepsipeptide of marine origin, first isolated from the cyanobacterium Schizothrix spp.[1] It is a potent and selective irreversible inhibitor of the human cysteine protease, Cathepsin L.[2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine of Cathepsin L, effectively inactivating the enzyme.[2]

Q2: Why is Trifluoroacetic Acid (TFA) commonly found in Gallinamide A samples?

TFA is a strong acid frequently used in the solid-phase synthesis and purification of peptides and related molecules like Gallinamide A.[3][4][5] It is a common component of the mobile phase in reverse-phase high-performance liquid chromatography (RP-HPLC), a standard technique for purifying Gallinamide A. As a result, Gallinamide A is often isolated as a TFA salt.

Q3: Can residual TFA in my Gallinamide A sample affect my experimental results?

Yes, residual TFA can significantly impact experimental outcomes, leading to inconsistent and unreliable data. TFA can alter the physicochemical properties of peptides, interfere with analytical techniques, and exhibit biological activity of its own.[3][4][5]

Q4: How can I remove TFA from my Gallinamide A sample?

Several methods can be employed to remove or exchange the TFA counter-ion. A common and effective method is repeated lyophilization from a dilute hydrochloric acid (HCl) solution (e.g., 10 mM HCl).[6][7] This process protonates the trifluoroacetate, allowing the volatile trifluoroacetic acid to be removed during freeze-drying, leaving the peptide as a hydrochloride salt. Other methods include ion-exchange chromatography and specialized HPLC protocols.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cathepsin L Inhibition Assays

Symptoms:

  • High variability in the half-maximal inhibitory concentration (IC50) of Gallinamide A against Cathepsin L across replicate experiments.

  • Lower than expected potency of Gallinamide A.

Possible Causes & Solutions:

Cause Explanation Solution
Residual TFA Interference The acidic nature of TFA can alter the pH of the assay buffer, affecting both the enzyme activity and the inhibitor's binding characteristics. TFA itself may also interact with the enzyme or substrate.1. TFA Removal: Perform a salt exchange to replace TFA with a more biocompatible counter-ion like chloride.[5][6][7] 2. Buffer pH verification: Always verify the final pH of your assay buffer after the addition of all components, including the Gallinamide A solution.
Inhibitor Aggregation Gallinamide A is a hydrophobic molecule and may aggregate in aqueous assay buffers, reducing its effective concentration.[8][9][10][11]1. Solubilization: Dissolve Gallinamide A in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting it into the assay buffer. Ensure the final solvent concentration is low and consistent across all wells. 2. Use of Surfactants: Consider the inclusion of a non-ionic surfactant like Triton X-100 or Tween-20 at a low concentration (e.g., 0.01%) in the assay buffer to prevent aggregation.
Assay Conditions The potency of irreversible inhibitors like Gallinamide A can be time-dependent. Inconsistent pre-incubation times will lead to variable results.[2]1. Standardize Pre-incubation: Implement a fixed pre-incubation time for Gallinamide A with Cathepsin L before adding the substrate. A 30-minute pre-incubation has been shown to significantly increase the apparent potency of Gallinamide A.[2] 2. Kinetic Analysis: For more accurate determination of inhibitory constants, perform a kinetic analysis to determine the second-order rate constant (kinact/KI).
Issue 2: Poor Reproducibility in Cell-Based Assays

Symptoms:

  • Inconsistent effects of Gallinamide A on cell viability, proliferation, or other cellular endpoints.

  • High background toxicity in control wells.

Possible Causes & Solutions:

Cause Explanation Solution
TFA-induced Cytotoxicity Residual TFA in the Gallinamide A sample can be toxic to cells, confounding the interpretation of the inhibitor's specific effects.[12]1. TFA Removal: Prioritize the use of TFA-free Gallinamide A for all cell-based experiments.[5][6][7] 2. Vehicle Control: Ensure your vehicle control contains the same concentration of any residual solvent and, if TFA cannot be removed, a corresponding amount of TFA to assess its contribution to the observed effects.
Poor Compound Solubility The hydrophobic nature of Gallinamide A can lead to poor solubility and precipitation in cell culture media, resulting in inconsistent dosing.[8][9][10][11]1. Formulation: Prepare a concentrated stock solution of Gallinamide A in a biocompatible solvent like DMSO. When diluting into media, do so with vigorous mixing to minimize precipitation. 2. Serum Effects: Be aware that components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. Consider initial experiments in serum-free media if appropriate for your cell line.
Issue 3: Artifacts and Inconsistent Results in Analytical Measurements (HPLC, Mass Spectrometry)

Symptoms:

  • Broad or tailing peaks for Gallinamide A in RP-HPLC.

  • Presence of unexpected adducts in mass spectrometry data.

  • Suppression of the Gallinamide A signal in the mass spectrometer.

Possible Causes & Solutions:

Cause Explanation Solution
TFA Adduct Formation In electrospray ionization mass spectrometry (ESI-MS), TFA can form adducts with the analyte, splitting the signal between the protonated molecule and one or more TFA adducts, which can complicate data interpretation and reduce sensitivity.[13]1. Optimize MS Conditions: Adjusting mass spectrometer source parameters, such as cone voltage and gas flow, can sometimes help to dissociate TFA adducts. 2. Mobile Phase Modifier: For LC-MS analysis, consider replacing TFA with a more MS-friendly acid like formic acid or acetic acid, if chromatographic resolution can be maintained.
Ion Suppression by TFA TFA is a strong ion-pairing agent and can suppress the ionization of analytes in ESI-MS, leading to reduced sensitivity.[13]1. Use a Different Acid: As mentioned above, switching to formic or acetic acid is a common strategy to mitigate ion suppression. 2. Post-column Modification: In some cases, post-column addition of a weak base can neutralize the TFA and improve signal intensity.
Inconsistent Counter-ion Content The amount of TFA associated with the Gallinamide A can vary between batches, leading to inaccuracies in determining the precise concentration of the active compound by weight.1. Quantitative NMR (qNMR): Use 19F NMR to quantify the amount of TFA in your sample.[5][6][12][14] 2. Accurate Mass Determination: Ensure that the molecular weight used for concentration calculations accounts for the mass of the TFA counter-ion(s) if it has not been removed.

Experimental Protocols

Protocol 1: TFA Removal from Gallinamide A (HCI Exchange)

This protocol is adapted from standard methods for peptide salt exchange.[6][7]

  • Dissolve the Gallinamide A TFA salt in a minimal amount of deionized water.

  • Add 10 mM hydrochloric acid (HCl) to the solution.

  • Freeze the solution using liquid nitrogen.

  • Lyophilize the frozen solution overnight until all liquid is removed.

  • To ensure complete removal, re-dissolve the resulting Gallinamide A HCl salt in 10 mM HCl and repeat the freeze-drying process.

  • Validate the removal of TFA using a sensitive analytical technique such as 19F NMR.[5][6][12][14]

Protocol 2: Fluorometric Cathepsin L Inhibition Assay

This protocol is based on commercially available assay kits.[1][15][16]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5).

    • Add a reducing agent such as DTT (dithiothreitol) to the assay buffer to a final concentration of 2-5 mM just before use.

    • Prepare a stock solution of the fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC) in DMSO. Dilute to the working concentration in assay buffer.

    • Prepare a stock solution of human recombinant Cathepsin L in assay buffer.

    • Prepare a stock solution of Gallinamide A in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add serial dilutions of the Gallinamide A solution (or DMSO as a vehicle control) to the appropriate wells.

    • Add the Cathepsin L solution to all wells except for the "no enzyme" control.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the Cathepsin L substrate solution to all wells.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Data Analysis:

    • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Calculate the percent inhibition for each concentration of Gallinamide A relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the Gallinamide A concentration and fit the data to a suitable equation to determine the IC50 value.

Visualizations

Cathepsin_L_Signaling_Pathway Cathepsin L Signaling in Cancer Progression Pro_Cathepsin_L Pro-Cathepsin L Cathepsin_L_Lysosome Active Cathepsin L (Lysosome) Pro_Cathepsin_L->Cathepsin_L_Lysosome Maturation (Low pH) Cathepsin_L_Secreted Secreted Cathepsin L Pro_Cathepsin_L->Cathepsin_L_Secreted Secretion Apoptosis_Inhibition Inhibition of Apoptosis Cathepsin_L_Lysosome->Apoptosis_Inhibition Promotes ECM Extracellular Matrix (Collagen, Fibronectin) Cathepsin_L_Secreted->ECM Degradation Growth_Factors Growth Factors Cathepsin_L_Secreted->Growth_Factors Release/Activation Angiogenesis Angiogenesis Cathepsin_L_Secreted->Angiogenesis Promotes Gallinamide_A Gallinamide A Gallinamide_A->Cathepsin_L_Lysosome Inhibition Gallinamide_A->Cathepsin_L_Secreted Inhibition Integrins Integrins ECM->Integrins Binding PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt Activation FAK FAK Integrins->FAK Activation FAK->PI3K_Akt Activation Migration_Invasion Cell Migration & Invasion PI3K_Akt->Migration_Invasion Promotes

Caption: Cathepsin L signaling pathway in cancer progression.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Experimental Results Check_TFA Is Gallinamide A a TFA salt? Start->Check_TFA Remove_TFA Perform TFA removal (e.g., HCl exchange) Check_TFA->Remove_TFA Yes Check_Solubility Assess Compound Solubility Check_TFA->Check_Solubility No Re_run_exp Re-run Experiment Remove_TFA->Re_run_exp Re_run_exp->Check_Solubility Failure Consistent_Results Consistent Results Achieved Re_run_exp->Consistent_Results Success Optimize_Formulation Optimize Formulation (e.g., add surfactant) Check_Solubility->Optimize_Formulation Poor Check_Assay_Params Review Assay Parameters Check_Solubility->Check_Assay_Params Good Optimize_Formulation->Re_run_exp Standardize_Protocol Standardize Protocol (e.g., pre-incubation time) Check_Assay_Params->Standardize_Protocol Inconsistent Check_Assay_Params->Consistent_Results Consistent Standardize_Protocol->Re_run_exp

Caption: Troubleshooting workflow for inconsistent results.

References

optimizing Gallinamide A TFA concentration for viral inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gallinamide A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Gallinamide A in viral inhibition assays, with a specific focus on managing Trifluoroacetic acid (TFA) concentrations.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and what is its mechanism of antiviral action?

Gallinamide A is a natural marine cyanobacterial metabolite known as a potent and selective irreversible inhibitor of human Cathepsin L (CatL).[1][2] Its antiviral activity stems from inhibiting this host-cell protease, not a viral component.[3][4]

Many viruses, including SARS-CoV-2, utilize CatL for entry into host cells.[3][5][6] After the virus binds to a receptor like ACE2 and enters the cell through an endosome, CatL cleaves the viral spike protein.[4][6] This cleavage is a crucial step that allows the viral and endosomal membranes to fuse, releasing the viral genome into the cell. Gallinamide A blocks this process by irreversibly inhibiting CatL, thus preventing viral entry and replication.[3][4]

cluster_cell Host Cell cluster_endosome Endosome cluster_outside Endosome_Virus Virus CatL Cathepsin L Endosome_Virus->CatL 3. Priming by Cathepsin L Fusion Membrane Fusion & Genome Release CatL->Fusion Cytoplasm Cytoplasm Fusion->Cytoplasm 4. Release Replication Viral Replication Cytoplasm->Replication ACE2 ACE2 Receptor ACE2->Endosome_Virus 2. Endocytosis TMPRSS2 TMPRSS2 TMPRSS2->Cytoplasm Virus SARS-CoV-2 Virus->ACE2 1. Binding Virus->TMPRSS2 Alt. Pathway: Membrane Fusion GallinamideA Gallinamide A GallinamideA->CatL Inhibition

Caption: Antiviral mechanism of Gallinamide A via Cathepsin L inhibition.
Q2: My cell viability assay shows high cytotoxicity after Gallinamide A treatment, even at low nanomolar concentrations. What is the likely cause?

The most probable cause is the presence of residual Trifluoroacetic acid (TFA) in your Gallinamide A sample.[7] Gallinamide A is a peptide and is often synthesized and purified using processes that involve TFA, such as solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.[8][9] This results in the final lyophilized product being a TFA salt, where TFA acts as a counter-ion.[10][11]

TFA itself can be cytotoxic and has been shown to inhibit the proliferation of various cell types, with effects observed at concentrations as low as 10 nM.[12][13] Since the effective antiviral concentration of Gallinamide A is also in the low nanomolar range, the cytotoxic effects of TFA can easily confound the results, leading to an overestimation of the compound's toxicity.[7][14]

Q3: How can residual TFA from synthesis affect my viral inhibition assay results?

Residual TFA is a critical, often overlooked variable that can significantly impact experimental outcomes, leading to artifactual results and lack of reproducibility.[7] Its effects can be multifaceted:

  • Direct Cytotoxicity: TFA can reduce cell proliferation and viability, which can be misinterpreted as a direct effect of the peptide being studied.[12][15] This is especially problematic in assays that use metabolic readouts (like MTT, MTS, XTT), as reduced metabolic activity due to TFA toxicity can be mistaken for antiviral activity.

  • Inaccurate Potency (EC50/IC50): If TFA contributes to cell death, the calculated potency of Gallinamide A will be inaccurate. The observed "antiviral effect" could be a combination of true viral inhibition and non-specific cytotoxicity from the TFA counter-ion.

  • Variable TFA Content: The amount of residual TFA can vary significantly between different synthesis batches, often ranging from 10% to 40% of the total peptide weight.[7] This variability can lead to inconsistent and non-reproducible results between experiments.

  • Alteration of Peptide Properties: TFA has been reported to alter the secondary structure of peptides, which could potentially affect how Gallinamide A interacts with its target, Cathepsin L.[7]

Reported Biological Effects of TFA [7][12][13][15]
Effect
Inhibition of cell proliferation
Reduced cell numbers
Stimulation of cell growth
Allosteric modulation of receptors
Q4: What are the recommended methods for removing or exchanging the TFA salt from my Gallinamide A sample?

To ensure that the observed biological activity is solely due to Gallinamide A, it is highly recommended to exchange the TFA counter-ion for a more biologically inert one, such as chloride (Cl⁻) or acetate (AcO⁻).[8][12]

Experimental Protocol 1: TFA/HCl Exchange via Lyophilization

This is the most common method for exchanging TFA with chloride.[10] It relies on the principle of displacing the weaker acid (TFA) with a stronger acid (HCl) followed by removal via lyophilization.

Materials:

  • TFA salt of Gallinamide A

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve the Gallinamide A TFA salt in distilled water at a concentration of approximately 1 mg/mL.[10]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[8][10]

  • Incubation: Let the solution stand at room temperature for at least one minute.[10]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, or alternatively at -80°C.[10]

  • Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed and a dry powder is obtained.[10]

  • Repeat: To ensure complete removal of TFA, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution and repeat the freeze-drying process (Steps 4-5) at least two to three times.[10][16]

  • Final Reconstitution: After the final lyophilization, the resulting Gallinamide A hydrochloride salt can be reconstituted in your desired assay buffer.

Experimental Protocol 2: TFA/Acetate Exchange using Anion Exchange Resin

This method uses an anion exchange column to replace TFA ions with acetate ions.[16][17]

Materials:

  • TFA salt of Gallinamide A

  • Strong anion exchange resin

  • 1 M Sodium Acetate (NaOAc) solution

  • Milli-Q or distilled water

  • Lyophilizer

Procedure:

  • Column Preparation: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[16][17]

  • Resin Activation: Activate and elute the column with 1 M sodium acetate solution.

  • Washing: Thoroughly wash the column with distilled water to remove all excess sodium acetate.[16][17]

  • Loading: Dissolve the this compound salt in a minimal amount of distilled water and apply it to the column.[16]

  • Elution: Elute the column with distilled water, collecting the fractions that contain the peptide. You can monitor this using UV absorbance at 280 nm.[16]

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the Gallinamide A acetate salt.[16]

Q5: How should I design my experiment to troubleshoot and optimize my Gallinamide A viral inhibition assay?

A systematic approach is crucial to distinguish the true antiviral activity of Gallinamide A from artifacts caused by TFA.

| Antiviral Activity and Cytotoxicity of Gallinamide A | | :--- | :--- | :--- | | Compound/Condition | Reported Value | Reference | | Gallinamide A (TFA salt) vs. SARS-CoV-2 | EC₅₀: 28 nM (VeroE6 cells) |[14] | | Gallinamide A (TFA salt) vs. SARS-CoV-2 | IC₉₀: 88 nM (VeroE6 cells) |[3][6] | | Gallinamide A vs. Cathepsin L | IC₅₀: 5.0 nM (with 30 min preincubation) |[1][18] | | Gallinamide A vs. Cathepsin L | IC₅₀: 17.6 pM |[14] | | Gallinamide A Cytotoxicity | CC₅₀: >100 µM (VeroE6 cells) |[14] | | Sodium TFA Cytotoxicity | Inhibition of proliferation at 10-100 nM |[12] |

Below is a recommended workflow for optimizing your experiments.

start Start: Inconsistent or High-Toxicity Results with Gallinamide A-TFA Salt check_tfa Is TFA interference suspected? start->check_tfa tfa_control Run a 'TFA only' control experiment (Sodium TFA at equivalent concentrations) start->tfa_control tfa_exchange Perform TFA Counter-Ion Exchange (e.g., to HCl or Acetate salt) check_tfa->tfa_exchange Yes conclude_no_tfa Conclusion: TFA is not the primary cause of toxicity/variability. Investigate other factors (e.g., cell health, reagent stability, assay protocol). check_tfa->conclude_no_tfa No re_run Re-run Viral Inhibition & Cytotoxicity Assays with TFA-exchanged Gallinamide A tfa_exchange->re_run compare Compare results: 1. Gallinamide A-TFA 2. Gallinamide A-HCl 3. TFA Control tfa_control->compare re_run->compare analyze Do results differ significantly? compare->analyze conclude_tfa Conclusion: Original results were confounded by TFA. Use TFA-free peptide for all future experiments. analyze->conclude_tfa Yes analyze->conclude_no_tfa No

Caption: Workflow for troubleshooting Gallinamide A assays.

References

Technical Support Center: Mitigating Artifacts in Gallinamide A TFA Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gallinamide A TFA cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results. Gallinamide A, a potent and irreversible inhibitor of Cathepsin L, is a valuable tool in various research areas. However, its common formulation as a trifluoroacetic acid (TFA) salt can introduce artifacts in cell-based assays. This guide will help you identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and what is its mechanism of action?

A1: Gallinamide A is a natural product derived from marine cyanobacteria. It acts as a potent, selective, and irreversible inhibitor of human Cathepsin L, a cysteine protease involved in various physiological and pathological processes, including cancer progression and viral entry.[1][2] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residue of Cathepsin L, leading to its irreversible inactivation.[2]

Q2: Why is Gallinamide A often supplied as a TFA salt?

A2: Trifluoroacetic acid (TFA) is commonly used during the synthesis and purification of peptides and other molecules like Gallinamide A, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC).[3] During this process, TFA associates with the molecule as a counterion, resulting in the formation of a TFA salt upon lyophilization.

Q3: How can residual TFA from the Gallinamide A sample interfere with my cell-based assays?

A3: Residual TFA can significantly impact cell-based assays in several ways, potentially leading to misleading results:

  • Cytotoxicity: TFA can be cytotoxic to cells, even at low concentrations, which can be mistaken for the biological activity of Gallinamide A.[3]

  • pH Alteration: As a strong acid, TFA can lower the pH of your cell culture medium or assay buffer, affecting cell health and enzyme activity.[3]

  • Assay Component Interference: TFA can directly interfere with assay reagents, such as fluorescent dyes or enzymes used in viability and cytotoxicity assays, leading to inaccurate readings.

Q4: What are the initial signs that TFA might be interfering with my experiment?

A4: Common indicators of TFA interference include:

  • High background cytotoxicity in vehicle-treated control groups.

  • Poor reproducibility of results between experiments.

  • A significant drop in the pH of the culture medium upon addition of the this compound solution.

  • Discrepancies between the expected and observed potency of Gallinamide A.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during this compound cell-based assays.

Problem 1: High background cytotoxicity or unexpected cell death in control wells.

Possible Cause Troubleshooting Steps
TFA-induced cytotoxicity 1. Run a "TFA only" control: Prepare a solution of TFA in your vehicle (e.g., DMSO) at a concentration equivalent to that present in your highest concentration of this compound. Treat cells with this solution to determine the direct cytotoxic effect of TFA. 2. Perform a salt exchange: Convert the TFA salt of Gallinamide A to a more biocompatible salt, such as hydrochloride (HCl) or acetate. A detailed protocol is provided below. 3. Source TFA-free Gallinamide A: If possible, obtain Gallinamide A as an alternative salt form from the supplier.
Solvent toxicity 1. Check vehicle concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). 2. Run a vehicle-only control: Always include a control group treated with the same volume of vehicle as the experimental groups.

Problem 2: Inconsistent or non-reproducible IC50 values for Gallinamide A.

Possible Cause Troubleshooting Steps
Variable TFA concentrations 1. Quantify TFA content: If possible, determine the exact amount of TFA in your Gallinamide A sample to ensure consistent dosing. 2. Standardize sample preparation: Use a consistent protocol for preparing your Gallinamide A stock and working solutions. 3. Perform salt exchange: As mentioned above, converting to a different salt form will eliminate variability due to TFA.
Time-dependent inhibition 1. Optimize pre-incubation time: As an irreversible inhibitor, the inhibitory activity of Gallinamide A is time-dependent.[2][4] Determine the optimal pre-incubation time for Gallinamide A with the cells before adding assay reagents by performing a time-course experiment.
Assay interference 1. Test for direct assay interference: Run the assay in a cell-free system with your highest concentration of this compound to see if it directly affects the assay reagents (e.g., quenches fluorescence).

Experimental Protocols

Protocol 1: Salt Exchange of this compound to Gallinamide A HCl

This protocol describes a general procedure to replace the TFA counterion with a chloride ion.

Materials:

  • This compound salt

  • 10 mM Hydrochloric acid (HCl) in water

  • Ultrapure water

  • Lyophilizer

Procedure:

  • Dissolve the this compound salt in a minimal amount of ultrapure water.

  • Add a 100-fold molar excess of 10 mM HCl to the Gallinamide A solution.

  • Vortex the solution gently.

  • Freeze the solution using liquid nitrogen or a dry ice/acetone bath.

  • Lyophilize the sample overnight to remove the solvent and excess HCl.

  • Repeat the process of dissolving in water, adding HCl, and lyophilizing two more times to ensure complete removal of TFA.

  • After the final lyophilization, the resulting Gallinamide A HCl salt can be used to prepare fresh stock solutions.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Gallinamide A (TFA salt or HCl salt)

  • Vehicle (e.g., sterile DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Gallinamide A in culture medium. Also, prepare a "TFA only" control if using the TFA salt.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of Gallinamide A, vehicle control, or "TFA only" control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Intracellular Cathepsin L Activity Assay

This protocol allows for the measurement of intracellular Cathepsin L activity in cells treated with Gallinamide A.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom cell culture plates

  • Gallinamide A (TFA salt or HCl salt)

  • Vehicle (e.g., sterile DMSO)

  • Cathepsin L activity assay kit (e.g., using a cell-permeable fluorogenic substrate like Z-FR-AMC)

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat the cells with various concentrations of Gallinamide A or vehicle control for a predetermined pre-incubation period to allow for target engagement.

  • Wash the cells with PBS to remove any unbound inhibitor.

  • Add the Cathepsin L substrate solution to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for the recommended time, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader.

  • Cathepsin L activity can be expressed as the relative fluorescence units (RFU) or as a percentage of the vehicle-treated control.

Visualizing Experimental Workflows and Pathways

Gallinamide A Mechanism of Action

GallinamideA_Pathway GallinamideA Gallinamide A Covalent_Complex Irreversibly Inhibited Cathepsin L GallinamideA->Covalent_Complex Covalent Bond Formation CathepsinL_active Active Cathepsin L (Cys25 residue) CathepsinL_active->Covalent_Complex Cleaved_Products Cleaved Products CathepsinL_active->Cleaved_Products Proteolysis Substrate Cathepsin L Substrate Substrate->CathepsinL_active

Caption: Covalent inhibition of Cathepsin L by Gallinamide A.

Troubleshooting Workflow for TFA Artifacts

TFA_Troubleshooting Start Unexpected Cytotoxicity or Poor Reproducibility TFA_Control Run 'TFA only' Control Start->TFA_Control Salt_Exchange Perform Salt Exchange (e.g., to HCl salt) TFA_Control->Salt_Exchange Cytotoxicity Observed Other_Issues Investigate Other Causes (e.g., solvent toxicity, assay interference) TFA_Control->Other_Issues No Cytotoxicity Re_evaluate Re-evaluate Gallinamide A Activity Salt_Exchange->Re_evaluate Problem_Solved Problem Resolved Re_evaluate->Problem_Solved

Caption: Decision tree for troubleshooting TFA-related artifacts.

Experimental Workflow for Cell Viability Assay

Viability_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Gallinamide A (and controls) Seed_Cells->Treat_Cells Incubate Incubate for Treatment Period Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Caption: Step-by-step workflow for an MTT-based cell viability assay.

References

Technical Support Center: Enhancing In Vivo Delivery of Gallinamide A TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gallinamide A TFA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful in vivo experiments. Gallinamide A, a potent and selective irreversible inhibitor of human Cathepsin L1, presents unique delivery challenges due to its cyclic depsipeptide structure and hydrophobic nature.[1] This guide offers practical solutions and detailed protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: My this compound salt is poorly soluble in aqueous buffers. How can I improve its solubility for in vivo studies?

A1: Poor aqueous solubility is a common challenge for hydrophobic cyclic peptides like Gallinamide A. Direct dissolution in aqueous buffers is often difficult. Here is a systematic approach to improve solubility:

  • Co-solvents: Initially, dissolve this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, slowly add the aqueous buffer (e.g., phosphate-buffered saline, PBS) to the peptide solution while vortexing. It is crucial to perform this step gradually to avoid precipitation.

  • pH Adjustment: The solubility of peptides is influenced by pH. For a peptide with acidic residues, dissolving in a slightly basic buffer can improve solubility, while a peptide with basic residues may dissolve better in an acidic buffer. The net charge of Gallinamide A should be considered to determine the optimal pH range.

  • Formulation Vehicles: For in vivo administration, especially intravenous injection, using formulation vehicles is often necessary. These can include cyclodextrins, liposomes, or nanoformulations, which can encapsulate the hydrophobic peptide and improve its solubility and stability in aqueous environments.

Q2: I am observing precipitation or aggregation of this compound in my formulation. What are the likely causes and how can I troubleshoot this?

A2: Precipitation and aggregation can significantly impact the accuracy of dosing and the bioavailability of Gallinamide A. Here are some common causes and solutions:

  • Solvent Polarity Shock: Rapidly adding an aqueous buffer to a concentrated organic solution of the peptide can cause it to crash out of solution. To prevent this, add the buffer slowly and with continuous mixing.

  • Isoelectric Point: Peptides are least soluble at their isoelectric point (pI). Ensure the pH of your formulation buffer is at least one to two units away from the pI of Gallinamide A.

  • Temperature Effects: Changes in temperature during formulation preparation or storage can affect solubility. Some peptides are more soluble at lower temperatures, while others require gentle warming. It is advisable to conduct solubility tests at different temperatures.

Q3: Should I be concerned about the trifluoroacetate (TFA) counterion in my Gallinamide A sample for in vivo experiments?

A3: Yes, the TFA counterion, a remnant from peptide synthesis and purification, can have unintended biological effects and may interfere with experimental results. For in vivo studies, it is often recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl) or acetate.

Q4: How can I convert this compound to its HCl salt?

A4: A common method for TFA to HCl salt exchange is through a lyophilization-based protocol. This involves dissolving the peptide in a dilute HCl solution and then freeze-drying to remove the solvent and excess HCl, leaving the peptide as the hydrochloride salt. This process is typically repeated multiple times to ensure complete exchange.

Q5: What are the best routes of administration for Gallinamide A in preclinical animal models?

A5: The optimal route of administration depends on the experimental goals and the formulation.

  • Intravenous (IV) Injection: This route ensures 100% bioavailability and is suitable for initial pharmacokinetic studies. However, it requires a formulation that is soluble and stable in an aqueous vehicle.

  • Intraperitoneal (IP) Injection: IP injection is a common route for preclinical studies and can be more forgiving for formulations with lower aqueous solubility compared to IV administration.

  • Oral Gavage (PO): Due to the peptide nature of Gallinamide A, oral bioavailability is expected to be low due to enzymatic degradation in the gastrointestinal tract and poor permeability across the intestinal epithelium. Strategies to improve oral delivery, such as encapsulation in nanoparticles or co-administration with permeation enhancers, may be necessary.

Troubleshooting Guides

Low Bioavailability of Gallinamide A
Potential Cause Troubleshooting Strategy
Poor Solubility and Precipitation in Vivo Optimize the formulation using co-solvents, surfactants, or complexing agents like cyclodextrins.
Rapid Metabolism/Clearance Consider PEGylation or formulation in a sustained-release vehicle like liposomes or polymeric nanoparticles to prolong circulation time.
Enzymatic Degradation (especially for oral delivery) Co-administer with protease inhibitors or use encapsulation strategies to protect the peptide from degradation in the GI tract.
Low Membrane Permeability Investigate the use of cell-penetrating peptides (CPPs) or permeation enhancers in the formulation.

Experimental Protocols

Protocol 1: Solubility Assessment of this compound

This protocol outlines a method to determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound

  • Solvents: DMSO, Ethanol, PBS (pH 7.4)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 10 µL of DMSO).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the peptide dissolves completely, continue adding the solvent in small increments until precipitation is observed. Record the total volume of solvent added.

  • If the peptide does not dissolve, gently warm the solution or sonicate for a few minutes.

  • For co-solvent systems, dissolve the peptide in a minimal amount of organic solvent first, then titrate with the aqueous buffer until precipitation occurs.

  • Calculate the approximate solubility in mg/mL.

Protocol 2: In Vitro Stability Assay of this compound

This protocol assesses the stability of this compound in a buffered solution over time at a specific temperature.

Materials:

  • This compound stock solution (in an appropriate organic solvent)

  • Phosphate buffer (e.g., 50 mM, pH 5.0, 7.4, and 9.0)

  • Incubator or water bath

  • HPLC system with a C18 column

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Dilute the this compound stock solution into the different pH buffers to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analyze the samples by HPLC to determine the percentage of intact Gallinamide A remaining.

  • Plot the percentage of remaining Gallinamide A versus time to determine the degradation kinetics.

Protocol 3: Formulation of Gallinamide A for Intravenous Injection

This protocol provides an example of how to formulate the hydrophobic Gallinamide A for IV administration using a co-solvent and surfactant system.

Materials:

  • This compound

  • DMSO

  • Kolliphor® EL (Cremophor® EL) or similar surfactant

  • Saline (0.9% NaCl)

Procedure:

  • Dissolve the required amount of this compound in a minimal volume of DMSO.

  • In a separate tube, prepare a 10% (v/v) solution of Kolliphor® EL in saline.

  • Slowly add the Gallinamide A/DMSO solution to the Kolliphor® EL/saline solution while vortexing.

  • Continue to add saline to reach the final desired concentration of Gallinamide A. The final concentration of DMSO should ideally be below 5% of the total volume.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be necessary.

  • Sterile filter the final formulation through a 0.22 µm filter before administration.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

This protocol describes a basic procedure for evaluating the pharmacokinetic profile of Gallinamide A in mice following intravenous administration.

Materials:

  • Gallinamide A formulation (from Protocol 3)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for IV injection

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Anesthetic (e.g., isoflurane)

  • Centrifuge

Procedure:

  • Administer the Gallinamide A formulation to the mice via tail vein injection at a specific dose (e.g., 5 mg/kg).

  • At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing, collect blood samples (approximately 50-100 µL) from each mouse via submandibular or retro-orbital bleeding under anesthesia.

  • Place the blood samples into heparinized tubes and centrifuge at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of Gallinamide A in the plasma samples using a validated analytical method such as HPLC-MS/MS.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).

Protocol 5: HPLC-MS/MS Method for Quantification of Gallinamide A in Mouse Plasma

This protocol provides a general framework for developing an HPLC-MS/MS method for quantifying Gallinamide A in plasma. Method optimization and validation are crucial.

Materials:

  • Mouse plasma samples containing Gallinamide A

  • Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled peptide)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Conditions (Example):

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: A suitable gradient to separate Gallinamide A from matrix components (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM): Determine the optimal precursor-to-product ion transitions for both Gallinamide A and the IS.

  • Quantification:

    • Construct a calibration curve using known concentrations of Gallinamide A spiked into blank plasma.

    • Determine the concentration of Gallinamide A in the unknown samples by comparing their peak area ratios (analyte/IS) to the calibration curve.

Visualizations

GallinamideA_Pathway cluster_lysosome Lysosome Gallinamide_A Gallinamide A Cell_Membrane Cell Membrane Gallinamide_A->Cell_Membrane Crosses Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Cathepsin_L Cathepsin L Cellular_Processes Downstream Cellular Processes (e.g., Viral Entry, Antigen Presentation) Cathepsin_L->Cellular_Processes Inhibition

Caption: Mechanism of action of Gallinamide A.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Solubility Solubility Assessment (Protocol 1) Formulation IV Formulation (Protocol 3) Solubility->Formulation Stability Stability Assay (Protocol 2) Stability->Formulation PK_Study Pharmacokinetic Study (Protocol 4) Formulation->PK_Study Analysis HPLC-MS/MS Analysis (Protocol 5) PK_Study->Analysis

Caption: Experimental workflow for in vivo studies.

troubleshooting_logic Start Low In Vivo Efficacy Check_Bioavailability Low Bioavailability? Start->Check_Bioavailability Check_Formulation Formulation Issues? Check_Bioavailability->Check_Formulation Yes Target_Engagement Target Engagement Issue Check_Bioavailability->Target_Engagement No Optimize_Formulation Optimize Formulation (Solubility, Stability) Check_Formulation->Optimize_Formulation Yes Check_Metabolism Rapid Metabolism? Check_Formulation->Check_Metabolism No Modify_Structure Structural Modification (e.g., PEGylation) Check_Metabolism->Modify_Structure Yes Check_Permeability Low Permeability? Check_Metabolism->Check_Permeability No Add_Enhancers Add Permeation Enhancers Check_Permeability->Add_Enhancers Yes

Caption: Troubleshooting logic for low in vivo efficacy.

References

Technical Support Center: Interpreting Kinetic Data for Irreversible Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting kinetic data for irreversible inhibitors.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process and data analysis of irreversible inhibitors.

Question: My initial velocity plots are non-linear. What could be the cause and how do I proceed?

Answer:

Non-linear initial velocity plots for irreversible inhibitors are often indicative of time-dependent inhibition, a hallmark of this class of molecules.[1] Several factors could contribute to this observation:

  • Slow-Binding Inhibition: The inhibitor may reach equilibrium with the enzyme slowly, on the same timescale as the enzymatic reaction being measured.

  • Covalent Modification: The irreversible inhibitor is covalently modifying the enzyme, leading to a time-dependent loss of enzyme activity.[2][3]

  • Presence of a Reversible Covalent Intermediate: Some inhibitors form a reversible covalent complex before the final irreversible step.[4]

Troubleshooting Steps:

  • Confirm Time-Dependent Inhibition: Perform pre-incubation experiments where the enzyme and inhibitor are mixed for varying amounts of time before adding the substrate to initiate the reaction. A decrease in enzyme activity with increasing pre-incubation time confirms time-dependent inhibition.

  • Determine k_obs (Observed Rate of Inactivation): At each inhibitor concentration, monitor the progress of the reaction over time. The decrease in reaction rate will follow a first-order decay. Plot the natural logarithm of the reaction rate versus time; the negative slope of this line is the observed rate of inactivation (k_obs).

  • Analyze the Relationship between k_obs and Inhibitor Concentration: Plot k_obs versus the inhibitor concentration. This plot should yield a hyperbolic curve that can be fitted to the following equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I).[5][6]

    k_obs = k_inact * [I] / (K_I + [I])

Question: How can I distinguish between a high-affinity, slow-acting inhibitor and a low-affinity, fast-acting inhibitor?

Answer:

Distinguishing between these two scenarios is a critical challenge in drug development, as a low-affinity, highly reactive compound may lead to off-target effects.[5][7] Simply determining the IC50 value is insufficient as it does not separate the contributions of binding affinity (K_I) and the rate of covalent modification (k_inact).[5][7]

Experimental Protocol: Determination of k_inact and K_I

A continuous enzyme activity assay is the preferred method to determine k_inact and K_I.[5]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the enzyme and substrate at a concentration well above the K_m to ensure the enzyme is saturated.

  • Initiate Reaction: Add a range of concentrations of the irreversible inhibitor to the reaction mixture.

  • Monitor Progress: Continuously monitor the formation of product or disappearance of substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • For each inhibitor concentration, determine the observed rate of inactivation (k_obs) by fitting the progress curves to a single exponential decay equation.

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the resulting data to the Michaelis-Menten-like equation for irreversible inhibition (k_obs = k_inact * [I] / (K_I + [I])) using non-linear regression software to obtain the values for k_inact and K_I.[8][9]

Data Presentation:

ParameterHigh-Affinity, Slow-ActingLow-Affinity, Fast-Acting
K_I LowHigh
k_inact LowHigh
k_inact/K_I May be similarMay be similar

Logical Relationship Diagram:

G cluster_0 Experimental Observation cluster_1 Possible Scenarios cluster_2 Resolution Time-dependent Inhibition Time-dependent Inhibition High Affinity (Low KI)\nSlow Reactivity (Low kinact) High Affinity (Low KI) Slow Reactivity (Low kinact) Time-dependent Inhibition->High Affinity (Low KI)\nSlow Reactivity (Low kinact) Could be Low Affinity (High KI)\nFast Reactivity (High kinact) Low Affinity (High KI) Fast Reactivity (High kinact) Time-dependent Inhibition->Low Affinity (High KI)\nFast Reactivity (High kinact) Could be Determine kinact and KI Determine kinact and KI High Affinity (Low KI)\nSlow Reactivity (Low kinact)->Determine kinact and KI Distinguished by Low Affinity (High KI)\nFast Reactivity (High kinact)->Determine kinact and KI Distinguished by

Caption: Distinguishing between inhibitor types.

Frequently Asked Questions (FAQs)

Q1: What is the difference between K_I and K_i?

A1: These two terms are often a source of confusion.[10]

  • K_i (Inhibition Constant): This is the dissociation constant for a reversible inhibitor and reflects the binding affinity of the inhibitor to the enzyme.[6][10] It is determined under equilibrium conditions.

  • K_I (Inactivation Constant): This constant is specific to irreversible inhibitors and represents the concentration of inhibitor that gives half the maximal rate of inactivation (k_inact).[6][10] It is derived from the kinetic analysis of the inactivation process and is not a simple measure of binding affinity, as it also incorporates the rate of the chemical step (k_inact).[5]

Q2: Can I use IC50 values to compare the potency of irreversible inhibitors?

A2: While IC50 values are commonly used, they have significant limitations for irreversible inhibitors and direct comparison can be misleading.[6][7]

  • Time-Dependency: The IC50 value for an irreversible inhibitor will decrease with increasing incubation time. Therefore, IC50 values are only comparable if the incubation times are identical.[5]

  • Conflation of Affinity and Reactivity: The IC50 value does not separate the contributions of initial binding affinity (related to K_I) and the rate of covalent modification (k_inact). Two inhibitors with the same IC50 could have vastly different kinetic profiles.[5][7]

The most rigorous measure for comparing the potency of irreversible inhibitors is the second-order rate constant, k_inact/K_I , which represents the efficiency of inactivation.[6][10]

Data Presentation: Comparison of Potency Metrics

MetricDescriptionAdvantagesDisadvantages
IC50 Concentration of inhibitor that reduces enzyme activity by 50%Simple to determineTime-dependent; does not separate affinity and reactivity[5][6][7]
K_I Inhibitor concentration at half-maximal inactivation rateProvides information on the concentration dependence of inactivationNot a direct measure of binding affinity[5]
k_inact Maximal rate of inactivationDirectly measures the rate of covalent modificationDoes not account for initial binding
k_inact/K_I Second-order rate constant for inactivationThe most reliable measure of inhibitor efficiency; combines affinity and reactivityRequires more detailed kinetic analysis[6][10]

Q3: My plot of k_obs versus inhibitor concentration is linear instead of hyperbolic. What does this mean?

A3: A linear relationship between k_obs and inhibitor concentration suggests that the K_I of your inhibitor is much greater than the highest inhibitor concentration used in the experiment. In this scenario, the two-step inactivation model simplifies to a one-step model, and you cannot accurately determine separate values for k_inact and K_I.[4] The slope of this line represents the apparent second-order rate constant, k_inact/K_I.[5]

Experimental Workflow Diagram:

G Start Start Perform Continuous Assay Perform Continuous Assay Start->Perform Continuous Assay Plot k_obs vs [I] Plot k_obs vs [I] Perform Continuous Assay->Plot k_obs vs [I] Hyperbolic? Hyperbolic? Plot k_obs vs [I]->Hyperbolic? Fit to Hyperbolic Equation Fit to Hyperbolic Equation Hyperbolic?->Fit to Hyperbolic Equation Yes Fit to Linear Equation Fit to Linear Equation Hyperbolic?->Fit to Linear Equation No Determine kinact and KI Determine kinact and KI Fit to Hyperbolic Equation->Determine kinact and KI Determine kinact/KI Determine kinact/KI Fit to Linear Equation->Determine kinact/KI

Caption: Data analysis workflow for k_obs.

Q4: How do I differentiate between reversible and irreversible inhibition?

A4: Several experimental approaches can distinguish between these two mechanisms of inhibition.[2][11][12]

Experimental Protocols to Differentiate Inhibition Mechanisms

ExperimentReversible InhibitionIrreversible Inhibition
Jump Dilution Enzyme activity is rapidly restored upon dilution of the enzyme-inhibitor complex.Enzyme activity is not restored upon dilution.
Dialysis Inhibitor can be removed by dialysis, restoring enzyme activity.Covalently bound inhibitor is not removed by dialysis; activity is not restored.
Time-Dependent Inhibition Assay No significant change in inhibition with pre-incubation time.Inhibition increases with pre-incubation time.[5]
Mass Spectrometry No covalent modification of the enzyme is observed.A mass shift corresponding to the mass of the inhibitor is observed on the enzyme.[5]

Signaling Pathway Analogy for Inhibition Types:

G cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition E_rev Enzyme EI_rev Enzyme-Inhibitor Complex E_rev->EI_rev I_rev Inhibitor I_rev->EI_rev EI_rev->E_rev Dissociation E_irrev Enzyme EI_irrev Enzyme-Inhibitor Complex (Covalent) E_irrev->EI_irrev I_irrev Inhibitor I_irrev->EI_irrev

Caption: Reversible vs. Irreversible Inhibition.

References

Technical Support Center: Ensuring Complete Inactivation of Cathepsin L with Gallinamide A TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gallinamide A TFA for the complete inactivation of cathepsin L. Browse our troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inactivate cathepsin L?

Gallinamide A is a potent and selective irreversible inhibitor of human cathepsin L.[1][2] Its mechanism of action involves a Michael addition reaction, where the enamide "warhead" of Gallinamide A forms a covalent bond with the active site cysteine (Cys25) of cathepsin L.[1][3] This covalent modification leads to the irreversible inactivation of the enzyme.[1] The trifluoroacetic acid (TFA) salt form is often used to improve the stability and solubility of the peptide.

Q2: What is the potency of this compound against cathepsin L?

This compound is a highly potent inhibitor of cathepsin L, with reported IC50 values in the low nanomolar and even picomolar range. The inhibitory concentration for 50% activity (IC50) has been shown to be time-dependent, with increased potency observed after pre-incubation of the enzyme and inhibitor.[1] For instance, one study reported an IC50 of 47 nM with immediate mixing and an IC50 of 5.0 nM after a 30-minute pre-incubation.[1] Another source reports an IC50 of 17.6 pM.[4]

Q3: Is Gallinamide A selective for cathepsin L?

Yes, Gallinamide A demonstrates significant selectivity for cathepsin L over other related human cysteine cathepsins. Studies have shown it to be 28- to 320-fold more selective for cathepsin L compared to cathepsin V and cathepsin B.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete or no inhibition of cathepsin L activity. 1. Incorrect concentration of this compound. 2. Insufficient pre-incubation time. 3. Degradation of this compound. 4. Issues with the cathepsin L enzyme. 5. Suboptimal assay conditions. 1. Verify calculations and ensure accurate dilution of the stock solution. 2. Pre-incubate this compound with cathepsin L for at least 30 minutes before adding the substrate.[1] 3. Prepare fresh solutions of this compound for each experiment. Store the stock solution as recommended by the supplier. 4. Use a fresh aliquot of cathepsin L. Confirm enzyme activity with a positive control. 5. Ensure the assay buffer pH and other components are optimal for cathepsin L activity.
High background fluorescence in the assay. 1. Autohydrolysis of the substrate. 2. Contamination of reagents or buffers. 3. Intrinsic fluorescence of test compounds. 1. Include a "no enzyme" control to measure the rate of substrate autohydrolysis. 2. Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. 3. Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths.
Inconsistent results between experiments. 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Use a temperature-controlled plate reader or incubator to ensure consistent conditions. 3. Use calibrated pipettes and proper pipetting techniques to minimize volume errors.
Precipitation of this compound in the assay buffer. 1. Poor solubility of the compound. 2. High concentration of the compound. 1. Ensure the final concentration of any organic solvent (like DMSO) used to dissolve this compound is compatible with the assay buffer and does not exceed the recommended percentage (typically <1%). 2. Perform a solubility test of this compound in the assay buffer before the experiment.

Quantitative Data Summary

The following table summarizes the inhibitory potency of Gallinamide A against cathepsin L.

Parameter Value Conditions Reference
IC5017.6 pMNot specified[4]
IC505.0 nM30-minute pre-incubation[1]
IC5047 nMNo pre-incubation[1]
k_inact/K_i8,730,000 M⁻¹s⁻¹Not specified[3][5]
K_i0.094 ± 0.01 nMNot specified[3]

Experimental Protocols

Cathepsin L Activity Assay (Fluorometric)

This protocol is adapted from commercially available cathepsin L activity assay kits.[6][7]

Materials:

  • Cathepsin L (human, recombinant)

  • This compound

  • Assay Buffer (e.g., CL Reaction Buffer)

  • Fluorogenic Cathepsin L Substrate (e.g., Ac-FR-AFC)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation/Emission = 400/505 nm)

  • DTT (Dithiothreitol)

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer as per the manufacturer's instructions.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the cathepsin L substrate.

    • Prepare a working solution of cathepsin L in chilled Assay Buffer.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • In a 96-well plate, add the diluted this compound solutions to the respective wells.

    • Include a "no inhibitor" control (vehicle control) and a "no enzyme" background control.

  • Pre-incubation:

    • Add the cathepsin L working solution to all wells except the "no enzyme" control.

    • Mix gently and incubate the plate at 37°C for 30 minutes to allow for the irreversible inhibition to occur.[1]

  • Substrate Addition and Measurement:

    • Add the cathepsin L substrate to all wells.

    • Immediately begin reading the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6][7]

    • Continue to read the fluorescence at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

    • Determine the rate of substrate cleavage (RFU/min) for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) serial_dil Serial Dilution of This compound prep_reagents->serial_dil add_inhibitor Add Inhibitor to Plate add_enzyme Add Cathepsin L add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 30 min) add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate read_fluorescence Read Fluorescence (Ex/Em = 400/505 nm) add_substrate->read_fluorescence calc_rate Calculate Reaction Rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 signaling_pathway cluster_inhibition Inhibition Pathway cluster_enzymatic Enzymatic Action gallinamide Gallinamide A covalent_complex Inactive Covalent Complex (Cathepsin L-S-Gallinamide A) gallinamide->covalent_complex Michael Addition cathepsin_l_active Active Cathepsin L (with Cys25-SH) cathepsin_l_active->covalent_complex cleaved_products Cleaved Products cathepsin_l_active->cleaved_products Proteolysis substrate Protein Substrate substrate->cleaved_products

References

Gallinamide A TFA in High-Content Imaging Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Gallinamide A trifluoroacetate (TFA) in high-content imaging (HCI) assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Gallinamide A and what is its mechanism of action?

Gallinamide A is a potent, selective, and irreversible inhibitor of the human cysteine protease, Cathepsin L.[1] Its mechanism of action involves forming a covalent bond with the active site cysteine residue of the protease, leading to its inactivation.[2][3][4] Cathepsin L is primarily located in lysosomes and is involved in various cellular processes, including protein degradation, autophagy, and antigen presentation.[5][6]

Q2: Why is Gallinamide A supplied as a TFA salt?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides and other synthetic molecules like Gallinamide A.[7][8][9] It is used as a cleavage reagent in solid-phase synthesis and as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification.[7][9] Consequently, the final product is often isolated as a TFA salt.

Q3: How can the TFA salt affect my high-content imaging assays?

Residual TFA can significantly impact cell-based assays in several ways:

  • Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, leading to reduced cell viability and proliferation.[8][9][10][11][12] This can be misinterpreted as a compound-specific effect.

  • Alteration of Cellular pH: As a strong acid, TFA can lower the pH of your cell culture medium, which can affect cellular processes and enzyme activities.[7][8]

  • Modified Compound Properties: The TFA counter-ion can alter the solubility, aggregation, and conformation of Gallinamide A, potentially affecting its biological activity.[8][10]

Q4: What are some suitable phenotypic readouts for Gallinamide A in a high-content imaging assay?

Given that Gallinamide A inhibits Cathepsin L, a key lysosomal protease, suitable HCI readouts include:

  • Lysosomal Morphology and Number: Inhibition of lysosomal proteases can lead to changes in lysosome size and number.[13][14][15]

  • Autophagy Markers: Cathepsin L is involved in the degradation of autophagosomes. Its inhibition can lead to the accumulation of autophagic markers like LC3-II.[15][16][17][18][19]

  • Apoptosis Induction: Prolonged inhibition of Cathepsin L can induce apoptosis. Markers such as caspase activation or nuclear condensation can be quantified.[15]

  • Lysosomal pH: Changes in lysosomal function can affect their internal pH.[20][21]

Troubleshooting Guide

Here are some common problems encountered when using Gallinamide A TFA in high-content imaging assays, along with their potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
High Cell Death/Toxicity in All Wells (including low concentrations of Gallinamide A) 1. TFA Cytotoxicity: The TFA salt is causing non-specific cell death.[8][9][10][11][12]2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.3. Gallinamide A Insolubility/Precipitation: The compound is precipitating at high concentrations, leading to cytotoxicity.1. Run a TFA Control: Test the effect of sodium trifluoroacetate (NaTFA) at concentrations equivalent to those in your Gallinamide A dilutions on your cells to determine its cytotoxic threshold.[9]2. Solvent Control: Ensure the final solvent concentration is consistent across all wells and is below the toxic level for your cell line (typically <0.5%).3. Check Solubility: Visually inspect your stock and working solutions for any signs of precipitation. If observed, try preparing fresh solutions or using a different solvent system.
Inconsistent or Non-Reproducible Results 1. Variable TFA Content: Batch-to-batch variation in TFA content of the Gallinamide A solid.2. Compound Instability: Gallinamide A may be unstable in your assay medium.3. Cell Seeding Inconsistency: Uneven cell plating leads to variability in cell number per well.1. Quantify TFA: If possible, quantify the TFA content of your Gallinamide A stock. Alternatively, consider exchanging the TFA for a more biocompatible counter-ion like HCl or acetate.[9]2. Fresh Preparations: Prepare fresh working solutions of Gallinamide A for each experiment.3. Optimize Cell Plating: Ensure a homogenous cell suspension and use appropriate plating techniques to minimize well-to-well variability.
Weak or No Phenotypic Response 1. Incorrect Assay Endpoint: The chosen phenotypic marker may not be sensitive to Cathepsin L inhibition in your cell model.2. Insufficient Incubation Time: The duration of treatment may not be long enough to observe a significant change.3. Inactive Compound: The Gallinamide A may have degraded.1. Assay Optimization: Test different phenotypic markers related to lysosomal function and autophagy (e.g., LC3-II puncta, LAMP1 staining).[15][16][17][18][19]2. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration.3. Positive Control: Use a known Cathepsin L inhibitor as a positive control to validate the assay.
Image Analysis Artifacts (e.g., incorrect cell segmentation) 1. Poor Staining Quality: Suboptimal antibody concentration, inappropriate dye, or poor fixation/permeabilization.2. Cell Morphology Changes: Gallinamide A treatment may be causing significant changes in cell shape, affecting the segmentation algorithm.[22][23]3. Image Acquisition Issues: Incorrect exposure times leading to saturated or dim signals.1. Staining Optimization: Titrate antibody concentrations and optimize staining protocols.[24]2. Segmentation Algorithm Adjustment: Adjust the parameters of your image analysis software to better identify cells with altered morphology.[22][23]3. Optimize Imaging Parameters: Adjust exposure times and other acquisition settings to ensure a good signal-to-noise ratio.

Experimental Protocols

Protocol 1: High-Content Imaging Assay for Autophagy Induction

This protocol describes a method to quantify the induction of autophagy by this compound by measuring the formation of LC3-II puncta.

1. Cell Seeding:

  • Seed your cells of interest (e.g., HeLa, U2OS) in a 96-well, clear-bottom imaging plate at a density that will result in a 60-80% confluent monolayer at the time of imaging.
  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
  • Include a vehicle control (DMSO only) and a positive control for autophagy induction (e.g., rapamycin).
  • Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound.
  • Incubate for the desired treatment duration (e.g., 24 hours).

3. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Wash the cells three times with PBS.
  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
  • Wash the cells three times with PBS.
  • Block with 1% BSA in PBS for 1 hour at room temperature.
  • Incubate with a primary antibody against LC3B (at the manufacturer's recommended dilution) overnight at 4°C.
  • Wash the cells three times with PBS.
  • Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.
  • Wash the cells three times with PBS.

4. Image Acquisition:

  • Acquire images using a high-content imaging system.
  • Use appropriate filter sets for the nuclear stain (e.g., DAPI channel) and the LC3B antibody stain (e.g., FITC or TRITC channel).
  • Acquire images from multiple fields per well to ensure robust data.

5. Image Analysis:

  • Use a suitable image analysis software to segment the images and identify individual cells based on the nuclear stain.
  • Within each cell, identify and quantify the number and intensity of LC3-II puncta.
  • Calculate the average number of puncta per cell for each treatment condition.

Protocol 2: TFA Cytotoxicity Control Assay

This protocol is essential to determine the contribution of the TFA counter-ion to any observed cytotoxicity.

1. Cell Seeding:

  • Follow the same cell seeding protocol as described in Protocol 1.

2. Treatment:

  • Prepare a stock solution of sodium trifluoroacetate (NaTFA) in cell culture medium.
  • Prepare serial dilutions of NaTFA in cell culture medium to match the molar concentrations of TFA present in your this compound dilutions.
  • Include a vehicle control (medium only).
  • Treat the cells with the NaTFA dilutions and incubate for the same duration as your Gallinamide A experiment.

3. Viability Staining:

  • Stain the cells with a viability dye (e.g., Calcein-AM for live cells and a dead cell stain like propidium iodide or DAPI).
  • Incubate according to the manufacturer's instructions.

4. Image Acquisition and Analysis:

  • Acquire images in the appropriate fluorescent channels.
  • Quantify the number of live and dead cells in each well.
  • Calculate the percentage of viable cells for each NaTFA concentration and plot a dose-response curve.

Quantitative Data Summary

The following tables provide representative quantitative data related to Gallinamide A and TFA. Note: These values are context-dependent and should be determined experimentally for your specific cell line and assay conditions.

Table 1: Reported Biological Activities of Gallinamide A

Parameter Value Assay Conditions Reference
IC₅₀ (Cathepsin L)17.6 pMEnzyme inhibition assay[25]
EC₅₀ (SARS-CoV-2 inhibition)28 nMVeroE6 cells[25]
CC₅₀ (Cytotoxicity)>100 µMVeroE6 cells[25]

Table 2: Reported Cytotoxic Concentrations of TFA

TFA Concentration Effect Cell Type Reference
10 nM - 100 nMInhibition of cell proliferationOsteoblasts and chondrocytes[9][11]
0.5 - 7.0 mMStimulation of cell growthMurine glioma cells[11]

Visualizations

Cathepsin L Signaling and Downstream Effects

Cathepsin_L_Pathway cluster_gallinamide Experimental Intervention cluster_lysosome Lysosome cluster_cellular_effects Cellular Effects (Imageable Phenotypes) Gallinamide_A_TFA This compound Cathepsin_L Cathepsin L Gallinamide_A_TFA->Cathepsin_L Inhibits LC3_II LC3-II Cathepsin_L->LC3_II Degrades Protein_Degradation Protein Degradation Cathepsin_L->Protein_Degradation Mediates Lysosome_Accumulation Lysosome Accumulation Cathepsin_L->Lysosome_Accumulation Inhibition can cause Apoptosis Apoptosis Cathepsin_L->Apoptosis Inhibition can lead to Autophagosome Autophagosome Autophagosome->Cathepsin_L Fuses with lysosome for degradation Autophagosome->LC3_II Contains LC3_Puncta Increased LC3-II Puncta LC3_II->LC3_Puncta Results in

Caption: Signaling pathway of Cathepsin L inhibition by Gallinamide A.

Experimental Workflow for Troubleshooting this compound in HCI

Troubleshooting_Workflow start Start: Unexpected Results in HCI Assay q1 Is high toxicity observed across all concentrations? start->q1 p1 Perform TFA and Solvent Cytotoxicity Controls q1->p1 Yes q3 Are results inconsistent or non-reproducible? q1->q3 No a1_yes Yes a1_no No q2 Is toxicity due to TFA or solvent? p1->q2 s1 Exchange TFA for another salt or reduce solvent concentration q2->s1 Yes q2->q3 No a2_yes Yes a2_no No end_node Problem Resolved or Further Investigation Needed s1->end_node p2 Check for compound precipitation and optimize cell plating q3->p2 Yes q4 Is there a weak or no phenotypic response? q3->q4 No a3_yes Yes a3_no No p2->end_node p3 Optimize assay endpoint, incubation time, and use positive controls q4->p3 Yes q5 Are there image analysis artifacts? q4->q5 No a4_yes Yes a4_no No p3->end_node p4 Optimize staining, imaging parameters, and segmentation algorithm q5->p4 Yes q5->end_node No a5_yes Yes a5_no No p4->end_node

Caption: A logical workflow for troubleshooting HCI assays with this compound.

References

Validation & Comparative

Unveiling the Irreversible Grip: A Comparative Guide to Validating Gallinamide A's Inhibition of Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental methods to validate the irreversible inhibition of cathepsin L by the natural product Gallinamide A. We delve into the data, protocols, and mechanistic insights that underpin our understanding of this potent interaction, offering a comparative look at other notable cathepsin L inhibitors.

Gallinamide A, a marine cyanobacterial metabolite, has emerged as a highly potent and selective irreversible inhibitor of human cathepsin L, a cysteine protease implicated in various pathological processes, including cancer progression and viral entry.[1][2][3][4][5][6] Its unique mechanism of action, involving a proposed Michael addition to the active site cysteine, makes it a subject of significant interest in drug discovery.[1][3][5] This guide outlines the key experimental approaches to confirm its irreversible binding and compares its inhibitory profile with other well-characterized cathepsin L inhibitors.

Comparative Inhibitory Activity

The potency and selectivity of Gallinamide A against cathepsin L are striking when compared to other inhibitors. The time-dependent nature of its inhibition is a hallmark of its irreversible mechanism.[1]

InhibitorTarget(s)IC50 (nM) without PreincubationIC50 (nM) with 30 min PreincubationInhibition Constant (k_inact/K_i or k_i)Mechanism
Gallinamide A Cathepsin L475.09000 ± 260 M⁻¹s⁻¹Irreversible (Covalent)
E-64Pan-cysteine cathepsin inhibitorPotent--Irreversible (Covalent)
Z-Phe-Tyr(t-Bu)-diazomethylketoneCathepsin L--Inactivates at µM concentrationsIrreversible (Covalent)
Z-Phe-Tyr(OBut)-COCHOCathepsin L--K_i of 0.6 nMReversible
CalpeptinCathepsin L, Calpain---Reversible (Competitive)
LeupeptinCathepsins A, B, D4 (Cat A), 0.001 (Cat B), 0.26 (Cat D)--Reversible

Data compiled from multiple sources.[1][3][4][7][8][9]

Experimental Protocols for Validating Irreversibility

The following are detailed methodologies for key experiments designed to unequivocally demonstrate the irreversible nature of an enzyme inhibitor like Gallinamide A.

Preincubation-Dilution Assay

This assay is a straightforward yet powerful method to distinguish between reversible and irreversible inhibitors. The core principle is that a rapid and significant dilution of the enzyme-inhibitor complex will lead to the dissociation of a reversible inhibitor, restoring enzyme activity. In contrast, an irreversible inhibitor will remain covalently bound, and enzyme activity will not be recovered.

Protocol:

  • Preincubation: Incubate human recombinant cathepsin L (at 100-fold the final assay concentration) with Gallinamide A (at 10-fold its IC50 value) in a small volume (e.g., 2 µL) for 30 minutes at room temperature. This allows for the formation of the enzyme-inhibitor complex.

  • Dilution: Rapidly dilute the preincubation mixture 100-fold into an assay buffer containing a fluorogenic substrate for cathepsin L (e.g., 10 µM Z-FR-AMC). This dilution reduces the concentration of the unbound inhibitor to a level significantly below its IC50 (0.1-fold the IC50).

  • Activity Measurement: Immediately monitor the rate of substrate cleavage by measuring the increase in fluorescence over time (e.g., for 2 hours).

  • Controls: Run parallel experiments with a vehicle control (e.g., DMSO) and a known reversible inhibitor to ensure the assay is performing as expected.

  • Interpretation: For an irreversible inhibitor like Gallinamide A, the enzyme activity will remain low (around 10% of the control) even after dilution.[3][4] A reversible inhibitor would show a significant recovery of enzyme activity (approaching 90% of the control).[3][4]

G cluster_preincubation Preincubation (High Concentration) cluster_dilution Rapid 100-fold Dilution cluster_measurement Activity Measurement E_I Enzyme + Inhibitor (10x IC50) Diluted_Mix Diluted E-I Complex + Substrate (Inhibitor at 0.1x IC50) E_I->Diluted_Mix Dilute Activity_Irreversible Low Activity (Irreversible) Diluted_Mix->Activity_Irreversible If Irreversible Activity_Reversible High Activity (Reversible) Diluted_Mix->Activity_Reversible If Reversible

Activity-Based Probe (ABP) Competition Assay

Activity-based probes are powerful tools that covalently modify the active site of enzymes. A competition experiment with an ABP can demonstrate that an inhibitor binds to the same site. DCG-04, a biotinylated derivative of the broad-spectrum cysteine protease inhibitor E-64, is commonly used for cathepsins.

Protocol:

  • Inhibitor Preincubation: Preincubate recombinant human cathepsin L with varying concentrations of Gallinamide A for 30 minutes.

  • Probe Labeling: Add the activity-based probe DCG-04 to the mixture and incubate for a specified time to allow for labeling of the remaining active enzyme.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Detection: Detect the biotinylated probe using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Analysis: The intensity of the band corresponding to cathepsin L will decrease with increasing concentrations of Gallinamide A, demonstrating that it competes with the ABP for binding to the active site.[1]

G cluster_control Control (No Inhibitor) cluster_experiment With Gallinamide A E_active Active Cathepsin L E_labeled Labeled Cathepsin L (Strong Signal) E_active->E_labeled + ABP ABP DCG-04 (Probe) E_active2 Active Cathepsin L E_inhibited Inhibited Cathepsin L E_active2->E_inhibited + Inhibitor Inhibitor Gallinamide A E_unlabeled No Labeling (Weak/No Signal) E_inhibited->E_unlabeled + ABP ABP2 DCG-04 (Probe)

Kinetic Analysis of Irreversible Inhibition

A detailed kinetic analysis provides quantitative measures of an irreversible inhibitor's potency. The rate of inhibition is typically determined by monitoring the enzyme's activity over time in the presence of various inhibitor concentrations.

Protocol:

  • Assay Setup: In a microplate, mix cathepsin L and its fluorogenic substrate (e.g., Z-FR-AMC) with a range of concentrations of Gallinamide A.

  • Continuous Monitoring: Immediately and continuously measure the fluorescence signal over a set period (e.g., 90 minutes).

  • Data Analysis:

    • Plot the product formation (fluorescence) versus time for each inhibitor concentration. The resulting curves will show a decrease in slope (reaction rate) over time as the enzyme is progressively inactivated.

    • Fit these progress curves to a model of irreversible inhibition to obtain the observed rate constant of inactivation (k_obs) for each inhibitor concentration.

    • Plot the k_obs values against the inhibitor concentration ([I]). For a one-step irreversible inhibition, this plot should be linear.

    • The slope of this line represents the second-order rate constant of inhibition (k_inact/K_i or k_i), which is a measure of the inhibitor's potency.[2][4]

G cluster_step1 Step 1: Progress Curves cluster_step2 Step 2: Determine k_obs cluster_step3 Step 3: Determine k_i Progress_Curves Monitor Product Formation vs. Time at various [Inhibitor] k_obs_calc Fit curves to obtain k_obs for each [Inhibitor] Progress_Curves->k_obs_calc ki_plot Plot k_obs vs. [Inhibitor] k_obs_calc->ki_plot ki_value Slope of the line = k_i ki_plot->ki_value

Mechanistic Insights from Structural and Computational Studies

Molecular docking and dynamics simulations have provided a plausible model for how Gallinamide A irreversibly inhibits cathepsin L. These studies show the inhibitor positioned in the active site such that its reactive enamide (a Michael acceptor) is in close proximity to the nucleophilic active site cysteine (Cys25).[3][5] This positioning facilitates a covalent bond formation, leading to the irreversible inactivation of the enzyme.[3][5]

G CatL_Active_Site Cathepsin L Active Site (with Cys25-SH) Covalent_Complex Covalent Enzyme-Inhibitor Complex (CatL-S-Gallinamide A) CatL_Active_Site->Covalent_Complex Michael Addition Gallinamide_A Gallinamide A (with enamide) Gallinamide_A->Covalent_Complex

Conclusion

The validation of Gallinamide A's irreversible inhibition of cathepsin L relies on a multi-faceted experimental approach. The combination of preincubation-dilution assays, competition studies with activity-based probes, and detailed kinetic analyses provides a robust and quantitative confirmation of its mechanism of action. These methods, when applied rigorously, are essential for the characterization of novel covalent inhibitors and are a cornerstone of modern drug discovery efforts targeting enzymes like cathepsin L. The exceptional potency and selectivity of Gallinamide A make it a valuable pharmacological tool and a promising lead for the development of new therapeutics.

References

Confirming Covalent Protein Modification: A Comparative Guide to Mass Spectrometry Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the covalent modification of a protein is a critical step in understanding drug efficacy, mechanism of action, and potential off-target effects. Mass spectrometry (MS) has become an indispensable tool for this purpose, offering a suite of techniques to definitively identify and locate covalent adducts. This guide provides a comparative overview of the most common MS-based protocols, complete with experimental data and detailed methodologies to aid in selecting the optimal approach for your research needs.

The primary principle behind using mass spectrometry to detect covalent modification is the precise measurement of a mass shift in the target protein corresponding to the mass of the bound molecule.[1] This guide will delve into the three principal MS strategies: intact protein analysis (Top-Down), peptide mapping analysis (Bottom-Up), and a hybrid Middle-Down approach.

Comparison of Mass Spectrometry Approaches

Each method offers distinct advantages and is suited for different stages of the drug discovery and development process. The choice of technique often depends on the size of the protein, the desired level of detail, and the complexity of the sample.

Technique Principle Advantages Disadvantages Best Suited For
Intact Protein Analysis (Top-Down) Analysis of the entire, undigested protein to detect a mass shift.[1]- Fast and straightforward for confirming covalent binding.[2] - Provides stoichiometry of the modification (e.g., 1:1 binding).[1] - Preserves information about post-translational modifications (PTMs).[2][3]- Does not identify the specific site of modification.[4] - Less suitable for large proteins (>50 kDa) or complex mixtures.[4] - Can have lower sensitivity compared to bottom-up approaches.[5]- Early-stage screening of covalent binders.[1][6] - Validating 1:1 binding stoichiometry.[1] - Analysis of small to medium-sized proteins.
Peptide Mapping (Bottom-Up) The protein is enzymatically digested into smaller peptides, which are then analyzed by MS.[7]- Precisely identifies the amino acid residue(s) modified.[1][7] - High sensitivity and suitable for complex samples.[2][8] - Can quantify the extent of modification at specific sites.[7]- Sample preparation is more complex and time-consuming.[7] - Can lose information about modifications on different parts of the protein simultaneously. - Incomplete sequence coverage can occur.[2]- Pinpointing the exact binding site of a covalent modifier.[1] - Characterizing PTMs alongside covalent modifications.[7] - Analyzing large proteins and complex protein mixtures.[4]
Middle-Down Proteomics The protein is partially digested into larger peptides, which are then analyzed.- Bridges the gap between top-down and bottom-up approaches. - Provides site-of-modification information while retaining some PTM context.[9]- Requires careful optimization of digestion conditions. - Data analysis can be more complex.- Analysis of large proteins where intact analysis is challenging. - Characterizing multiple modifications on a single protein.

Experimental Workflows and Protocols

To effectively implement these techniques, a clear understanding of the experimental workflow is essential. Below are generalized protocols for intact protein analysis and peptide mapping.

Intact Protein Analysis Workflow

This workflow is designed for the rapid confirmation of covalent binding and determination of stoichiometry.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis incubate Incubate Protein with Covalent Modifier lc Liquid Chromatography (LC) (Desalting) incubate->lc control Prepare Control (Unmodified Protein) control->lc ms Mass Spectrometry (MS) (Intact Mass Measurement) lc->ms deconvolute Deconvolution of Mass Spectra ms->deconvolute compare Compare Mass of Modified vs. Control deconvolute->compare

Workflow for Intact Protein Mass Spectrometry.

Protocol for Intact Protein Analysis:

  • Sample Preparation:

    • Incubate the purified target protein with an excess of the covalent modifier in an MS-compatible buffer.[4] The reaction time and temperature will be specific to the compound and protein.

    • Prepare a control sample of the unbound protein under identical buffer and incubation conditions.[4]

  • Liquid Chromatography (LC):

    • Inject the incubated samples and the control onto a reverse-phase LC system for desalting and removal of excess unbound modifier.[4] A short gradient is typically sufficient.

  • Mass Spectrometry (MS):

    • Analyze the eluting protein using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, to obtain the mass-to-charge (m/z) spectrum of the intact protein.[1]

  • Data Analysis:

    • Deconvolute the resulting multiply charged spectra to determine the neutral mass of the protein.[1]

    • Compare the mass of the protein incubated with the modifier to the mass of the control protein. A mass increase corresponding to the molecular weight of the modifier confirms covalent binding.[1][4]

Peptide Mapping Workflow

This workflow is employed to identify the specific site of covalent modification.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis incubate Incubate Protein with Covalent Modifier reduce_alkylate Reduction and Alkylation incubate->reduce_alkylate digest Proteolytic Digestion (e.g., Trypsin) reduce_alkylate->digest lc Liquid Chromatography (LC) (Peptide Separation) digest->lc msms Tandem Mass Spectrometry (MS/MS) lc->msms database Database Search (Peptide Identification) msms->database identify Identify Modified Peptide and Residue database->identify

Workflow for Peptide Mapping by Mass Spectrometry.

Protocol for Peptide Mapping:

  • Sample Preparation:

    • Incubate the target protein with the covalent modifier as described for intact mass analysis.

    • Denature the protein using agents like urea or guanidine hydrochloride.[10]

    • Reduce disulfide bonds with a reducing agent such as dithiothreitol (DTT) and subsequently alkylate the free cysteines with iodoacetamide (IAM) to prevent disulfide bond reformation.[1][10]

    • Perform enzymatic digestion of the protein into smaller peptides using a protease like trypsin, which cleaves specifically at lysine and arginine residues.[10]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography with a gradient optimized for peptide elution.[7]

    • Analyze the eluting peptides with a mass spectrometer operating in a data-dependent acquisition (DDA) mode.[7] In this mode, the instrument performs a survey scan (MS1) to detect peptides, and then selects the most intense peptide ions for fragmentation (MS/MS or MS2).[8]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database to identify the peptides.[8]

    • The database search should include the mass of the covalent modification as a potential variable modification.

    • The identification of a peptide with a mass shift corresponding to the modifier, along with the fragmentation pattern in the MS/MS spectrum, will pinpoint the exact amino acid residue that has been modified.[4]

Tandem Mass Spectrometry (MS/MS) for Site Localization

A critical component of peptide mapping is tandem mass spectrometry (MS/MS), which provides the definitive evidence for the site of modification.[11][12] During MS/MS, a specific peptide ion is isolated and fragmented. The resulting fragment ions are then mass analyzed. By analyzing the masses of the fragment ions, the amino acid sequence of the peptide can be determined, and the location of the covalent modification can be precisely identified.[13]

Conclusion

Mass spectrometry offers a powerful and versatile suite of tools for the confirmation and characterization of covalent protein modifications. Intact protein analysis provides a rapid and straightforward method for confirming binding and determining stoichiometry, making it ideal for initial screening.[1][6] For precise localization of the modification site, peptide mapping with tandem mass spectrometry is the gold standard.[1][7] The choice of methodology will ultimately be guided by the specific research question, the nature of the protein and modifier, and the available instrumentation. By leveraging these powerful techniques, researchers can gain deep insights into the molecular interactions that drive biological processes and drug action.

References

Gallinamide A TFA vs. E-64: A Comparative Guide to Cathepsin L Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of cathepsin L: Gallinamide A TFA and E-64. Cathepsin L, a lysosomal cysteine protease, is a key therapeutic target in various pathologies, including cancer metastasis, viral infections, and neurodegenerative diseases. Understanding the characteristics and performance of its inhibitors is crucial for advancing research and drug development in these areas.

Performance Comparison: this compound vs. E-64

Gallinamide A, a natural product isolated from marine cyanobacteria, and E-64, a well-established epoxide-based inhibitor, both demonstrate potent and irreversible inhibition of cathepsin L.[1][2] However, their inhibitory profiles exhibit notable differences in potency and selectivity.

Gallinamide A has emerged as an exceptionally potent inhibitor of human cathepsin L, with reported IC50 values in the picomolar to low nanomolar range.[3][4] Specifically, studies have shown an IC50 of 17.6 pM for Gallinamide A.[3][4] Another study reported an IC50 of 47 nM with immediate mixing of the enzyme and inhibitor, which increased in potency to 5.0 nM after a 30-minute preincubation, highlighting a time-dependent inhibition.[2][5] In contrast, E-64, a widely used reference cysteine protease inhibitor, exhibits an IC50 value of 2.5 nM for cathepsin L.[6][7]

Both compounds act as irreversible inhibitors. E-64 contains a reactive epoxide that forms a covalent bond with the active site cysteine of the protease.[1] Gallinamide A is understood to act as a covalent inhibitor through a Michael addition mechanism.[2][5]

In terms of selectivity, Gallinamide A has demonstrated a greater selectivity for cathepsin L over other closely related cathepsins like V and B.[2][5] E-64, while potent against cathepsin L, also inhibits a broader range of cysteine proteases, including cathepsins B, H, K, and S, as well as papain and calpain.[1][6] This broader activity profile may be advantageous for certain research applications but could lead to off-target effects in therapeutic contexts.

Table 1: Quantitative Comparison of this compound and E-64 as Cathepsin L Inhibitors

FeatureThis compoundE-64
Target Cathepsin L (potent and selective)Cysteine Proteases (including Cathepsin L, B, H, K, S)
IC50 (Cathepsin L) 17.6 pM[3][4], 5.0 nM (with 30 min preincubation)[2][5]2.5 nM[6][7]
Mechanism of Action Irreversible, Covalent (Michael addition)[2][5]Irreversible, Covalent (Epoxide)[1]
Selectivity High selectivity for Cathepsin L over other cathepsins[2][5]Broad-spectrum cysteine protease inhibitor[1][6]
Origin Natural Product (Marine Cyanobacteria)[2]Natural Product (from Aspergillus japonicus)[1]

Experimental Protocols

The determination of inhibitory activity is critical for comparing the efficacy of compounds like Gallinamide A and E-64. Below is a generalized, detailed methodology for a fluorometric cathepsin L inhibition assay, based on commonly cited experimental procedures.

Fluorometric Cathepsin L Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human cathepsin L.

Materials:

  • Purified human cathepsin L

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM EDTA and 2.5 mM TCEP (Tris(2-carboxyethyl)phosphine)

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-Phenylalanine-Arginine-7-amino-4-methylcoumarin) stock solution in DMSO.

  • Test Inhibitors: this compound and E-64, prepared in a series of dilutions in DMSO.

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and store it on ice.

    • Dilute the purified cathepsin L enzyme to the desired working concentration (e.g., 0.02 ng/µl) in cold Assay Buffer immediately before use.[8]

    • Prepare a working solution of the fluorogenic substrate Z-Phe-Arg-AMC (e.g., 10 µM) in Assay Buffer.[9]

    • Prepare serial dilutions of the test inhibitors (this compound and E-64) in DMSO. Further dilute these into Assay Buffer to achieve the final desired concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and typically below 1%.[8]

  • Assay Setup:

    • To each well of the 96-well plate, add the following in order:

      • 40 µL of Assay Buffer.

      • 10 µL of the diluted test inhibitor solution (or DMSO for control wells).

      • 40 µL of the diluted cathepsin L enzyme solution.

    • For background control wells, add Assay Buffer instead of the enzyme solution.

  • Pre-incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[5] For time-dependent inhibitors like Gallinamide A, this pre-incubation step is critical.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate working solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C, with readings taken every 1-2 minutes.[10] The excitation and emission wavelengths should be set to approximately 360 nm and 460 nm, respectively, for the AMC fluorophore.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence rate (from wells without the enzyme).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

CathepsinL_Metastasis_Pathway cluster_0 Tumor Cell cluster_1 Extracellular Matrix (ECM) Tumor_Cell Tumor Cell Pro_Cathepsin_L Pro-Cathepsin L Tumor_Cell->Pro_Cathepsin_L Secretes Cathepsin_L Active Cathepsin L Pro_Cathepsin_L->Cathepsin_L Auto-activation (Acidic pH) ECM Extracellular Matrix (Collagen, Laminin, Fibronectin) Cathepsin_L->ECM Degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Metastasis Tumor Cell Invasion & Metastasis Degraded_ECM->Metastasis Facilitates

Caption: Cathepsin L's Role in Cancer Metastasis.

Inhibition_Assay_Workflow Start Start: Prepare Reagents Add_Reagents 1. Add Assay Buffer, Inhibitor, & Cathepsin L to Plate Start->Add_Reagents Pre_incubation 2. Pre-incubate at Room Temp Add_Reagents->Pre_incubation Add_Substrate 3. Add Fluorogenic Substrate (Z-Phe-Arg-AMC) Pre_incubation->Add_Substrate Measure_Fluorescence 4. Kinetic Measurement of Fluorescence (Ex/Em: 360/460 nm) Add_Substrate->Measure_Fluorescence Analyze_Data 5. Calculate Reaction Rates & Plot Inhibition Curve Measure_Fluorescence->Analyze_Data Determine_IC50 End: Determine IC50 Value Analyze_Data->Determine_IC50

Caption: Workflow for Cathepsin L Inhibition Assay.

Conclusion

Both this compound and E-64 are potent, irreversible inhibitors of cathepsin L. Gallinamide A distinguishes itself with exceptionally high potency and greater selectivity, making it a promising candidate for targeted therapeutic development and a valuable tool for specific investigations of cathepsin L function. E-64 remains a cornerstone research tool due to its well-characterized, broad-spectrum activity against cysteine proteases. The choice between these inhibitors will ultimately depend on the specific requirements of the research or therapeutic application, balancing the need for high potency and selectivity against a broader inhibitory profile. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and validate the inhibitory effects of these and other compounds against cathepsin L.

References

A Comparative Analysis of Gallinamide A and its Synthetic Analogs as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Gallinamide A, a naturally occurring cyclic depsipeptide, and its synthetic analogs. Gallinamide A has garnered significant interest due to its potent inhibitory activity against cysteine proteases, particularly cathepsin L. This document presents quantitative data on the biological activity of these compounds, detailed experimental protocols for their synthesis and evaluation, and an exploration of the signaling pathways influenced by their mechanism of action.

Introduction to Gallinamide A

Gallinamide A was first isolated from marine cyanobacteria and identified as a potent, irreversible inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor metastasis and viral entry.[1][2] Its unique chemical structure, featuring an α,β-unsaturated enamide "warhead," allows it to covalently modify the active site cysteine of target proteases, leading to irreversible inhibition.[1][3] These properties have made Gallinamide A a promising scaffold for the development of therapeutic agents against diseases such as cancer, parasitic infections, and viral illnesses.[4][5][6]

Comparative Biological Activity

The inhibitory potency of Gallinamide A and its synthetic analogs has been evaluated against a range of cysteine proteases, including human cathepsin L, cruzain (from Trypanosoma cruzi), and falcipains (from Plasmodium falciparum). Structure-activity relationship (SAR) studies have revealed that modifications to the Gallinamide A scaffold can significantly impact potency and selectivity.

Below are tables summarizing the key quantitative data from various studies.

Table 1: Inhibitory Activity against Human Cathepsin L

Compound/AnalogModificationIC50 (nM)Ki (nM)kinact/Ki (M⁻¹s⁻¹)Reference
Gallinamide A -5.0-9000 ± 260[1]
Analog 5 Varied amino acids---[4]
Analog 10 Leucine at 5th residue-0.094 ± 0.018,730,000 ± 918,000[4]
Analog 11 Varied amino acids-Sub-nanomolar-[4]
Analog 17 Hydrogenated enamideReversible inhibitor--
Analog 19 Indolyl-substituted MMP-Picomolar range-[7]
Analog 23 Indolyl-substituted MMP-Picomolar range-[7]

Table 2: Activity against Parasitic Cysteine Proteases and Organisms

Compound/AnalogTarget Protease/OrganismIC50 / LD50 (nM)Reference
Gallinamide A Cruzain (T. cruzi)0.26 ± 0.02[4]
Gallinamide A T. cruzi amastigotes14.7 ± 2.3[4]
Analog 5 T. cruzi amastigotes5.1 ± 1.4[4]
Gallinamide A Falcipain-2 (P. falciparum)6.78[8]
Gallinamide A Falcipain-3 (P. falciparum)292[8]
Gallinamide A P. falciparum (in vitro)89.3[8]

Table 3: Cytotoxicity Data

Compound/AnalogCell LineLD50 / TC50 (µM)Reference
Gallinamide A & Analogs Murine host cells> 10[4]
Gallinamide A Vero cells10.4[2]
Gallinamide A HeLa cells12[2]
Gallinamide A HT-29 cells>16.9[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Gallinamide A analogs and the key biological assays used for their characterization.

Synthesis of Gallinamide A Analogs (General Protocol)

The synthesis of Gallinamide A analogs is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc-chemistry. A general workflow is outlined below:

  • Resin Loading: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is loaded onto a suitable resin (e.g., 2-Chlorotrityl chloride resin).

  • Fmoc-SPPS Cycle:

    • Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF (e.g., 20% v/v).

    • Coupling: The next Fmoc-protected amino acid is coupled to the free amine on the resin using a coupling agent (e.g., PyBOP, HATU) and a base (e.g., NMM, DIPEA) in DMF.

    • Capping (Optional): Any unreacted amines can be capped using acetic anhydride and pyridine to prevent the formation of deletion sequences.

    • This cycle is repeated for each amino acid in the linear sequence.

  • On-Resin Modifications: Specific modifications, such as N-methylation, can be performed on the resin-bound peptide. For example, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride can be used to introduce N,N-dimethyl groups.

  • Cleavage from Resin: The synthesized peptide is cleaved from the solid support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains. A milder cleavage agent like hexafluoroisopropanol (HFIP) in dichloromethane (DCM) can be used for sensitive protecting groups.

  • Cyclization and Final Modifications: The linear peptide is then cyclized in solution, and any final modifications to form the characteristic pyrrolinone ring of Gallinamide A are performed.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final compound are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Cathepsin L Inhibition Assay

This assay determines the inhibitory potency of the compounds against human cathepsin L.

  • Reagents and Buffers:

    • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 4 mM DTT, pH 5.5.

    • Human Cathepsin L (recombinant).

    • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC).

    • Test Compounds (dissolved in DMSO).

    • Positive Control: E-64c.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well black microplate, add the test compound dilutions.

    • Add a solution of human cathepsin L to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature to allow for time-dependent inhibition.

    • Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC.

    • Monitor the increase in fluorescence (excitation/emission wavelengths typically around 360/460 nm) over time using a microplate reader.

    • Calculate the rate of reaction for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • For irreversible inhibitors, kinetic parameters such as k_inact and K_i can be determined by monitoring the reaction progress at different inhibitor and substrate concentrations.

Cruzain Inhibition Assay

This protocol is used to assess the inhibitory activity against cruzain, a key cysteine protease from Trypanosoma cruzi.

  • Reagents and Buffers:

    • Assay Buffer: 0.1 M sodium acetate, 0.01% Triton X-100, 1 mM β-mercaptoethanol, pH 5.5.

    • Recombinant Cruzain.

    • Fluorogenic Substrate: Z-FR-AMC.

    • Test Compounds (in DMSO).

    • Positive Control: K11777 or E-64.

  • Procedure:

    • The procedure is similar to the cathepsin L inhibition assay.

    • Serial dilutions of the test compounds are prepared and added to a 96-well plate.

    • Cruzain is added, and the mixture is pre-incubated.

    • The reaction is initiated by the addition of Z-FR-AMC.

    • Fluorescence is monitored over time to determine the reaction rate.

    • IC50 values are calculated from the dose-response curves.

Cell-Based T. cruzi Amastigote Assay

This assay evaluates the efficacy of the compounds against the intracellular stage of T. cruzi.

  • Cell Culture:

    • Host cells (e.g., murine myoblasts) are cultured in appropriate media (e.g., DMEM with fetal bovine serum and antibiotics).

  • Infection:

    • Host cells are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

  • Compound Treatment:

    • After allowing the parasites to infect the host cells, the media is replaced with fresh media containing serial dilutions of the test compounds.

  • Incubation:

    • The plates are incubated for a period of time (e.g., 3 days) to allow for parasite replication.

  • Fixation and Staining:

    • The cells are fixed (e.g., with paraformaldehyde) and stained with a DNA-binding dye (e.g., DAPI) to visualize both host cell and parasite nuclei.

  • Imaging and Analysis:

    • The plates are imaged using an automated high-content imaging system.

    • The number of intracellular amastigotes per host cell is quantified.

    • The LD50 (lethal dose 50%) is determined by plotting the percentage of parasite inhibition against the compound concentration.

Cytotoxicity Assay

This assay assesses the toxicity of the compounds against mammalian cells.

  • Cell Seeding:

    • Mammalian cells (e.g., Vero, HeLa, or the host cells used in the parasite assay) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with serial dilutions of the test compounds.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 24-72 hours).

  • Viability Assessment:

    • Cell viability is measured using a suitable assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Resazurin Assay: Measures mitochondrial reductase activity.

      • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The TC50 (toxic concentration 50%) or LD50 is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The primary molecular target of Gallinamide A and its analogs is cathepsin L. By inhibiting this protease, these compounds can modulate various cellular signaling pathways.

Role of Cathepsin L in Cellular Signaling

Cathepsin L is involved in a multitude of cellular processes:

  • Tumor Invasion and Metastasis: Extracellular cathepsin L can degrade components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis.[9]

  • Antigen Presentation: In antigen-presenting cells, cathepsin L is involved in the processing of antigens for presentation on MHC class II molecules, a crucial step in initiating an adaptive immune response.

  • Hormone and Neuropeptide Processing: Cathepsin L can process prohormones and proneuropeptides into their active forms.[2]

  • Protein Degradation and Autophagy: As a lysosomal protease, cathepsin L plays a key role in the degradation of cellular proteins through the autophagy-lysosome pathway.

  • Viral Entry: Some viruses, such as SARS-CoV-2, utilize host cell cathepsin L to cleave their spike proteins, a necessary step for viral entry into the cell.[5]

The inhibition of cathepsin L by Gallinamide A and its analogs can therefore have significant downstream effects on these pathways. For instance, in the context of cancer, inhibiting cathepsin L could reduce the metastatic potential of tumor cells.

Visualized Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and a simplified signaling pathway involving cathepsin L.

Experimental_Workflow_for_Analog_Synthesis_and_Screening cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_data Data Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS & NMR Analysis Purification->Characterization Protease_Assay Protease Inhibition Assays (Cathepsin L, Cruzain, etc.) Characterization->Protease_Assay Screen Analogs Parasite_Assay Anti-parasitic Assays (T. cruzi, P. falciparum) Cytotoxicity_Assay Cytotoxicity Assays (Mammalian Cells) SAR_Analysis Structure-Activity Relationship (SAR) Protease_Assay->SAR_Analysis Parasite_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis

Fig. 1: Experimental workflow for the synthesis and screening of Gallinamide A analogs.

Cathepsin_L_Inhibition_Pathway cluster_downstream Downstream Cellular Processes cluster_outcomes Pathophysiological Outcomes Gallinamide_A Gallinamide A / Analog Cathepsin_L Cathepsin L Gallinamide_A->Cathepsin_L Inhibits ECM_Degradation ECM Degradation Cathepsin_L->ECM_Degradation Promotes Antigen_Processing Antigen Processing Cathepsin_L->Antigen_Processing Required for Viral_Entry Viral Protein Cleavage Cathepsin_L->Viral_Entry Mediates Tumor_Metastasis Reduced Tumor Metastasis ECM_Degradation->Tumor_Metastasis Leads to Immune_Modulation Altered Immune Response Antigen_Processing->Immune_Modulation Impacts Viral_Inhibition Inhibition of Viral Entry Viral_Entry->Viral_Inhibition Prevents

Fig. 2: Simplified signaling pathway illustrating the effects of Cathepsin L inhibition.

Conclusion

Gallinamide A and its synthetic analogs represent a promising class of cysteine protease inhibitors with significant therapeutic potential. The data presented in this guide highlight the potent and often selective activity of these compounds against key proteases involved in various diseases. The detailed experimental protocols provide a foundation for researchers to further explore the synthesis and biological evaluation of novel analogs. The visualization of the affected signaling pathways underscores the multifaceted impact of cathepsin L inhibition. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into effective clinical treatments.

References

Validating Gallinamide A TFA Target Engagement in Cells: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular environment is a pivotal step in the drug discovery process. This guide provides an objective comparison of Gallinamide A TFA, a potent and selective covalent inhibitor of Cathepsin L, with the well-characterized, broad-spectrum cysteine protease inhibitor, E-64. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.

Gallinamide A is a natural product derived from marine cyanobacteria that has been identified as a highly potent, selective, and irreversible inhibitor of human Cathepsin L.[1][2] Its trifluoroacetic acid (TFA) salt is commonly used in research settings. The mechanism of inhibition involves a Michael addition reaction with the active site cysteine of the protease.[1][2] Given its role in various pathological processes, including cancer metastasis, parasitic infections, and viral entry, Cathepsin L is a compelling therapeutic target. Validating the engagement of inhibitors like Gallinamide A with Cathepsin L in a cellular context is crucial for advancing their development.

Performance Comparison: Gallinamide A vs. E-64

This section compares the inhibitory potency and selectivity of Gallinamide A against the classic cysteine protease inhibitor, E-64. While both are irreversible inhibitors, Gallinamide A demonstrates significantly higher potency and selectivity for Cathepsin L.

InhibitorTargetIC50Selectivity ProfileReference
Gallinamide A Human Cathepsin L5.0 nM (with 30 min preincubation)Highly selective for Cathepsin L. Displays 28- to 320-fold greater selectivity for Cathepsin L over closely related human cysteine cathepsins V and B.[1][2]
Human Cathepsin V~140 nM[1]
Human Cathepsin B~1600 nM[1]
E-64 Pan-cysteine protease inhibitorVaries by targetBroad-spectrum inhibitor of cysteine proteases including papain, cathepsins B, H, and L.[3]

Note: IC50 values can vary between studies depending on assay conditions. The data presented here is for comparative purposes.

Experimental Protocols for Target Validation

Validating the interaction of Gallinamide A with Cathepsin L in cells can be achieved through several robust methods. Below are detailed protocols for three key experimental approaches.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the visualization and quantification of active enzyme populations. A competitive ABPP experiment can robustly demonstrate target engagement by an inhibitor.

Objective: To demonstrate that Gallinamide A blocks the activity of Cathepsin L in living cells by competing with a Cathepsin L-directed activity-based probe.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells known to express Cathepsin L (e.g., HEK293T, U2OS) to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C. As a positive control for inhibition, treat a set of cells with E-64 (10 µM).

  • Probe Labeling:

    • Add a cell-permeable, fluorescently-tagged cysteine protease activity-based probe (e.g., a Bodipy-tagged DCG-04 analogue) to the cell culture medium at a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis:

    • Wash the cells twice with cold PBS to remove excess probe.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors (excluding cysteine protease inhibitors).

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner. A decrease in the fluorescent signal corresponding to the molecular weight of Cathepsin L in Gallinamide A-treated samples compared to the vehicle control indicates target engagement.

    • As a loading control, perform a Coomassie stain or a Western blot for a housekeeping protein (e.g., GAPDH, β-actin).

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature. This allows for the detection of target engagement in a cellular environment.

Objective: To demonstrate that Gallinamide A binding to Cathepsin L in cells increases the thermal stability of the protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heating Gradient:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and a 37°C water bath).

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of soluble Cathepsin L in each sample by Western blotting using a specific anti-Cathepsin L antibody.

    • Quantify the band intensities and plot the percentage of soluble Cathepsin L as a function of temperature. A shift in the melting curve to higher temperatures for the Gallinamide A-treated samples compared to the control indicates target engagement.

In-Cell Cathepsin L Activity Assay

This assay directly measures the enzymatic activity of Cathepsin L in cell lysates after treatment with an inhibitor.

Objective: To quantify the inhibition of Cathepsin L activity in cells treated with Gallinamide A.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a dose-range of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 2-4 hours at 37°C.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a buffer that maintains Cathepsin L activity (e.g., a buffer containing a non-ionic detergent at a slightly acidic pH).

  • Activity Assay:

    • Add a specific fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC) to the cell lysates in a 96-well plate.

    • Measure the fluorescence over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm). The rate of increase in fluorescence is proportional to the Cathepsin L activity.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each sample.

    • Plot the percentage of Cathepsin L activity relative to the vehicle control against the concentration of Gallinamide A to determine the IC50 value in the cellular context.

Visualizing Cellular Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the Cathepsin L-mediated autophagy pathway, the experimental workflow for target validation, and the logical framework of this comparative guide.

Cathepsin L in the Autophagy Pathway cluster_autophagy Autophagy Process cluster_lysosome Lysosome cluster_inhibition Inhibition Autophagosome Formation Autophagosome Formation Autolysosome Autolysosome Autophagosome Formation->Autolysosome Fusion with Lysosome Degradation of Cargo Degradation of Cargo Autolysosome->Degradation of Cargo Mediated by Cathepsin L (Active) Cathepsin L (Active) Cathepsin L (Active)->Degradation of Cargo Gallinamide A Gallinamide A Gallinamide A->Cathepsin L (Active) Inhibits

Caption: Cathepsin L's role in the autophagy pathway.

Target Engagement Validation Workflow cluster_assays Assay Options Cell Culture Cell Culture Compound Treatment (Gallinamide A) Compound Treatment (Gallinamide A) Cell Culture->Compound Treatment (Gallinamide A) Target Validation Assay Target Validation Assay Compound Treatment (Gallinamide A)->Target Validation Assay ABPP ABPP Target Validation Assay->ABPP CETSA CETSA Target Validation Assay->CETSA Activity Assay Activity Assay Target Validation Assay->Activity Assay Data Analysis Data Analysis Conclusion Conclusion Data Analysis->Conclusion Confirmation of Target Engagement ABPP->Data Analysis CETSA->Data Analysis Activity Assay->Data Analysis

Caption: Workflow for validating target engagement.

Comparative Analysis Framework cluster_compounds Compounds cluster_data Comparative Data cluster_methods Validation Methods Topic Validating Gallinamide A Target Engagement Gallinamide A Gallinamide A Topic->Gallinamide A E-64 (Comparator) E-64 (Comparator) Topic->E-64 (Comparator) ABPP ABPP Topic->ABPP CETSA CETSA Topic->CETSA Activity Assay Activity Assay Topic->Activity Assay Potency (IC50) Potency (IC50) Gallinamide A->Potency (IC50) Selectivity Selectivity Gallinamide A->Selectivity E-64 (Comparator)->Potency (IC50) E-64 (Comparator)->Selectivity

Caption: Logical structure of the comparison guide.

References

Gallinamide A: A Potent and Selective Cathepsin L Inhibitor with Cross-Reactivity Against Parasitic Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Gallinamide A, a marine-derived cyclic depsipeptide, demonstrates high potency and selectivity as an irreversible inhibitor of human Cathepsin L, a cysteine protease implicated in various physiological and pathological processes, including cancer progression and viral entry. This comparison guide provides a detailed analysis of Gallinamide A's cross-reactivity profile against other proteases, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Gallinamide A's primary mechanism of action involves the irreversible covalent modification of the active site cysteine residue in Cathepsin L. Its enamide warhead acts as a Michael acceptor, leading to a stable enzyme-inhibitor complex. This mode of inhibition contributes to its high potency, with reported IC50 values in the low nanomolar range for human Cathepsin L.

Comparative Inhibitory Activity of Gallinamide A

The selectivity of Gallinamide A has been evaluated against a panel of human cathepsins and other proteases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of Gallinamide A against various proteases, providing a quantitative comparison of its activity. For context, data for Odanacatib, a well-characterized selective inhibitor of Cathepsin K, is also included.

Protease TargetGallinamide A IC50 (nM)Odanacatib IC50 (nM)Reference
Human Cathepsin L5.0-
Human Cathepsin B>1000-5000-[1]
Human Cathepsin V140-
Human Cathepsin HInactive-
Human Cathepsin K-0.2[2]
Human Cathepsin S--
Trypanosoma cruzi Cruzain0.26-[3]
Plasmodium falciparum FalcipainsPotent Inhibition (specific IC50 not provided in abstracts)-[4]

Caption: Comparative inhibitory activity of Gallinamide A.

Cross-Reactivity Profile and Therapeutic Implications

Gallinamide A exhibits remarkable selectivity for Cathepsin L over other closely related human cathepsins. It is significantly less potent against Cathepsin B and Cathepsin V, and inactive against Cathepsin H.[5] This selectivity is crucial for minimizing off-target effects in potential therapeutic applications.

Interestingly, Gallinamide A demonstrates potent inhibitory activity against parasitic cysteine proteases, including cruzain from Trypanosoma cruzi (the causative agent of Chagas disease) and falcipains from Plasmodium falciparum (the parasite responsible for malaria).[3][4] This cross-reactivity suggests that the Gallinamide A scaffold could be a promising starting point for the development of novel anti-parasitic agents.

In contrast to its activity against cysteine proteases, Gallinamide A has been shown to be inactive against serine proteases such as furin and TMPRSS2, which are also involved in viral entry pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Fluorometric Protease Inhibition Assay

This assay is used to determine the in vitro potency of an inhibitor against a specific protease.

Materials:

  • Recombinant human cathepsins (L, B, V, H)

  • Fluorogenic peptide substrate (e.g., Z-FR-AMC for Cathepsin L/B, Ac-FR-AFC)

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Test compound (Gallinamide A) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of Gallinamide A in DMSO.

  • In a 96-well plate, add the appropriate volume of assay buffer.

  • Add the test compound to the wells.

  • Add the recombinant protease to each well and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the fluorescence intensity kinetically over a set period (e.g., 30 minutes) using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the rate of reaction from the linear portion of the kinetic curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Irreversibility Assessment: Preincubation-Dilution Assay

This experiment is designed to distinguish between reversible and irreversible inhibitors.

Procedure:

  • Incubate a concentrated solution of the protease with a concentration of Gallinamide A that yields >90% inhibition for 30 minutes.

  • Rapidly dilute the enzyme-inhibitor mixture 100-fold into an assay solution containing the fluorogenic substrate. This dilution reduces the inhibitor concentration to a level that would cause minimal inhibition if it were a reversible inhibitor.

  • Monitor the enzymatic activity immediately after dilution and over time.

  • A lack of recovery of enzymatic activity upon dilution indicates irreversible inhibition.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflow for cross-reactivity profiling and the general signaling pathway involving Cathepsin L.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor Gallinamide A Serial Dilutions incubation Pre-incubation (Inhibitor + Protease) inhibitor->incubation proteases Protease Panel (Cathepsins, etc.) proteases->incubation reaction Reaction Initiation (add Substrate) incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc ic50 Determine IC50 Values rate_calc->ic50 selectivity Assess Selectivity Profile ic50->selectivity

Caption: Experimental workflow for protease cross-reactivity profiling.

signaling_pathway gallinamide Gallinamide A cathepsin_l Cathepsin L (Active) gallinamide->cathepsin_l Irreversible Inhibition inactive_complex Inactive Covalent Complex degradation Protein Degradation & Processing cathepsin_l->degradation Cleavage pro_cathepsin_l Pro-Cathepsin L pro_cathepsin_l->cathepsin_l Activation lysosome Lysosome substrate Protein Substrates substrate->degradation pathology Cancer Progression, Viral Entry degradation->pathology

Caption: Simplified signaling pathway of Cathepsin L inhibition by Gallinamide A.

References

Gallinamide A TFA: A Comparative Analysis of Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gallinamide A TFA's performance against other alternatives, supported by experimental data. Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a highly potent and selective irreversible inhibitor of human cathepsin L, a cysteine protease implicated in a variety of pathological processes, including cancer progression, parasitic infections, and viral entry.[1][2][3][4] This document summarizes its efficacy across different cell lines, compares it with other compounds, and provides detailed experimental methodologies.

Quantitative Comparison of Inhibitory Potency

The efficacy of Gallinamide A and its analogs is primarily attributed to their potent inhibition of cathepsin L. The following tables summarize the half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and lethal dose (LD50) values across various cell lines and against specific enzymes.

Table 1: In Vitro Efficacy of Gallinamide A and its Analogs against Cathepsin L and Parasites

CompoundTargetIC50 / Ki (nM)Cell Line / OrganismKey Findings
Gallinamide A Human Cathepsin LKi = 4.67 ± 0.40-Extremely potent inhibitor.[3]
Cruzain (T. cruzi)IC50 = 0.26 ± 0.02Trypanosoma cruziPotent inhibitor of the parasite's essential protease.[1]
T. cruzi amastigotesLD50 = 14.7 ± 2.3Murine myoblastsSignificantly more potent than the standard drug, benznidazole.[1]
Analog 5 T. cruzi amastigotesLD50 = 5.1 ± 1.4Murine myoblastsThe most potent analog against intracellular T. cruzi.[1]
Analog 10 Human Cathepsin LKi = 0.0937 ± 0.01-The most potent analog against human cathepsin L in this study.[1]
Benznidazole T. cruzi amastigotesLD50 = 1500Murine myoblastsStandard of care for Chagas disease, shown to be less potent than Gallinamide A and its analogs.[1]

Table 2: Cytotoxicity of Gallinamide A in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer12[1]
HT-29Colon AdenocarcinomaNot specified
4T1Mouse Breast Cancer34.6
A-375Human Melanoma45.6

Table 3: Antiviral Efficacy of Gallinamide A against SARS-CoV-2

CompoundCell LineEC50 (nM)Key Findings
Gallinamide A VeroE628[5]Potently inhibits SARS-CoV-2 infection by inhibiting host cathepsin L.[5]
Gallinamide A A549/ACE2-Completely prevents virus-induced cytopathic effect at 625 nM.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of Gallinamide A.

Cathepsin L Inhibition Assay

This assay quantifies the enzymatic activity of cathepsin L in the presence of an inhibitor.

  • Enzyme and Inhibitor Preparation : Recombinant human cathepsin L is used. This compound and other inhibitors are prepared in appropriate solvents (e.g., DMSO) and serially diluted.

  • Pre-incubation : The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 30 minutes) to allow for binding.

  • Substrate Addition : A fluorogenic substrate for cathepsin L (e.g., Z-FR-AMC) is added to initiate the enzymatic reaction.

  • Fluorescence Measurement : The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a microplate reader.

  • Data Analysis : The rate of substrate cleavage is determined. The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Cytotoxicity/Antiproliferative Assays (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with various concentrations of this compound or other compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement : The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Viral Entry Assay (for SARS-CoV-2)

This assay assesses the ability of a compound to inhibit viral entry into host cells.

  • Cell Culture : Host cells (e.g., VeroE6 or A549-ACE2) are cultured in 96-well plates.

  • Compound Incubation : Cells are pre-incubated with serially diluted this compound for a specific time.

  • Viral Infection : A known amount of SARS-CoV-2 is added to the wells.

  • Incubation : The plates are incubated to allow for viral infection and replication.

  • Quantification of Viral Load : The extent of viral infection is quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA or by observing the cytopathic effect (CPE).

  • Data Analysis : The EC50 value, the concentration at which the compound inhibits 50% of viral activity, is calculated.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams are provided.

G cluster_0 This compound: Mechanism of Action Gallinamide_A This compound Cathepsin_L Cathepsin L (Active) Gallinamide_A->Cathepsin_L Inhibits Inactive_Cathepsin_L Cathepsin L (Inactive) ECM_Degradation Extracellular Matrix Degradation Cathepsin_L->ECM_Degradation Promotes Pro_Enzymes Pro-Enzymes (e.g., Pro-MMPs) Cathepsin_L->Pro_Enzymes Activates Angiogenesis Angiogenesis Cathepsin_L->Angiogenesis Promotes TGF_beta TGF-β Signaling Cathepsin_L->TGF_beta Influences Cell_Invasion Cancer Cell Invasion & Metastasis ECM_Degradation->Cell_Invasion Active_Enzymes Active Enzymes (e.g., MMPs) Pro_Enzymes->Active_Enzymes Active_Enzymes->Cell_Invasion EMT Epithelial-Mesenchymal Transition (EMT) TGF_beta->EMT EMT->Cell_Invasion

Caption: Mechanism of this compound in inhibiting cancer progression.

G cluster_1 Experimental Workflow: In Vitro Efficacy start Start cell_culture 1. Cell Culture (e.g., Cancer Cell Lines) start->cell_culture compound_prep 2. Compound Preparation (this compound & Alternatives) start->compound_prep treatment 3. Cell Treatment (Dose-Response) cell_culture->treatment compound_prep->treatment incubation 4. Incubation (24-72 hours) treatment->incubation cytotoxicity_assay 5a. Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay inhibition_assay 5b. Enzyme Inhibition Assay (e.g., Cathepsin L) incubation->inhibition_assay data_analysis 6. Data Analysis cytotoxicity_assay->data_analysis inhibition_assay->data_analysis ic50_determination 7. IC50/EC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: General workflow for in vitro efficacy testing of this compound.

References

Validating the Mechanism of Action of Gallinamide A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a potent and selective irreversible inhibitor of the human cysteine protease Cathepsin L (CatL).[1][2] Its mechanism of action has been the subject of significant research, particularly for its therapeutic potential in various diseases, including parasitic infections like Chagas disease and schistosomiasis, as well as viral diseases such as COVID-19.[3][4][5] This guide provides a comprehensive overview of the experimental validation of Gallinamide A's mechanism of action, compares its performance with alternative inhibitors, and presents detailed experimental protocols for researchers.

Mechanism of Action: Covalent Inhibition of Cysteine Proteases

The primary mechanism of action of Gallinamide A is the irreversible covalent inhibition of clan CA cysteine proteases.[4] This is achieved through a Michael addition reaction between the electrophilic acrylamide "warhead" of Gallinamide A and the active site cysteine thiol of the target protease.[2][4] Molecular docking and dynamics simulations have shown that the enamide of Gallinamide A is positioned near the active site cysteine, facilitating this covalent bond formation.[6] This irreversible binding effectively inactivates the enzyme.

While its most potent activity is against human Cathepsin L, Gallinamide A and its analogs have demonstrated significant inhibitory activity against other related cysteine proteases, including:

  • Cruzain: The major cysteine protease of Trypanosoma cruzi, the parasite that causes Chagas disease.[3][7]

  • Falcipains: Cysteine proteases found in the food vacuole of the malaria parasite Plasmodium falciparum.[8]

  • Schistosoma mansoni Cathepsin B1 (SmCB1): A key digestive protease in the parasitic fluke that causes schistosomiasis.[4]

Experimental Validation of the Mechanism of Action

The validation of Gallinamide A's mechanism of action has been established through a series of key experiments that elucidate its potency, selectivity, and irreversible mode of inhibition.

Enzyme Inhibition Kinetics

Enzyme inhibition assays are fundamental to characterizing the potency of Gallinamide A. These experiments typically measure the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50). For Gallinamide A, time-dependent inhibition is observed, with potency increasing after a preincubation period with the enzyme, which is characteristic of irreversible inhibitors.[2]

Irreversibility Assays

To confirm the irreversible nature of inhibition, preincubation-dilution experiments are performed. In this setup, the enzyme and inhibitor are incubated together at a high concentration, allowing for covalent bond formation. Subsequently, the mixture is rapidly diluted to a concentration where the inhibitor would have minimal effect if it were a reversible inhibitor. The observation that enzyme activity does not recover over time confirms the irreversible binding of Gallinamide A.[2]

Activity-Based Probe Labeling

Activity-based probes (ABPs) are used to visualize the direct binding of an inhibitor to its target enzyme within a complex biological sample. A fluorescently labeled version of Gallinamide A can be used to demonstrate specific labeling of its target proteases, such as Cathepsin L or SmCB1, confirming direct engagement in a cellular context.[3][4]

Structural Biology: X-ray Crystallography

Solving the co-crystal structure of Gallinamide A or its analogs in complex with the target protease provides definitive evidence of the binding mode. High-resolution crystal structures of SmCB1 in complex with Gallinamide A have confirmed the covalent attachment to the active site cysteine and revealed the specific interactions that contribute to its high affinity and selectivity.[4]

Comparative Performance Analysis

The efficacy of Gallinamide A can be benchmarked against other known inhibitors of cysteine proteases and existing therapeutic agents for the diseases it targets.

Comparison with Benznidazole for Chagas Disease

Benznidazole is a current standard-of-care treatment for Chagas disease. In a cell-based assay measuring the activity against the intracellular amastigote stage of T. cruzi, Gallinamide A demonstrated significantly greater potency than benznidazole.[3]

Table 1: Comparative Activity against Trypanosoma cruzi

CompoundLD50 (in vitro, intracellular amastigotes)
Gallinamide A14.7 nM ± 2.3
Benznidazole1.5 µM

Data sourced from[3]

Selectivity Profile against Human Cathepsins

Gallinamide A exhibits notable selectivity for Cathepsin L over other closely related human cysteine cathepsins, which is a crucial attribute for minimizing off-target effects and potential toxicity.[2]

Table 2: Selectivity of Gallinamide A against Human Cysteine Cathepsins

EnzymeIC50 (30 min preincubation)Selectivity vs. Cathepsin L
Cathepsin L5.0 nM-
Cathepsin V140 nM28-fold
Cathepsin B1600 nM320-fold
Cathepsin HInactive>10,000-fold

Data sourced from[2]

Inhibition of Parasitic Proteases

Gallinamide A and its synthetic analogs have shown potent inhibitory activity against a range of parasitic cysteine proteases.

Table 3: Inhibitory Activity of Gallinamide A against Various Proteases

Target ProteaseOrganismIC50 / k2nd
Human Cathepsin LHomo sapiens5.0 nM (IC50)
CruzainTrypanosoma cruzi0.26 nM (IC50)
SmCB1Schistosoma mansoni6644 M⁻¹s⁻¹ (k2nd)
Falcipain-2Plasmodium falciparumPotent Inhibition

Data sourced from[2][3][4][8]

Experimental Protocols

General Protocol for Cathepsin L Inhibition Assay
  • Reagents and Buffers:

    • Recombinant human Cathepsin L.

    • Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 1 mM DTT and 0.01% Triton X-100.

    • Substrate: Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin).

    • Gallinamide A TFA stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of Gallinamide A in the assay buffer.

    • In a 96-well black microplate, add the Cathepsin L enzyme to each well (final concentration ~0.5 nM).

    • Add the diluted Gallinamide A or DMSO (vehicle control) to the wells and incubate for a specified preincubation time (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the substrate Z-FR-AMC (final concentration ~2.5 µM).

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) over time using a plate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Irreversibility Assay (Preincubation-Dilution)
  • Incubation:

    • Incubate a concentrated solution of Cathepsin L with a high concentration of Gallinamide A (sufficient to achieve >90% inhibition) in the assay buffer for a set period (e.g., 30 minutes).

  • Dilution:

    • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate Z-FR-AMC. The dilution should reduce the effective concentration of Gallinamide A to a level that would cause minimal inhibition if it were a reversible inhibitor.

  • Activity Measurement:

    • Monitor the fluorescence over an extended period (e.g., 2 hours).

  • Analysis:

    • A linear and unchanging reaction rate after dilution indicates that the inhibition is irreversible, as the covalently bound inhibitor does not dissociate from the enzyme.[2]

Visualizations

Gallinamide_A_Mechanism_of_Action Mechanism of Covalent Inhibition of Cathepsin L by Gallinamide A cluster_enzyme Cathepsin L Active Site Cys25 Cysteine-25 Thiol (S⁻) Covalent_adduct Irreversible Covalent Adduct (Enzyme Inactivated) Cys25->Covalent_adduct forms covalent bond His162 Histidine-162 Gallinamide_A Gallinamide A (with acrylamide warhead) Non_covalent_complex Initial Non-covalent Enzyme-Inhibitor Complex Gallinamide_A->Non_covalent_complex Binding to active site Non_covalent_complex->Covalent_adduct Michael Addition (Nucleophilic attack)

Caption: Covalent inhibition of Cathepsin L by Gallinamide A.

Experimental_Workflow_for_Enzyme_Inhibition Experimental Workflow for Determining IC50 start Start prepare_reagents Prepare Enzyme, Substrate, and Inhibitor dilutions start->prepare_reagents plate_setup Dispense Enzyme and Inhibitor to 96-well plate prepare_reagents->plate_setup preincubation Pre-incubate Enzyme and Inhibitor plate_setup->preincubation add_substrate Add Fluorogenic Substrate preincubation->add_substrate measure_fluorescence Measure Fluorescence over time add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates plot_data Plot % Inhibition vs. [Inhibitor] calculate_rates->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50 end End determine_ic50->end

Caption: Workflow for enzyme inhibition (IC50) determination.

Validation_Logic Logical Flow for Validating Mechanism of Action hypothesis Hypothesis: Gallinamide A is an irreversible covalent inhibitor of Cathepsin L kinetics Enzyme Kinetics: - Potent IC50 - Time-dependent inhibition hypothesis->kinetics irreversibility Irreversibility Assay: - Preincubation-dilution - No recovery of activity hypothesis->irreversibility direct_binding Direct Binding: - Activity-based probes - Target engagement in cells hypothesis->direct_binding structural Structural Evidence: - Co-crystallography - Covalent bond confirmed hypothesis->structural conclusion Conclusion: Mechanism of action validated kinetics->conclusion irreversibility->conclusion direct_binding->conclusion structural->conclusion

Caption: Logical diagram for MoA validation.

References

A Comparative Analysis of Gallinamide A TFA and Odanacatib: Potency, Selectivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of protease inhibitors, Gallinamide A TFA and odanacatib have emerged as significant molecules of interest for researchers in drug development. Gallinamide A, a natural product derived from marine cyanobacteria, is a potent and selective irreversible inhibitor of cathepsin L.[1][2] Odanacatib, a synthetic compound, is a selective and reversible inhibitor of cathepsin K.[3][4] This guide provides a detailed comparative study of these two compounds, focusing on their mechanisms of action, inhibitory potencies, selectivity profiles, and experimental data from key assays.

Mechanism of Action: Targeting Different Cysteine Cathepsins

This compound and odanacatib, while both targeting cysteine cathepsins, exhibit distinct mechanisms and therapeutic targets.

This compound acts as a potent, irreversible inhibitor of cathepsin L .[2][5][6][7] Its mechanism involves a Michael addition reaction, where the enamide of Gallinamide A forms a covalent bond with the active site cysteine of the protease.[8] This covalent modification leads to the irreversible inactivation of the enzyme. Cathepsin L is implicated in various physiological and pathological processes, including viral entry (such as SARS-CoV-2), and the life cycle of parasites like Plasmodium falciparum and Trypanosoma cruzi.[1][5][9]

Odanacatib is a selective, reversible inhibitor of cathepsin K .[3][10] Cathepsin K is the primary protease responsible for the degradation of type I collagen in the bone matrix by osteoclasts, playing a crucial role in bone resorption.[10][11] By binding to the active site of cathepsin K, odanacatib prevents this degradation, thereby reducing bone resorption without significantly affecting bone formation.[12][13] This mechanism made it a promising therapeutic candidate for osteoporosis.[12][13]

Quantitative Comparison of Inhibitory Potency and Selectivity

The following tables summarize the quantitative data for this compound and odanacatib, highlighting their potency and selectivity against their primary targets and other related proteases.

Table 1: Inhibitory Potency (IC50/Ki)
CompoundTargetIC50 / KiOrganismReference
This compound Cathepsin L17.6 pM (IC50)Human[1]
Cathepsin L5.0 nM (IC50, 30 min preincubation)Human[6][7][8]
Cathepsin L47 nM (IC50, no preincubation)Human[8]
Cruzain (T. cruzi)0.26 nM (IC50)Trypanosoma cruzi[5][9]
Plasmodium falciparum50 nM (IC50)Plasmodium falciparum[1]
SARS-CoV-2 Infection28 nM (EC50)In VeroE6 cells[1]
Odanacatib Cathepsin K0.2 nM (IC50)Human[11][14][15]
Cathepsin K43.8 nM (EC50 for uNTx/Cr reduction)Human[14]
CTx Release9.4 ± 1.0 nM (IC50)In vitro[11]
Table 2: Selectivity Profile
CompoundTargetFold SelectivityComparison ProteaseReference
This compound Cathepsin L28-foldCathepsin V[7]
Cathepsin L320-foldCathepsin B[6][7]
Odanacatib Cathepsin K≥300-foldAll other known human cathepsins[14]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and odanacatib are reflected in the biological pathways they modulate.

This compound: Inhibition of Cathepsin L-Mediated Processes

Gallinamide A's inhibition of cathepsin L has significant implications for diseases where this protease is crucial. For instance, in the case of SARS-CoV-2, cathepsin L is involved in the proteolytic processing of the viral spike protein, a necessary step for viral entry into host cells via the endosomal pathway.

Gallinamide_A_Pathway cluster_virus SARS-CoV-2 cluster_cell Host Cell Virus Virus Endosome Endosome Virus->Endosome Endocytosis Cathepsin_L Cathepsin L Endosome->Cathepsin_L activates Viral_Fusion Viral Fusion & Membrane Fusion Cathepsin_L->Viral_Fusion enables Viral_Replication Viral Replication Viral_Fusion->Viral_Replication leads to Gallinamide_A This compound Gallinamide_A->Cathepsin_L inhibits

Caption: Signaling pathway of this compound inhibiting SARS-CoV-2 entry.

Odanacatib: Inhibition of Cathepsin K-Mediated Bone Resorption

Odanacatib's therapeutic effect in osteoporosis stems from its ability to block the action of cathepsin K in osteoclasts, the cells responsible for bone breakdown.

Odanacatib_Pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix Cathepsin_K_Vesicles Cathepsin K containing vesicles Ruffled_Border Ruffled Border Cathepsin_K_Vesicles->Ruffled_Border Fusion Collagen Type I Collagen Ruffled_Border->Collagen secretes Cathepsin K onto Degradation_Products Collagen Degradation Products (e.g., CTx, NTx) Collagen->Degradation_Products is degraded into Bone_Resorption Bone Resorption Degradation_Products->Bone_Resorption results in Odanacatib Odanacatib Odanacatib->Cathepsin_K_Vesicles inhibits

Caption: Odanacatib's mechanism of inhibiting bone resorption by targeting Cathepsin K.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used to evaluate this compound and odanacatib.

Cathepsin L Inhibition Assay (for this compound)
  • Enzyme and Substrate: Recombinant human cathepsin L is used as the enzyme source. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is commonly employed.

  • Assay Buffer: A typical buffer consists of 50 mM sodium acetate, 100 mM NaCl, 1.0 mM EDTA, and 4 mM dithiothreitol (DTT) at pH 5.5.

  • Procedure:

    • A serial dilution of this compound is prepared in a 96-well plate.

    • Cathepsin L is added to the wells and pre-incubated with the inhibitor for a specified time (e.g., 30 minutes) to allow for covalent modification.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence signal, corresponding to substrate cleavage, is monitored over time using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.[8]

Cathepsin K Inhibition Assay and Bone Resorption Assay (for Odanacatib)
  • Enzyme Inhibition Assay:

    • Enzyme and Substrate: Recombinant human cathepsin K and a fluorogenic substrate are used.

    • Procedure: Similar to the cathepsin L assay, a dose-response curve is generated by incubating odanacatib with cathepsin K followed by the addition of the substrate. The inhibition of enzyme activity is measured by the reduction in fluorescence.

  • Cell-Based Bone Resorption Assay:

    • Cell Culture: Osteoclasts are generated from bone marrow precursors or peripheral blood mononuclear cells.

    • Assay:

      • Osteoclasts are cultured on bone slices or a synthetic matrix.

      • Cells are treated with varying concentrations of odanacatib.

      • After an incubation period, the release of bone matrix degradation products, such as C-terminal telopeptide of type I collagen (CTx), into the culture medium is quantified using an ELISA.

      • The area of resorption pits on the bone slices can also be visualized and quantified using microscopy.[13]

Conclusion

This compound and odanacatib are potent inhibitors of distinct cysteine cathepsins, showcasing the potential for targeted protease inhibition in diverse therapeutic areas. Gallinamide A's irreversible inhibition of cathepsin L positions it as a promising lead for antiviral and antiparasitic drug development. In contrast, odanacatib's selective and reversible inhibition of cathepsin K demonstrated clinical efficacy in reducing bone resorption and increasing bone mineral density, although its development was discontinued due to an increased risk of stroke.[10] The comparative data presented here underscore the importance of understanding the specific mechanism of action and selectivity profile of protease inhibitors in guiding future drug discovery efforts.

References

A Comparative Guide to Gallinamide A TFA and Other Natural Product Inhibitors of Cysteine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying potent and selective enzyme inhibitors is a critical step. Gallinamide A, a natural product isolated from marine cyanobacteria, has emerged as a highly potent, irreversible inhibitor of cysteine proteases, particularly Cathepsin L.[1][2][3] This guide provides a comparative analysis of Gallinamide A TFA with other natural product inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Target Selectivity

Gallinamide A exerts its inhibitory effect through a covalent mechanism, specifically a Michael addition, targeting the active site cysteine residue of the protease.[2][3] This irreversible inhibition makes it a powerful tool for studying cysteine protease function and a promising scaffold for therapeutic development.[2] Its primary target is Cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation, antigen presentation, and viral entry.[4][5][6]

Gallinamide A has demonstrated remarkable potency, with an IC50 value for Cathepsin L in the picomolar to low nanomolar range.[4][7] It also exhibits selectivity for Cathepsin L over other related cysteine proteases such as Cathepsin B, V, K, and S.[7][8] This selectivity is a crucial attribute for a therapeutic candidate, as it minimizes off-target effects.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency (IC50 values) of Gallinamide A and other well-known natural product cysteine protease inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ, affecting direct comparability.

InhibitorTarget ProteaseIC50Source Organism
Gallinamide A Cathepsin L 17.6 pM Schizothrix spp. (Cyanobacterium)
Cathepsin B7.34 nM
Cathepsin V697 nM
Cathepsin K79.6 nM
Cathepsin S367 pM
E-64 Cathepsin L2.5 nMAspergillus japonicus (Fungus)
Cathepsin K1.4 nM
Cathepsin S4.1 nM
Cathepsin BPotent inhibitor
Leupeptin Cathepsin B1 x 10⁻³ nMStreptomyces exfoliatus (Bacterium)
Cathepsin A4 nM
Cathepsin D0.26 nM
Chymostatin Cathepsin A100 µMStreptomyces spp. (Bacterium)
Cathepsin B4.2 µM
Cathepsin D81 µM
Tokaramide A Cathepsin B29.0 ng/mLTheonella aff. mirabilis (Sponge)

Signaling Pathway: Cathepsin L in Viral Entry

Cathepsin L plays a crucial role in the entry of several viruses, including coronaviruses like SARS-CoV-2.[4][6] The virus enters the host cell through endocytosis. Inside the endosome, the low pH environment activates Cathepsin L, which then cleaves the viral spike protein, facilitating the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm. Gallinamide A, by inhibiting Cathepsin L, can block this critical step in the viral life cycle.[4]

Viral_Entry_Pathway cluster_endosome Endosomal Lumen (Low pH) Virus Virus Particle HostCell Host Cell Virus->HostCell Endocytosis Endosome Endosome CathepsinL Cathepsin L (inactive) ActiveCathepsinL Cathepsin L (active) CathepsinL->ActiveCathepsinL Activation SpikeProtein Spike Protein ActiveCathepsinL->SpikeProtein CleavedSpike Cleaved Spike Protein SpikeProtein->CleavedSpike Cleavage ViralGenome Viral Genome CleavedSpike->ViralGenome Membrane Fusion & Genome Release GallinamideA Gallinamide A GallinamideA->ActiveCathepsinL Inhibition

Caption: Role of Cathepsin L in viral entry and its inhibition by Gallinamide A.

Experimental Protocols

A common method for determining the inhibitory activity of compounds against Cathepsin L is a fluorometric assay. Below is a detailed protocol based on established methodologies.

In Vitro Cathepsin L Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against human Cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., E-64)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Enzyme Preparation: Dilute recombinant human Cathepsin L to the desired concentration in cold Assay Buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor and the positive control in Assay Buffer containing a final DMSO concentration of 1%.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted enzyme solution. b. Add 25 µL of the serially diluted inhibitor or control to the respective wells. For the enzyme activity control (no inhibition), add 25 µL of Assay Buffer with 1% DMSO. c. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

  • Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence intensity every minute for 30-60 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the enzyme activity control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis EnzymePrep Dilute Cathepsin L in Assay Buffer AddEnzyme Add Enzyme to 96-well Plate EnzymePrep->AddEnzyme InhibitorPrep Prepare Serial Dilutions of Inhibitor AddInhibitor Add Inhibitor/ Control InhibitorPrep->AddInhibitor SubstratePrep Prepare Substrate Solution AddSubstrate Add Substrate to Initiate Reaction SubstratePrep->AddSubstrate AddEnzyme->AddInhibitor Incubate Incubate at 37°C (30 min) AddInhibitor->Incubate Incubate->AddSubstrate MeasureFluorescence Kinetic Fluorescence Measurement AddSubstrate->MeasureFluorescence CalculateRates Calculate Reaction Rates MeasureFluorescence->CalculateRates NormalizeData Normalize Data to Control CalculateRates->NormalizeData PlotCurve Plot Dose-Response Curve NormalizeData->PlotCurve DetermineIC50 Determine IC50 Value PlotCurve->DetermineIC50

Caption: General workflow for an in vitro Cathepsin L inhibition assay.

Conclusion

This compound stands out as a particularly potent and selective natural product inhibitor of Cathepsin L. Its irreversible mechanism of action and high potency make it a valuable research tool and a promising lead for the development of novel therapeutics targeting diseases where Cathepsin L is implicated, such as certain cancers and viral infections. While other natural products also exhibit inhibitory activity against cysteine proteases, the picomolar efficacy of Gallinamide A against its primary target is exceptional. Further research involving direct, side-by-side comparisons under standardized conditions will be beneficial for a more definitive ranking of these natural inhibitors.

References

Gallinamide A TFA: A Potent Cathepsin L Inhibitor for SARS-CoV-2 Antiviral Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Gallinamide A TFA's antiviral activity against SARS-CoV-2, including its mechanism of action, efficacy compared to other antivirals, and detailed experimental methodologies.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the antiviral activity of Gallinamide A trifluoroacetate (TFA), a potent inhibitor of Cathepsin L (CatL), against SARS-CoV-2. Gallinamide A, a natural product isolated from marine cyanobacteria, has demonstrated significant promise as a host-directed antiviral agent.[1][2][3] This document outlines its mechanism of action, presents comparative data on its efficacy, and details the experimental protocols used for its validation.

Mechanism of Action: Targeting Host-Dependent Viral Entry

Gallinamide A exerts its antiviral effect by inhibiting Cathepsin L, a crucial host cysteine protease involved in the endosomal entry pathway of SARS-CoV-2.[1][2][4] Unlike antivirals that target viral proteins, Gallinamide A acts on a host factor, which may offer a higher barrier to the development of viral resistance.

SARS-CoV-2 can enter host cells through two primary pathways:

  • TMPRSS2-dependent pathway: At the cell surface, the viral spike (S) protein is cleaved by the transmembrane protease, serine 2 (TMPRSS2), leading to direct fusion of the viral and cellular membranes.

  • Cathepsin L-dependent pathway: Following endocytosis, the S protein is cleaved by Cathepsin L in the acidic environment of the endosome, which triggers membrane fusion and viral RNA release into the cytoplasm.

Gallinamide A specifically inhibits the Cathepsin L-dependent pathway.[1][4] This is particularly relevant in cells with low TMPRSS2 expression, where the endosomal pathway is dominant.

Below is a diagram illustrating the dual entry pathways of SARS-CoV-2 and the point of inhibition by Gallinamide A.

SARS_CoV_2_Entry_Pathways cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome SARS-CoV-2 SARS-CoV-2 ACE2 ACE2 Receptor SARS-CoV-2->ACE2 Binding TMPRSS2 TMPRSS2 ACE2->TMPRSS2 S-protein cleavage Endosome Endosome ACE2->Endosome Endocytosis Viral_Replication Viral Replication TMPRSS2->Viral_Replication Direct Fusion (pH-independent) Cathepsin_L Cathepsin L Endosome->Cathepsin_L S-protein cleavage (pH-dependent) Cathepsin_L->Viral_Replication Fusion & RNA release Gallinamide_A Gallinamide A (Inhibitor) Gallinamide_A->Cathepsin_L Inhibition

Caption: SARS-CoV-2 Entry Pathways and Gallinamide A Inhibition.

Comparative Antiviral Activity

Gallinamide A has demonstrated potent in vitro activity against SARS-CoV-2. Its efficacy is compared with other antiviral agents in the tables below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Gallinamide A and Analogues against SARS-CoV-2
CompoundCathepsin L IC₅₀ (pM)Antiviral EC₅₀ (nM) in VeroE6 CellsCytotoxicity CC₅₀ (µM) in VeroE6 CellsSelectivity Index (SI = CC₅₀/EC₅₀)
Gallinamide A 17.628>100>3571
Analogue 1917168>100>595
Analogue 2311920>100>108

Data sourced from Ashhurst et al., 2022.[1][4]

Table 2: Comparison of Gallinamide A with Other Antiviral Agents
CompoundTargetMechanism of ActionAntiviral EC₅₀ (nM)Cell Line
Gallinamide A Cathepsin L (Host)Host-directed entry inhibitor28VeroE6
Nafamostat TMPRSS2 (Host)Host-directed entry inhibitor--
Gallinamide A + Nafamostat Cathepsin L + TMPRSS2Synergistic inhibition of both entry pathwaysPotent synergistic effectHEK-ACE2-TMPRSS2
Remdesivir RdRp (Viral)Viral replication inhibitor--

Note: Direct comparative EC₅₀ values for Nafamostat and Remdesivir from the same study as Gallinamide A are not available. However, studies have shown a synergistic effect when Gallinamide A is combined with Nafamostat, a TMPRSS2 inhibitor.[1][4] This suggests that a combination therapy targeting both entry pathways could be a highly effective strategy.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cathepsin L Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of Cathepsin L by 50% (IC₅₀).

Workflow Diagram:

CatL_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare serial dilutions of Gallinamide A Incubation Incubate Cathepsin L with Gallinamide A Inhibitor_Dilution->Incubation Enzyme_Prep Prepare Cathepsin L solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic substrate solution Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Measurement Measure fluorescence over time Reaction_Start->Measurement Data_Plot Plot fluorescence vs. inhibitor concentration Measurement->Data_Plot IC50_Calc Calculate IC₅₀ value Data_Plot->IC50_Calc

References

A Head-to-Head Comparison of Gallinamide A TFA and K777 in Blocking Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The entry of viruses into host cells is a critical first step in the infection cycle and presents a prime target for antiviral therapeutic development. For many viruses, including coronaviruses and filoviruses, this entry process is dependent on the proteolytic cleavage of viral surface glycoproteins by host cell proteases. Among the key players in this process are the endosomal cysteine proteases, particularly Cathepsin L (CatL). This guide provides a detailed, data-driven comparison of two prominent cysteine protease inhibitors, Gallinamide A TFA and K777, and their efficacy in preventing viral entry.

Mechanism of Action: Targeting Host-Cell Machinery

Both Gallinamide A and K777 function not by targeting the virus itself, but by inhibiting host cell enzymes that the virus hijacks for its own purposes. This host-targeted approach offers the potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.[1]

Gallinamide A , a natural product derived from marine cyanobacteria, is a potent and highly selective irreversible inhibitor of Cathepsin L.[2][3] Its mechanism involves a reactive Michael acceptor enamide that forms a covalent bond with the active site cysteine of the protease.[3][4]

K777 , a dipeptide analogue with an electrophilic vinyl sulfone moiety, is also an irreversible covalent inhibitor of cysteine proteases.[5][6] It exhibits a broader spectrum of activity, potently inhibiting both Cathepsin L and Cathepsin B.[5][7][8] This broader activity could be advantageous against viruses that can utilize multiple cathepsins for entry.

The fundamental mechanism for both inhibitors is to block the cleavage of the viral spike (S) protein, a necessary step for the conformational changes that lead to the fusion of the viral and endosomal membranes, and subsequent release of the viral genome into the cytoplasm.

cluster_Virus Virus cluster_HostCell Host Cell cluster_Endosome cluster_Inhibitors Inhibitors Virus Particle Virus Particle ACE2 ACE2 Receptor Virus Particle->ACE2 Binding Endosome Endosome ACE2->Endosome Endocytosis S-Protein Viral S-Protein CatL Cathepsin L S-Protein->CatL Cleavage Cleaved S-Protein Cleaved S-Protein CatL->Cleaved S-Protein Membrane Fusion Membrane Fusion Cleaved S-Protein->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release Gallinamide A Gallinamide A Gallinamide A->CatL Inhibits K777 K777 K777->CatL Inhibits

Fig. 1: Viral entry pathway and points of inhibition.

Quantitative Performance: A Comparative Analysis

The following tables summarize the in vitro efficacy of this compound and K777 against their target proteases and against viral infection. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and viral strains.

Table 1: Protease Inhibition Activity
CompoundTarget ProteaseIC50Notes
This compound Cathepsin L (human)17.6 pM[9]Highly potent and selective for Cathepsin L.[2][3]
K777 Cathepsin L (human)-Potent inhibitor, kinact/KI is 50-fold greater than for Cathepsin K.[5]
Cathepsin B (human)-333-fold less potent inhibition compared to Cathepsin L.[5]
Cruzain-Potent irreversible inhibitor.[7][8]
Table 2: Antiviral Activity (SARS-CoV-2)
CompoundAssay TypeCell LineEC50 / IC50
This compound SARS-CoV-2 InfectionVeroE6EC50: 28 nM[9]
SARS-CoV-2 InfectionA549/ACE2More potent than in VeroE6 cells.[10]
K777 SARS-CoV-2 InfectionVero E6EC50: 74 nM[5]
SARS-CoV-2 InfectionHeLa/ACE2EC50: 4 nM[5][11]
SARS-CoV-2 InfectionA549/ACE2EC50: <80 nM[5]
SARS-CoV-2 InfectionCaco-2EC90: 4.3 µM[12]
SARS-CoV-2 InfectionCalu-3EC50: 3.7 µM[5]
Table 3: Broad-Spectrum Antiviral Activity (Pseudovirus Entry Assays)
CompoundPseudovirusIC50
K777 SARS-CoV0.68 nM[7][8]
MERS-CoV46.12 nM[7][8]
Ebola (EBOV)0.87 nM[7][8]
Marburg (MARV)1.9 nM[7][8]
Nipah0.42 nM[7][8]
HCoV-229E1.48 nM[7][8]
HCoV-NL636.78 nM[7][8]

Data for Gallinamide A against a similar broad range of pseudoviruses is less readily available in the reviewed literature.

The Role of Alternative Viral Entry Pathways

The efficacy of both Gallinamide A and K777 is highly dependent on the specific viral entry pathway utilized in a given host cell. Some cells, particularly those in the respiratory tract, express the serine protease TMPRSS2 on their surface. TMPRSS2 can also cleave the viral S-protein, allowing for viral entry at the plasma membrane and bypassing the endosomal pathway.

In cell lines with high TMPRSS2 expression, such as Calu-3 and Caco-2, the antiviral activity of cathepsin inhibitors like K777 is significantly reduced.[5] However, studies have shown that combining a cathepsin inhibitor with a TMPRSS2 inhibitor (e.g., Camostat or Nafamostat) can result in synergistic antiviral activity, effectively blocking both major entry routes.[2][13] Gallinamide A's antiviral activity was also found to be reduced in cells overexpressing TMPRSS2, but synergistically improved when combined with the TMPRSS2 inhibitor nafamostat mesylate.[2][14]

cluster_CellSurface Cell Surface Pathway cluster_Endosomal Endosomal Pathway Virus Virus TMPRSS2 TMPRSS2 Virus->TMPRSS2 S-Protein Cleavage Endocytosis Endocytosis Virus->Endocytosis Fusion_Surface Membrane Fusion at Cell Surface TMPRSS2->Fusion_Surface Viral_Genome_Release Viral Genome Release Fusion_Surface->Viral_Genome_Release Cathepsin_L Cathepsin L Endocytosis->Cathepsin_L S-Protein Cleavage Fusion_Endosome Membrane Fusion in Endosome Cathepsin_L->Fusion_Endosome Fusion_Endosome->Viral_Genome_Release Gallinamide_K777 Gallinamide A / K777 Gallinamide_K777->Cathepsin_L Inhibits TMPRSS2_Inhibitor TMPRSS2 Inhibitor (e.g., Nafamostat) TMPRSS2_Inhibitor->TMPRSS2 Inhibits A Plate Host Cells B Add Inhibitor (Gallinamide A / K777) A->B C Add Pseudovirus (e.g., S-protein + Luciferase core) B->C D Incubate (48-72h) C->D E Measure Luminescence D->E F Calculate IC50 E->F

References

Confirming the On-Target Effects of Gallinamide A TFA In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available data and methodologies for confirming the in vivo on-target effects of Gallinamide A TFA, a potent and selective irreversible inhibitor of Cathepsin L. Direct comparative in vivo data for this compound against other Cathepsin L inhibitors is limited in publicly available literature. Therefore, this guide also presents data on well-characterized inhibitors of other proteases to serve as a benchmark for the types of experiments and data required to definitively confirm in vivo target engagement.

Executive Summary

Gallinamide A and its analogs have demonstrated potent in vitro inhibition of Cathepsin L and its parasitic homologs, such as falcipain-2 and -3 in Plasmodium falciparum. In vivo studies have shown that a synthetic analog of Gallinamide A can cure malaria in a murine model, strongly suggesting on-target activity in a living organism. However, direct in vivo target engagement studies, such as Cellular Thermal Shift Assays (CETSA) or the use of activity-based probes in animal models, have not been extensively reported for Gallinamide A itself. This guide outlines the current evidence and provides detailed experimental protocols for key assays that can be employed to definitively validate the in vivo on-target effects of this compound.

Data Presentation: Gallinamide A and Analogs - In Vitro and In Vivo Activity

The following tables summarize the inhibitory activity of Gallinamide A and its analogs against their target proteases and their efficacy in cellular and animal models.

Table 1: In Vitro Inhibitory Activity of Gallinamide A and Analogs

CompoundTarget ProteaseIC50 (nM)Assay ConditionsReference
Gallinamide AHuman Cathepsin L5.030 min preincubation
Gallinamide AHuman Cathepsin V14030 min preincubation
Gallinamide AHuman Cathepsin B170030 min preincubation
Gallinamide A Analog (C-terminal indole)Falcipain-26.78Not specified
Gallinamide A Analog (C-terminal indole)Falcipain-3292Not specified

Table 2: Anti-parasitic Activity of Gallinamide A and Analogs

CompoundParasiteEC50/IC50 (nM)EfficacyAnimal ModelReference
Gallinamide AP. falciparum (3D7)89.3In vitro growth inhibition-
Gallinamide A Analog (JG46 )P. berghei-Cured infection at 25 mg/kg (i.p.)Mouse
Gallinamide A Analog (JG46 )P. berghei-Cleared established infection at 50 mg/kg (i.p.)Mouse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to assessing the in vivo on-target effects of this compound.

Protocol 1: In Vivo Anti-malarial Efficacy Assessment in a Murine Model (Peters' 4-Day Suppressive Test)

This protocol is based on the methodology used to evaluate the in vivo efficacy of Gallinamide A analogs against Plasmodium berghei.

Objective: To assess the ability of a test compound to suppress parasitemia in a murine model of malaria.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Plasmodium berghei (ANKA strain) infected red blood cells

  • Test compound (e.g., Gallinamide A analog) formulated in a suitable vehicle (e.g., 7:3 v/v water/Kolliphor EL)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: On day 0, inject mice intraperitoneally (i.p.) with 1 x 10^5 P. berghei-infected red blood cells.

  • Treatment: Administer the test compound i.p. once daily for four consecutive days (days 0-3), starting on the day of infection. A vehicle control group and a positive control group (e.g., chloroquine) should be included.

  • Monitoring: On day 4, prepare thin blood smears from tail blood of each mouse.

  • Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Endpoint: Calculate the mean percent parasitemia for each treatment group and compare to the vehicle control to determine the percent suppression.

Protocol 2: Ex Vivo Cathepsin L Activity Assay in Tissue Lysates

This protocol describes a general method for measuring Cathepsin L activity in tissue lysates from treated animals, which can be adapted to confirm target engagement ex vivo.

Objective: To measure the activity of Cathepsin L in tissues isolated from animals treated with a Cathepsin L inhibitor.

Materials:

  • Tissues from treated and control animals

  • Lysis Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 0.1% Triton X-100)

  • Protein concentration assay kit (e.g., BCA)

  • Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

  • Fluorometric plate reader

Procedure:

  • Tissue Homogenization: Homogenize harvested tissues in ice-cold Lysis Buffer.

  • Lysate Preparation: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • Enzyme Assay: In a 96-well black plate, add a standardized amount of protein from each lysate.

  • Reaction Initiation: Add the fluorogenic Cathepsin L substrate to each well.

  • Measurement: Immediately measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC).

  • Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize to the total protein concentration to determine Cathepsin L activity. Compare the activity in lysates from treated animals to that of control animals.

Mandatory Visualization

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of Gallinamide A and the workflow for confirming its in vivo on-target effects.

GallinamideA_Mechanism cluster_Cell Target Cell GallinamideA Gallinamide A CathepsinL_active Active Cathepsin L GallinamideA->CathepsinL_active Irreversible Inhibition CathepsinL_inactive Inactive Pro-Cathepsin L CathepsinL_inactive->CathepsinL_active Activation Cleaved_Products Cleaved Products CathepsinL_active->Cleaved_Products Proteolysis Covalent_Complex Gallinamide A-Cathepsin L Covalent Complex (Inactive) CathepsinL_active->Covalent_Complex Substrate Protein Substrate Substrate->CathepsinL_active

Caption: Mechanism of irreversible inhibition of Cathepsin L by Gallinamide A.

InVivo_Target_Validation_Workflow start Start: In Vivo Study dosing Administer this compound to Animal Model start->dosing tissue_collection Collect Tissues (e.g., Tumor, Liver) dosing->tissue_collection pk_pd_modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis dosing->pk_pd_modeling efficacy_study Therapeutic Efficacy Study dosing->efficacy_study ex_vivo_assay Ex Vivo Target Engagement Assay tissue_collection->ex_vivo_assay activity_assay Cathepsin L Activity Assay (Fluorogenic Substrate) ex_vivo_assay->activity_assay abp_labeling Activity-Based Probe Labeling ex_vivo_assay->abp_labeling end Conclusion: On-Target Effect Confirmed activity_assay->end abp_labeling->end drug_concentration Measure Drug Concentration in Plasma and Tissues pk_pd_modeling->drug_concentration target_inhibition Correlate Drug Exposure with Target Inhibition pk_pd_modeling->target_inhibition target_inhibition->end disease_model Disease Model (e.g., Malaria, Cancer) efficacy_study->disease_model outcome_assessment Assess Therapeutic Outcome efficacy_study->outcome_assessment outcome_assessment->end

Caption: Workflow for confirming in vivo on-target effects of this compound.

Comparison with Other In Vivo Validated Protease Inhibitors

To provide a framework for the comprehensive in vivo validation of this compound, this section details the approaches used for other well-characterized protease inhibitors.

Table 3: Comparison of In Vivo Target Engagement Methodologies

InhibitorTargetIn Vivo ModelTarget Engagement MethodBiomarker(s)Reference
Gallinamide A Analog FalcipainsMouse (Malaria)Therapeutic EfficacyParasitemia
Odanacatib Cathepsin KHuman, MonkeyPK/PD ModelinguNTx/Cr, sCTx
Veliparib PARPHuman, MouseDirect Target MeasurementPAR levels in PBMCs and tumor tissue
  • Odanacatib (Cathepsin K Inhibitor): The in vivo on-target effects of Odanacatib were confirmed in clinical trials by measuring the levels of bone resorption biomarkers, urinary N-terminal telopeptide of type I collagen (uNTx/Cr) and serum C-terminal telopeptide of type I collagen (sCTx), which are direct products of Cathepsin K activity. A clear pharmacokinetic/pharmacodynamic (PK/PD) relationship was established, demonstrating that increasing plasma concentrations of Odanacatib led to a dose-dependent decrease in these biomarkers.

  • Veliparib (PARP Inhibitor): For the PARP inhibitor Veliparib, target engagement was demonstrated directly by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP activity, in peripheral blood mononuclear cells (PBMCs) and tumor biopsies from patients. A significant reduction in PAR levels following drug administration confirmed that Veliparib was hitting its target in vivo.

Conclusion

The available evidence strongly supports the potent and selective inhibitory activity of Gallinamide A and its analogs against Cathepsin L and related proteases. The demonstrated in vivo efficacy of a Gallinamide A analog in a murine malaria model is a significant step towards confirming its on-target effects in a living system. To provide definitive proof of on-target engagement for this compound, further studies employing direct measurement of Cathepsin L activity in tissues from treated animals, for instance through ex vivo activity assays or the use of in vivo activity-based probes, are recommended. The experimental protocols and comparative examples provided in this guide offer a clear roadmap for conducting such validation studies, which are essential for the continued development of this promising therapeutic candidate.

Safety Operating Guide

Personal protective equipment for handling Gallinamide A TFA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Gallinamide A TFA in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan.

I. Understanding the Hazards

Gallinamide A is a potent peptide inhibitor of cathepsin L.[1][2][3][4] While it has been reported to have low cytotoxicity in certain cell lines, its full toxicological profile is not extensively documented.[1] The trifluoroacetic acid (TFA) salt form presents additional hazards, as TFA is a corrosive substance that can cause severe skin burns and eye damage.[5][6] Therefore, handling this compound requires stringent safety precautions.

II. Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound.[5] The following PPE must be worn at all times:

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemical-resistant gloves.[5][7]To prevent skin contact with the corrosive TFA salt and the biologically active peptide.
Eye Protection Safety goggles with side-shields or a face shield.[5][7][8][9]To protect against splashes that could cause serious eye damage.[5]
Body Protection A properly fitting laboratory coat.[5][7]To protect skin and personal clothing from accidental spills.[5]
Respiratory Protection Work in a certified chemical fume hood.[5][7] A NIOSH-certified N95 or higher respirator is recommended if there is a risk of generating aerosols or dust.[10]To avoid inhalation of the powder form or any aerosols, which may cause respiratory irritation.[5]

All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[11]

III. Safe Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.[5]

Engineering Controls:

  • All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood with the sash at the lowest practical height.[5][7]

  • Ensure that a safety shower and an eyewash station are readily accessible.[8][9]

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is functioning properly.[5]

  • Weighing: If weighing the solid compound, perform this task in a chemical fume hood to minimize the risk of inhalation.[5]

  • Dissolving: When preparing solutions, slowly add the solvent to the solid to prevent splashing.[5]

Storage:

  • Temperature: Store at or below -15°C for long-term stability.[5]

  • Container: Keep the container tightly sealed to prevent moisture absorption.[5][8]

  • Environment: Store in a cool, dry, and dark place away from incompatible substances such as strong oxidizing agents, acids, and bases.[5][7][9][12]

IV. Spill and Exposure Procedures

Immediate and appropriate action is necessary in the event of a spill or personal exposure.[5]

Spill Response:

  • Small Spill (within a fume hood):

    • Wear appropriate PPE.[5]

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[7]

    • Scoop the mixture into a labeled, sealed container for hazardous waste disposal.[5]

  • Large Spill (outside a fume hood):

    • Evacuate the area immediately and alert others in the laboratory.[5][7]

    • Close the laboratory door and post a warning sign.[7]

    • Contact your institution's environmental health and safety department.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][7][9][12]

  • Skin Contact: Immediately move to a safety shower and wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek immediate medical attention.[6][7][9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[6][7][9][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7][12]

V. Disposal Plan

All waste containing this compound must be treated as hazardous waste.[5]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[7]

  • Containers: Use sturdy, sealed containers for both solid and liquid waste.[5][7]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your environmental health and safety department for specific guidance.[6][7][9][12]

VI. Quantitative Data Summary

The following table summarizes the available quantitative data for Gallinamide A.

Data PointValueContext
IC50 (Cathepsin L) 17.6 pMPotency of inhibition against the primary target enzyme.[1]
IC50 (Cathepsin L, 30 min preincubation) 5.0 nMIncreased potency after preincubation with the enzyme.[2][3][13]
EC50 (SARS-CoV-2 inhibition) 28 nMEffective concentration for inhibiting viral infection in cells.[1]
IC50 (Plasmodium falciparum) 50 nMPotency against the malaria parasite.[1]
Cytotoxicity (CC50 in VeroE6 cells) >100 µMConcentration at which 50% of cells are killed.[1]

VII. Experimental Protocol: Active-Site Directed Probe Competition Binding Assay

This assay is used to determine the inhibitory activity of Gallinamide A against cathepsin L.[13]

Materials:

  • This compound

  • Assay buffer: 100 mM sodium acetate, 1.0 mM EDTA, 4 mM DTT, pH 5.5

  • Cathepsin L solution (40 ng/µL)

  • 10% DMSO in assay buffer

  • Positive control: 100 µM CLIK-148

  • Activity-based probe: 10 µM Biotin-Lys-C5 alkyl linker-Tyr-Leu-epoxide (DCG-04)

Procedure:

  • Prepare a 6-point, 3-fold serial dilution of Gallinamide A in 10% DMSO.

  • In a microplate, add 1 µL of the 40 ng/µL cathepsin L solution to 8.5 µL of assay buffer.

  • Add 1.5 µL of the diluted Gallinamide A, positive control, or 10% DMSO (negative control) to the wells containing the enzyme and buffer.

  • Pre-incubate the plate for 30 minutes at room temperature.

  • Add 4 µL of the 10 µM activity-based probe (DCG-04) to each well.

  • Incubate for an additional 30 minutes at room temperature.

  • The results can then be analyzed using standard methods such as streptavidin-HRP blotting to detect the biotinylated probe, which will be inversely proportional to the inhibitory activity of Gallinamide A.

VIII. Visualized Workflows

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Verify Chemical Fume Hood Certification prep1->prep2 handle1 Weigh Solid This compound prep2->handle1 handle2 Prepare Solution handle1->handle2 store1 Store at <= -15°C in a Tightly Sealed Container handle2->store1 disp1 Collect All Waste (Solid & Liquid) handle2->disp1 disp2 Label as 'Hazardous Waste: This compound' disp1->disp2 disp3 Dispose According to Institutional Protocols disp2->disp3 G Emergency Response for this compound Spill or Exposure cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill or Exposure Occurs spill_loc Spill Location? spill->spill_loc exp_type Type of Exposure? spill->exp_type spill_hood Inside Fume Hood: 1. Absorb with inert material 2. Collect in hazardous waste spill_loc->spill_hood Inside Hood spill_lab Outside Fume Hood: 1. Evacuate Area 2. Alert Others 3. Contact EHS spill_loc->spill_lab Outside Hood exp_skin Skin Contact: 1. Use Safety Shower (15 min) 2. Remove Contaminated Clothing 3. Seek Medical Attention exp_type->exp_skin Skin exp_eye Eye Contact: 1. Use Eyewash Station (15 min) 2. Seek Medical Attention exp_type->exp_eye Eye exp_inhale Inhalation: 1. Move to Fresh Air 2. Seek Medical Attention exp_type->exp_inhale Inhalation

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.